molecular formula C10H8N2O3 B016241 6-Methoxy-5-nitroisoquinoline CAS No. 72677-92-0

6-Methoxy-5-nitroisoquinoline

Cat. No.: B016241
CAS No.: 72677-92-0
M. Wt: 204.18 g/mol
InChI Key: NDSGVVYXJOCEOX-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitroisoquinoline, also known as 6-Methoxy-5-nitroisoquinoline, is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-5-nitroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-nitroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGVVYXJOCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399713
Record name 6-methoxy-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72677-92-0
Record name 6-methoxy-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxy-5-nitroisoquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-5-nitroisoquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methoxy-5-nitroisoquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from foundational chemical principles and data on closely related analogues to present a predictive yet scientifically grounded profile. This approach is designed to empower researchers, scientists, and drug development professionals with the core knowledge needed to handle, utilize, and modify this compound.

Molecular Structure and Physicochemical Profile

6-Methoxy-5-nitroisoquinoline is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The structure features a methoxy group (-OCH₃) at position 6 and a nitro group (-NO₂) at position 5. The methoxy group is an electron-donating group, which tends to increase electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the molecule's overall electronic properties.

The systematic numbering of the isoquinoline ring is critical for understanding its chemistry.[1]

Predicted and Comparative Physicochemical Data

Direct experimental data for 6-methoxy-5-nitroisoquinoline is scarce. The following table summarizes its calculated properties and provides experimental data for parent compounds, 6-methoxyisoquinoline and 5-nitroisoquinoline, for contextual comparison.

Property6-Methoxy-5-nitroisoquinoline (Predicted/Calculated)5-Nitroisoquinoline (Experimental)6-Methoxyisoquinoline (Experimental)
Molecular Formula C₁₀H₈N₂O₃C₉H₆N₂O₂[2][3]C₁₀H₉NO[4]
Molecular Weight 204.18 g/mol 174.16 g/mol [2][3]159.18 g/mol [4]
Appearance Predicted to be a yellow crystalline solidYellow powder[3]Colorless to light yellow liquid[5]
Melting Point Not available106-109 °C[3]18-20 °C[5]
Boiling Point Not availableNot available140-146 °C at 15 mmHg[5]
Solubility Predicted to have low solubility in water, soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate.Very slightly soluble in water[4]Insoluble in water, soluble in alcohol[5]

Synthesis and Chemical Reactivity

Proposed Synthesis: Electrophilic Nitration

The most direct and logical route to synthesize 6-methoxy-5-nitroisoquinoline is via the electrophilic nitration of 6-methoxyisoquinoline. The methoxy group at C6 is an activating, ortho-, para-director. Therefore, it will direct incoming electrophiles to the C5 (ortho) and C7 (ortho) positions. The C5 position is generally favored for nitration in such systems.

A standard and effective method for this transformation involves the use of a nitrating mixture, typically concentrated nitric acid in concentrated sulfuric acid, at controlled temperatures.

Experimental Protocol: Synthesis of 6-methoxy-5-nitroisoquinoline

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 6-methoxyisoquinoline dissolved in a minimal amount of concentrated sulfuric acid to 0 °C in an ice bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Add this mixture dropwise to the cooled solution of 6-methoxyisoquinoline, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product should precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 6-methoxy-5-nitroisoquinoline.

The causality for using cold conditions is to control the exothermic nature of the nitration reaction and to prevent over-nitration or side reactions. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Methoxyisoquinoline 6-Methoxyisoquinoline Reaction Reaction Mixture 6-Methoxyisoquinoline->Reaction  Nitration (0-10 °C) HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Reaction Product 6-Methoxy-5-nitroisoquinoline Reaction->Product

Proposed synthesis of 6-methoxy-5-nitroisoquinoline.
Core Chemical Reactivity

The reactivity of 6-methoxy-5-nitroisoquinoline is dictated by its three key functional components: the isoquinoline nitrogen, the nitro group, and the methoxy-substituted aromatic ring.

  • Reduction of the Nitro Group: The most significant reaction for synthetic utility is the reduction of the nitro group to an amine. This creates 5-amino-6-methoxyisoquinoline, a versatile intermediate for further functionalization, such as in the synthesis of novel heterocyclic systems or for amide bond formation. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using metals in acid (e.g., Sn/HCl or Fe/HCl).[1]

  • Basicity of the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen (N2) makes it basic. It can be protonated by acids to form an isoquinolinium salt or alkylated with alkyl halides to form quaternary ammonium salts.

  • Aromatic Ring Substitution: The electron-donating methoxy group and the electron-withdrawing nitro group have opposing effects on the reactivity of the benzene portion of the ring system, making further electrophilic substitution complex and likely to occur at specific, less deactivated positions.

G cluster_reactions Key Chemical Transformations Start 6-Methoxy-5-nitroisoquinoline Amine 5-Amino-6-methoxyisoquinoline Start->Amine  Reduction (e.g., H₂, Pd/C) Salt Isoquinolinium Salt Start->Salt  Alkylation / Protonation (e.g., CH₃I or HCl)

Key reactive pathways for 6-methoxy-5-nitroisoquinoline.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, based on the known spectra of related compounds, a reliable prediction can be made.

Spectroscopic MethodPredicted ObservationsRationale & Comparative Insights
¹H NMR Aromatic Protons (δ 7.0-9.0 ppm): Several distinct signals (doublets, singlets). The proton at C1 will likely be the most downfield. Methoxy Protons (-OCH₃) (δ ~3.8-4.0 ppm): A sharp singlet, integrating to 3H.The chemical shifts of aromatic protons in isoquinoline derivatives typically range from 7.0 to 9.0 ppm.[6] The methoxy protons are expected to appear as a singlet around 3.7 to 4.0 ppm.[6] The presence of the nitro group at C5 will likely cause a downfield shift for the adjacent proton at C4.
¹³C NMR Aromatic Carbons (δ 100-160 ppm): Multiple signals corresponding to the 9 carbons of the isoquinoline core. Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A single peak.Data for similar methoxy-substituted quinolines show the methoxy carbon resonance around 55 ppm.[7] Carbons attached to the nitro group and methoxy group will be significantly shifted.
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z = 204.18. Fragmentation: Expect loss of NO₂ (46 Da) and CH₃ (15 Da).The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns for nitroaromatics often show a characteristic loss of NO and NO₂.
Infrared (IR) ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions for asymmetric and symmetric N-O stretching of the nitro group. ~1020-1250 cm⁻¹: C-O stretching from the methoxy group. ~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.These predicted absorption bands are characteristic for the functional groups present in the molecule. The IR spectrum for 5-nitro-8-methoxyquinoline shows a strong NO₂ absorption at 1338 cm⁻¹.[8]

Potential Applications and Research Directions

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of both a nitro and a methoxy group on this scaffold makes 6-methoxy-5-nitroisoquinoline a valuable intermediate.

  • Drug Discovery: Derivatives of 5-nitroisoquinoline have been investigated as potential antimalarial drugs.[3] The reduction of the nitro group to an amine provides a handle for building more complex molecules, potentially leading to candidates for oncology or anti-inflammatory applications, areas where quinoline and isoquinoline derivatives have shown promise.[5][9]

  • Organic Synthesis: As a functionalized building block, it can be used in the synthesis of novel heterocyclic systems and as a precursor for materials science applications, such as the development of fluorescent probes.[9]

Safety and Handling

No specific GHS data exists for 6-methoxy-5-nitroisoquinoline. However, based on related compounds, precautions should be taken.

  • 5-Nitroisoquinoline: Is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

  • 6-Methoxyisoquinoline: Is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

6-Methoxy-5-nitroisoquinoline is a synthetically accessible and valuable heterocyclic compound. While direct experimental characterization is limited, its chemical properties can be confidently predicted based on established principles and data from analogous structures. Its primary value lies in its potential as a versatile intermediate, particularly through the reduction of its nitro group, opening pathways to a wide range of novel 5-amino-6-methoxyisoquinoline derivatives for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to incorporate this promising molecule into their synthetic programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. [Link]

  • ChemSynthesis. 6-methoxy-5-nitroquinazoline. [Link]

  • Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040978, 6-Methoxyisoquinoline. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • mzCloud. 6 Methoxyquinoline. [Link]

  • Quora. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • Henan Allgreen Chemical Co.,Ltd. 6-methoxy-5-nitroquinoline cas no.405930-65-6. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-methoxy-5-nitroisoquinoline, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. This document delves into the molecule's synthesis, structural elucidation, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of substituents such as methoxy and nitro groups onto the isoquinoline ring system can profoundly modulate its electronic properties and biological interactions, making 6-methoxy-5-nitroisoquinoline a molecule of considerable interest for further investigation and development. Tetrahydroisoquinolines, in particular, are recognized for their presence in numerous natural products and their utility as versatile building blocks in the synthesis of complex active pharmaceutical ingredients.[2]

Synthesis of 6-Methoxy-5-nitroisoquinoline

The synthesis of 6-methoxy-5-nitroisoquinoline is most logically achieved through the electrophilic nitration of the precursor, 6-methoxyisoquinoline. The methoxy group at the 6-position is an activating group and directs electrophilic substitution primarily to the ortho and para positions. In the context of the isoquinoline ring system, this directs the incoming electrophile to the 5- and 7-positions. The nitration is expected to favor the 5-position.

Synthesis of the Precursor: 6-Methoxyisoquinoline

The precursor, 6-methoxyisoquinoline, can be synthesized via the Skraup synthesis, a classic method for preparing quinolines and their derivatives.

Experimental Protocol: Synthesis of 6-Methoxyquinoline (Adapted from Skraup Synthesis Principles) [3]

  • Materials:

    • p-Anisidine (p-methoxyaniline)

    • Glycerol

    • p-Methoxy nitrobenzene (as an oxidizing agent)

    • Ferrous sulfate (as a reaction moderator)

    • Boric acid

    • Concentrated sulfuric acid

    • Sodium hydroxide solution

    • Ethyl acetate

    • Distilled water

  • Procedure:

    • In a reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[3]

    • Slowly add concentrated sulfuric acid to the mixture with stirring.[3]

    • Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.[3]

    • Allow the mixture to cool to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[3]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic phases.[3]

    • Wash the combined organic phases with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methoxyisoquinoline.

    • The crude product can be further purified by column chromatography on silica gel.

Nitration of 6-Methoxyisoquinoline

The introduction of the nitro group at the 5-position is achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol: Synthesis of 6-Methoxy-5-nitroisoquinoline (Adapted from the nitration of 8-methoxyquinoline) [4]

  • Materials:

    • 6-Methoxyisoquinoline

    • Concentrated sulfuric acid

    • Concentrated nitric acid

    • Ice

    • Ammonia solution

    • Methanol or ethanol for recrystallization

  • Procedure:

    • In a flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (e.g., 4 mL) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath.[4]

    • Dissolve 6-methoxyisoquinoline in a minimal amount of cold concentrated sulfuric acid.

    • Slowly add the nitrating mixture to the solution of 6-methoxyisoquinoline, maintaining the temperature below 10°C with continuous stirring. The strong activating effect of the methoxy group should allow for a rapid reaction.[4]

    • After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) while monitoring the reaction by thin-layer chromatography.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.[4]

    • Neutralize the mixture with a dilute ammonia solution to a pH of 7-8.

    • Collect the precipitated yellow solid by vacuum filtration and wash with cold water.

    • Purify the crude 6-methoxy-5-nitroisoquinoline by recrystallization from a suitable solvent such as methanol or ethanol.[4]

Synthesis_of_6_Methoxy_5_nitroisoquinoline cluster_0 Synthesis of Precursor cluster_1 Nitration p_Anisidine p-Anisidine Methoxyisoquinoline 6-Methoxyisoquinoline p_Anisidine->Methoxyisoquinoline Glycerol Glycerol Glycerol->Methoxyisoquinoline Reagents_Skraup H₂SO₄, Oxidant Reagents_Skraup->Methoxyisoquinoline Final_Product 6-Methoxy-5-nitroisoquinoline Methoxyisoquinoline->Final_Product Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Final_Product

Caption: Synthetic pathway to 6-methoxy-5-nitroisoquinoline.

Structural Elucidation

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic Protons: Signals expected in the range of 7.0-9.0 ppm. The protons on the isoquinoline ring will appear as doublets or multiplets. The introduction of the nitro group will cause a downfield shift for adjacent protons. Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.
¹³C NMR Aromatic Carbons: Resonances are expected in the range of 100-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C6) will show characteristic shifts. Methoxy Carbon (-OCH₃): A signal is anticipated around 55-60 ppm.
IR Spectroscopy N-O Stretching (Nitro Group): Two strong absorption bands are expected, one symmetric and one asymmetric, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-O Stretching (Methoxy Group): A strong band is expected in the region of 1230-1270 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H Stretching: Signals are expected above 3000 cm⁻¹. Aromatic C=C and C=N Stretching: Bands will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion Peak (M⁺): The molecular weight of 6-methoxy-5-nitroisoquinoline (C₁₀H₈N₂O₃) is 204.18 g/mol . A prominent molecular ion peak is expected at m/z = 204. Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).
Crystal Structure

While a specific crystal structure for 6-methoxy-5-nitroisoquinoline has not been reported, analysis of related structures, such as metal complexes of 6-methoxyquinoline, reveals important intermolecular interactions like π-stacking.[5] The crystal packing of 6-methoxy-5-nitroisoquinoline would likely be influenced by dipole-dipole interactions arising from the polar nitro and methoxy groups, as well as potential π-π stacking of the aromatic isoquinoline cores.

Reactivity Profile

The reactivity of 6-methoxy-5-nitroisoquinoline is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the isoquinoline nucleus.

Electrophilic Aromatic Substitution

The presence of the strongly deactivating nitro group at the 5-position and the deactivating nature of the pyridinoid ring of the isoquinoline nucleus make further electrophilic aromatic substitution on the carbocyclic ring challenging. The methoxy group at the 6-position is activating, but its directing influence would be towards the 5- and 7-positions, with the 5-position already occupied. Therefore, any further electrophilic attack is likely to be slow and may occur at the 7-position if forced.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group at the 5-position activates the isoquinoline ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This could potentially allow for the displacement of a suitable leaving group at these positions.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group, which is a common and highly useful transformation in organic synthesis. This opens up a pathway to synthesize 5-amino-6-methoxyisoquinoline, a valuable intermediate for the synthesis of a wide range of derivatives.

Experimental Protocol: Reduction of 6-Methoxy-5-nitroisoquinoline (Adapted from the reduction of 5-nitro-8-methoxyquinoline) [4]

  • Materials:

    • 6-Methoxy-5-nitroisoquinoline

    • Tin (Sn) powder or Tin(II) chloride (SnCl₂)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide solution

    • Chloroform or other suitable organic solvent

  • Procedure:

    • Dissolve 6-methoxy-5-nitroisoquinoline in concentrated hydrochloric acid.[4]

    • Add tin powder or tin(II) chloride in portions to the solution with vigorous stirring.[4]

    • Heat the reaction mixture on a water bath for approximately 1 hour, or until the disappearance of the starting material is confirmed by TLC.[4]

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the product, 5-amino-6-methoxyisoquinoline, with an organic solvent like chloroform.[4]

    • Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Reactivity_of_6_Methoxy_5_nitroisoquinoline cluster_0 Reduction cluster_1 Potential Further Reactions Start 6-Methoxy-5-nitroisoquinoline Reducing_Agent Sn / HCl or SnCl₂ Start->Reducing_Agent Electrophilic_Subst Electrophilic Substitution (Challenging) Start->Electrophilic_Subst Nucleophilic_Subst Nucleophilic Substitution (Activated) Start->Nucleophilic_Subst Amino_Product 5-Amino-6-methoxyisoquinoline Reducing_Agent->Amino_Product

Caption: Key reactivity pathways of 6-methoxy-5-nitroisoquinoline.

Potential Applications in Drug Discovery

While specific biological activities for 6-methoxy-5-nitroisoquinoline have not been extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation.

  • Anticancer Activity: The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[6] The introduction of a nitro group can sometimes enhance cytotoxic activity against cancer cell lines.

  • Antimicrobial Properties: Nitro-substituted heterocyclic compounds are known to exhibit a broad spectrum of antimicrobial activities.[7] It is plausible that 6-methoxy-5-nitroisoquinoline could possess antibacterial or antifungal properties.

  • Enzyme Inhibition: The rigid, planar structure of the isoquinoline ring system makes it an ideal candidate for binding to the active sites of various enzymes. The substituents can be modified to optimize these interactions.

  • Intermediate for Further Synthesis: As demonstrated, 6-methoxy-5-nitroisoquinoline is a valuable intermediate for the synthesis of 5-amino-6-methoxyisoquinoline. This amino derivative can serve as a versatile building block for the construction of more complex molecules with diverse biological targets.

Conclusion

6-Methoxy-5-nitroisoquinoline is a fascinating molecule with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through well-established synthetic routes, and its structure can be confidently characterized using modern spectroscopic methods. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the isoquinoline core creates a unique reactivity profile that can be exploited for the synthesis of a variety of derivatives. Further investigation into the biological activities of this compound and its analogs is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2015). Journal of Advance Research in Applied Science, 2(4). Available at: [Link]

  • PubChem. (n.d.). 6-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 178, 112933. Available at: [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery, 16(8), 925-946. Available at: [Link]

  • Method for synthetizing 6-methoxyquinoline. (2014). Google Patents. CN103804289A.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. (2020). New Journal of Chemistry, 44(30), 12946-12957. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-5-nitroisoquinoline is a heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted isoquinoline, it belongs to a class of compounds that form the core scaffold of numerous natural alkaloids and synthetic pharmaceuticals, valued for their diverse biological activities[1]. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the isoquinoline framework creates a unique electronic environment. This substitution pattern not only influences its physical properties but also makes it a versatile intermediate for further chemical modifications, particularly for creating libraries of novel therapeutic candidates.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Methoxy-5-nitroisoquinoline, offering field-proven insights into its analysis, synthesis, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of 6-Methoxy-5-nitroisoquinoline determine its behavior in experimental settings, from storage and handling to reaction and purification. These core attributes are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₃[2][3]
Molecular Weight 204.18 g/mol [2][3]
Appearance Solid[4]
Melting Point 148-150 °C[5][6]
Solubility Soluble in Ethyl Acetate, Hot Ethanol, and aqueous Hydrochloric Acid[5]
Purity (Commercially) Typically ≥99%[6]

The melting point of 148-150 °C is indicative of a stable crystalline solid under standard conditions. Its solubility profile suggests that while it has limited solubility in non-polar solvents, it can be readily dissolved in polar organic solvents and acidic aqueous solutions, a property that can be exploited during aqueous workups in synthesis.

Spectroscopic Characterization Profile (Predicted)

While comprehensive experimental spectra for 6-Methoxy-5-nitroisoquinoline are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the strong electron-withdrawing nature of the nitro group at position 5 and the electron-donating effect of the methoxy group at position 6.

cluster_mol 6-Methoxy-5-nitroisoquinoline Structure mol mol

Caption: Molecular Structure of 6-Methoxy-5-nitroisoquinoline.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 9.0-9.2 ppm (d, 1H, H-1): The proton at C1 is expected to be significantly deshielded due to its proximity to the heterocyclic nitrogen atom.

  • δ 8.5-8.7 ppm (d, 1H, H-3): Similar to H-1, this proton is deshielded by the adjacent nitrogen.

  • δ 8.2-8.4 ppm (d, 1H, H-4): This proton experiences deshielding from the pyridine ring current.

  • δ 7.8-8.0 ppm (d, 1H, H-8): The proton at C8 is deshielded by the anisotropic effect of the nitro group at C5.

  • δ 7.5-7.7 ppm (d, 1H, H-7): The proton at C7 is influenced by the adjacent methoxy group.

  • δ 4.0-4.2 ppm (s, 3H, -OCH₃): A characteristic singlet for the methoxy group protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ ~160 ppm (C-6): The carbon attached to the electron-donating methoxy group will be shielded relative to other aromatic carbons.

  • δ ~150 ppm (C-5): The carbon bearing the nitro group will be significantly deshielded.

  • δ ~145-155 ppm (C-1, C-3): Carbons adjacent to the nitrogen in the pyridine ring.

  • δ ~120-135 ppm (C-4, C-4a, C-8, C-8a): Remaining aromatic carbons.

  • δ ~56 ppm (-OCH₃): The characteristic signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule. The predicted spectrum of 6-Methoxy-5-nitroisoquinoline would be dominated by vibrations from the aromatic system, the nitro group, and the methoxy group.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1550-1475 cm⁻¹ (strong): Asymmetric N-O stretching of the aromatic nitro group. This is a highly characteristic and intense band[7].

  • 1360-1290 cm⁻¹ (strong): Symmetric N-O stretching of the aromatic nitro group[7].

  • 1620-1580 cm⁻¹: C=N and C=C stretching vibrations from the isoquinoline ring system.

  • 1275-1200 cm⁻¹: Aryl-O stretching from the methoxy group.

  • 2950-2850 cm⁻¹: C-H stretching of the methyl group in the methoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 204.18, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z ≈ 158, and the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group, resulting in a fragment at m/z ≈ 189.

Representative Synthesis and Purification Workflow

A robust and common method for the synthesis of nitro-aromatic compounds is electrophilic aromatic substitution using a nitrating agent. The following protocol describes a representative method for the preparation of 6-Methoxy-5-nitroisoquinoline from 6-methoxyisoquinoline.

Experimental Protocol: Nitration of 6-Methoxyisoquinoline

Rationale: The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-donating methoxy group at C-6 directs the incoming electrophile primarily to the ortho position (C-5).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 6-methoxyisoquinoline (1 equivalent) to concentrated sulfuric acid. Stir until complete dissolution.

  • Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) dropwise to a separate portion of chilled concentrated sulfuric acid.

  • Reaction: Add the prepared nitrating mixture dropwise to the solution of 6-methoxyisoquinoline, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to yield pure 6-Methoxy-5-nitroisoquinoline.

cluster_workflow Synthesis Workflow start 6-Methoxyisoquinoline in conc. H₂SO₄ reagents Add HNO₃ / H₂SO₄ (0-10 °C) start->reagents reaction Stir at RT (2-4h) reagents->reaction quench Pour onto Ice reaction->quench neutralize Neutralize (e.g., NaHCO₃) quench->neutralize isolate Filter & Wash Solid neutralize->isolate purify Recrystallize (Hot Ethanol) isolate->purify product Pure 6-Methoxy- 5-nitroisoquinoline purify->product

Caption: Representative workflow for the synthesis of 6-Methoxy-5-nitroisoquinoline.

Safety, Handling, and Reactivity

Safety and Handling: As with many nitroaromatic compounds, 6-Methoxy-5-nitroisoquinoline should be handled with care. It is advisable to consult the specific Safety Data Sheet (SDS) before use. General precautions include:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. The related compound 5-Nitroisoquinoline is known to cause skin and eye irritation[8].

Chemical Reactivity: The nitro group at the C-5 position is a key site for further chemical transformations. It can be readily reduced to an amino group (-NH₂) using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This resulting 5-amino-6-methoxyisoquinoline is a valuable precursor for synthesizing a wide range of more complex molecules, making the title compound a crucial building block in synthetic chemistry.

Conclusion

References

  • Shanghai Huicheng Biological Technology Co., Ltd. 6-Methoxy-5-nitroisoquinoline.
  • XiXisys. GHS 11 (Rev.11) SDS for 6-Methoxy-5-nitroisoquinoline.
  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Semantic Scholar. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022).
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Benchchem. 6-Nitroisoquinoline|High-Purity Research Chemical.
  • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • European Journal of Chemistry. In‐vitro cytotoxic and radiosensitizing evaluation of novel 2‐pyridone, isoquinoline, chromene and chromenopyridone.
  • Taylor & Francis Online. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (2022).
  • Nakahara, S., & Kubo, A. (2004). SYNTHESIS OF MIMOSAMYCIN AND 5,8-DIHYDROXY- 4,7-DIMETHOXY-2,6-DIMETHYLISOQUINOLINIUM IODIDE.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • Wiley Online Library. 6,7-Dimethoxy-1-(5-methoxy-2-nitrophenyl)-3,4-dihydroisoquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 6-Methoxy-8-nitroquinoline.
  • NIST. Quinoline, 6-methoxy-8-nitro- - the NIST WebBook.
  • NIH. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC.
  • BLD Pharm. 72677-92-0|6-Methoxy-5-nitroisoquinoline.
  • ECHEMI. 6-NITROISOQUINOLINE SDS, 70538-57-7 Safety Data Sheets.
  • University of California, Los Angeles. IR Chart.
  • ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2025).
  • ChemScene. 2089588-86-1 | 1-Chloro-6-methoxy-7-nitroisoquinoline.
  • Sigma-Aldrich. 6-Methoxy-8-nitroquinoline 99 85-81-4.
  • TCI Chemicals. SAFETY DATA SHEET - 5-Nitroisoquinoline.
  • ChemSynthesis. 6-methoxy-5-nitroquinazoline.

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The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the discovery and history of 6-methoxy-5-nitroisoquinoline, a substituted isoquinoline of significant interest to researchers and professionals in drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical and strategic extension of the rich history of isoquinoline and quinoline chemistry. This guide will deconstruct the foundational synthetic strategies that underpin its creation, offering both historical context and practical, modern laboratory protocols.

Historical Context: The Legacy of Isoquinoline Synthesis

The story of 6-methoxy-5-nitroisoquinoline is intrinsically linked to the broader history of isoquinoline chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and has been a target of synthetic chemists for over a century. Understanding the classical methods for constructing the isoquinoline core is essential to appreciating the development of its derivatives.

One of the cornerstone methods for isoquinoline synthesis is the Pomeranz-Fritsch reaction , first reported in the late 19th century.[1][2] This acid-catalyzed reaction typically involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetal.[1][2] The versatility of the Pomeranz-Fritsch synthesis and its modifications has allowed for the preparation of a wide array of substituted isoquinolines, paving the way for the eventual synthesis of molecules like 6-methoxy-5-nitroisoquinoline.[3]

Deconstructing the Synthesis: A Two-Part Approach

The synthesis of 6-methoxy-5-nitroisoquinoline can be logically approached in two key stages:

  • Formation of the 6-methoxyisoquinoline core.

  • Regioselective nitration to introduce the nitro group at the C5 position.

Building the Core: Synthesis of 6-Methoxyisoquinoline

While the Pomeranz-Fritsch reaction is a viable route to substituted isoquinolines, a related and historically significant method for the analogous quinoline core is the Skraup synthesis . This reaction provides a practical pathway to 6-methoxyquinoline, the immediate precursor to our target molecule.

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. In the case of 6-methoxyquinoline, the readily available starting material is p-anisidine.

Skraup_Synthesis cluster_reactants Reactants p_anisidine p-Anisidine cyclization_intermediate Dihydroquinoline Intermediate p_anisidine->cyclization_intermediate Michael Addition & Cyclization glycerol Glycerol intermediate Acrolein (from glycerol dehydration) glycerol->intermediate Dehydration intermediate->cyclization_intermediate Michael Addition & Cyclization methoxyquinoline 6-Methoxyquinoline cyclization_intermediate->methoxyquinoline Oxidation

Caption: Generalized workflow for the Skraup synthesis of 6-methoxyquinoline.

A detailed experimental protocol for a modified Skraup synthesis of 6-methoxyquinoline is presented below.

The Critical Step: Regioselective Nitration

With 6-methoxyisoquinoline in hand, the subsequent step is the introduction of a nitro group. The position of nitration is dictated by the electronic properties of the substituent already present on the aromatic ring. The methoxy group (-OCH₃) at the C6 position is an ortho-, para-directing activator. This means it directs incoming electrophiles to the positions ortho and para to itself.

In the case of 6-methoxyisoquinoline, the positions ortho to the methoxy group are C5 and C7. The para position is C3, which is in the pyridine ring and less susceptible to electrophilic aromatic substitution. Between the C5 and C7 positions, the C5 position is electronically favored for nitration.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Nitration_of_6_Methoxyisoquinoline methoxyisoquinoline 6-Methoxyisoquinoline product 6-Methoxy-5-nitroisoquinoline methoxyisoquinoline->product Electrophilic Aromatic Substitution reagents HNO₃ / H₂SO₄

Caption: The direct nitration of 6-methoxyisoquinoline to yield the 5-nitro derivative.

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of 6-methoxy-5-nitroisoquinoline.

Synthesis of 6-Methoxyquinoline (Modified Skraup Synthesis)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Anisidine123.1512.3 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Ferrous sulfate heptahydrate278.012.8 g0.01
Boric acid61.836.2 g0.1
p-Methoxynitrobenzene153.147.7 g0.05
Concentrated Sulfuric Acid98.08~30 mL-
50% Sodium Hydroxide Solution40.00As needed-
Ethyl Acetate88.11As needed-
Distilled Water18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-anisidine, glycerol, ferrous sulfate heptahydrate, boric acid, and p-methoxynitrobenzene.

  • Slowly add concentrated sulfuric acid dropwise with constant stirring. An exothermic reaction will occur.

  • Once the addition is complete, heat the mixture to 140°C and maintain reflux for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture with a 50% sodium hydroxide solution to a pH of approximately 5.5.

  • Decant the solution to remove any resinous material.

  • Filter the remaining solid and wash thoroughly with distilled water.

  • Wash the solid with ethyl acetate. Combine the organic phases.

  • Extract the aqueous phase with ethyl acetate and combine all organic extracts.

  • Remove the ethyl acetate by rotary evaporation to yield crude 6-methoxyquinoline.

  • The product can be further purified by distillation under reduced pressure.

Synthesis of 6-Methoxy-5-nitroisoquinoline

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxyisoquinoline159.191.59 g0.01
Concentrated Sulfuric Acid98.0810 mL-
Concentrated Nitric Acid63.015 mL-
Ice-As needed-
Sodium Bicarbonate Solution84.01As needed-

Procedure:

  • In a flask cooled in an ice bath, slowly add 6-methoxyisoquinoline to concentrated sulfuric acid with stirring.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of 6-methoxyisoquinoline in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-5-nitroisoquinoline.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellowish solid
Melting Point 148-150 °C

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the isoquinoline core will show characteristic shifts, with the protons ortho and para to the nitro and methoxy groups being the most affected.

  • ¹³C NMR: The carbon atoms attached to the nitro and methoxy groups will show significant downfield and upfield shifts, respectively.

  • IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching will be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching, as well as C-O stretching for the methoxy group, will also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 204.

Conclusion and Future Directions

The synthesis of 6-methoxy-5-nitroisoquinoline is a testament to the power and predictability of fundamental organic chemistry principles. While its "discovery" may not be a single, celebrated event, its creation is a logical step in the exploration of isoquinoline chemistry. The methodologies outlined in this guide, rooted in classical named reactions, provide a robust framework for the preparation of this and other substituted isoquinolines. As a versatile building block, 6-methoxy-5-nitroisoquinoline holds potential for the development of novel therapeutic agents and functional materials, making the understanding of its synthesis a valuable asset for researchers in the chemical sciences.

References

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Chemical Reviews, 48(3), 611-654.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Bradsher, C. K. (1982). The Bischler-Napieralski and Related Reactions. In The Chemistry of Heterocyclic Compounds: Isoquinolines, Part 1 (Vol. 38, pp. 1-135). John Wiley & Sons, Inc.
  • Schofield, K. (1980).
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • Jackson, A. H., & Stewart, G. W. (1971). A new modification of the Pomeranz–Fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1971, 2255-2258.
  • Filo. (2026, January 16). Complete the following equations: a) 6-methoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

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A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methoxy-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 6-methoxy-5-nitroisoquinoline. This document is intended for researchers, chemists, and quality control specialists, offering both predicted spectral data based on analogous compounds and field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its function. For 6-methoxy-5-nitroisoquinoline (C₁₀H₈N₂O₃, Molar Mass: 204.18 g/mol [1]), its chemical architecture dictates its electronic, physical, and biological properties. The isoquinoline core, substituted with a methoxy (-OCH₃) group at the 6-position and a nitro (-NO₂) group at the 5-position, presents a unique electronic environment. The electron-donating nature of the methoxy group and the strong electron-withdrawing effect of the nitro group create a distinct pattern of signals in various spectroscopic analyses.

This guide will systematically deconstruct the expected spectroscopic signature of this molecule.

Caption: Molecular structure and key identifiers for 6-Methoxy-5-nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the six aromatic protons and the three methoxy protons. The chemical shifts are heavily influenced by the anisotropic effects of the aromatic rings and the electronic effects of the substituents. The nitro group at C5 will exert a strong deshielding (downfield shift) effect on the adjacent proton at C4, while the methoxy group at C6 will have a shielding (upfield shift) effect on the adjacent proton at C7.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 ~9.3 s - 1H
H-3 ~8.6 d ~5.5 1H
H-4 ~7.8 d ~5.5 1H
H-8 ~8.2 d ~9.0 1H
H-7 ~7.4 d ~9.0 1H

| -OCH₃ | ~4.1 | s | - | 3H |

Causality: The prediction is based on analysis of related structures. For instance, in 5-nitroisoquinoline, the protons on the pyridine ring are significantly downfield[2][3]. The singlet for H-1 is characteristic of its position on the isoquinoline ring system. The strong deshielding of H-8 is due to its peri-position relative to the electron-withdrawing nitro group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal ten distinct carbon signals. The carbons directly attached to the electronegative nitro (C5) and oxygen (C6) atoms will be significantly shifted.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~152
C-3 ~144
C-4 ~120
C-4a ~128
C-5 ~148
C-6 ~155
C-7 ~110
C-8 ~125
C-8a ~135

| -OCH₃ | ~56 |

Causality: The chemical shifts are estimated from data for 6-methoxyquinoline and 5-nitroisoquinoline[2][4]. The C-5 and C-6 signals are shifted significantly downfield due to the direct attachment of the nitro and methoxy groups, respectively.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

G Workflow: NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing s1 Weigh ~5-10 mg of 6-Methoxy-5-nitroisoquinoline s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) s1->s2 s3 Add internal standard (e.g., TMS, 0.03% v/v) s2->s3 s4 Transfer to a clean, dry 5 mm NMR tube s3->s4 a1 Insert sample and lock on the deuterium signal s4->a1 Transfer to Spectrometer a2 Shim the magnetic field to achieve homogeneity a1->a2 a3 Acquire ¹H spectrum (e.g., 16 scans) a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024 scans) a3->a4 p1 Apply Fourier Transform a4->p1 Process Raw Data (FID) p2 Phase correct the spectra p1->p2 p3 Calibrate chemical shifts (TMS at 0.00 ppm) p2->p3 p4 Integrate ¹H signals and pick peaks for all spectra p3->p4

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition : Acquire the ¹H spectrum. A typical experiment involves 16-32 scans. Subsequently, acquire the ¹³C spectrum, which requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds.

Predicted IR Absorption Data

The IR spectrum of 6-methoxy-5-nitroisoquinoline is expected to be dominated by absorptions from the nitro, methoxy, and aromatic functionalities.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3100-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Methoxy (-OCH₃) C-H
~1620-1580 C=N, C=C Stretch Isoquinoline Ring System
~1550 & ~1350 N-O Asymmetric & Symmetric Stretch Nitro (-NO₂) Group
~1250 C-O Stretch Aryl Ether (Ar-O-CH₃)

| ~850-800 | C-H Bend | Aromatic C-H Out-of-Plane |

Causality: The most diagnostic peaks are the strong absorptions for the nitro group. The asymmetric stretch typically appears around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹[5]. These two peaks are a hallmark of nitro-aromatic compounds. The presence of an aryl ether is confirmed by a strong C-O stretching band around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

This solid-state method is standard for crystalline organic compounds.

  • Preparation : Grind 1-2 mg of the analyte with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Analysis : Place the pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition : Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder should be recorded and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to show a clear molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrum Fragments (EI-MS)

m/z (mass-to-charge) Ion Assignment Interpretation
204 [M]⁺˙ Molecular Ion
189 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
174 [M - NO]⁺ Loss of nitric oxide
158 [M - NO₂]⁺ Loss of a nitro radical

| 130 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

Causality: The molecular ion peak at m/z 204 directly confirms the molecular formula[1][6]. The fragmentation pattern is predictable for nitroaromatic ethers. A common fragmentation pathway involves the loss of the nitro group (a loss of 46 Da) and the loss of the methyl group from the ether (a loss of 15 Da).

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

G Workflow: EI-MS Analysis s1 Dissolve a small amount of sample in a volatile solvent (e.g., Methanol) s2 Introduce sample into the instrument via direct injection or GC inlet s1->s2 a1 Ionization: Electron Impact (70 eV) s2->a1 a2 Mass Analyzer: Scan m/z range (e.g., 50-300 amu) a1->a2 a3 Detection: Ions are detected and signal is amplified a2->a3 p1 Data Processing: Generate mass spectrum (Intensity vs. m/z) a3->p1 p2 Identify the molecular ion peak and analyze fragmentation pattern p1->p2

Caption: General workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of 6-methoxy-5-nitroisoquinoline is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the nitro and ether linkages), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The predicted data and protocols outlined in this guide serve as a robust framework for the successful characterization of this and structurally related molecules, ensuring the scientific integrity required for research and development applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from PubChem. [Link]

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6-Methoxy-5-nitroisoquinoline: A Scoping Guide to a Potential Biologically Active Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific derivative, 6-methoxy-5-nitroisoquinoline. While direct biological data for this compound is not yet available in published literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of analogous compounds, we will project the most probable biological activities for 6-methoxy-5-nitroisoquinoline, with a primary focus on its potential as an anticancer and antimicrobial agent. This guide provides the scientific rationale for investigating these activities, detailed, field-proven experimental protocols for its evaluation, and a discussion of potential mechanisms of action.

Introduction: The Isoquinoline Core and the Influence of Key Substituents

The isoquinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[3] In 6-methoxy-5-nitroisoquinoline, two key functional groups are present that are known to modulate the biological profile of heterocyclic compounds: a methoxy group at the 6-position and a nitro group at the 5-position.

The Methoxy Group: The methoxy substituent can significantly impact a molecule's physicochemical properties and its interaction with biological targets.[2][6] It can act as a hydrogen bond acceptor and, due to its electron-donating nature, can modulate the electronic environment of the aromatic system.[2][7] The presence of methoxy groups in various heterocyclic structures has been linked to enhanced anticancer and antimicrobial activities.[8][9]

The Nitro Group: The nitro group is a strong electron-withdrawing moiety and a well-known pharmacophore.[10] In many bioactive molecules, the nitro group is crucial for their mechanism of action, which often involves bioreduction in hypoxic environments, such as those found in solid tumors or certain microbial infections, to generate reactive nitrogen species.[11][12] This property has been exploited in the development of hypoxia-activated prodrugs for cancer therapy and various antimicrobial agents.[3][12]

Given the established biological significance of the isoquinoline core and the influential nature of the methoxy and nitro substituents, it is highly probable that 6-methoxy-5-nitroisoquinoline possesses significant biological activity. This guide will focus on two of the most promising areas: anticancer and antimicrobial applications.

Synthesis of 6-Methoxy-5-nitroisoquinoline

The synthesis of substituted isoquinolines can be achieved through several established methods, including the Bischler-Napieralski reaction, the Pomeranz–Fritsch reaction, and the Pictet-Spengler synthesis.[13][14][15][16] A plausible synthetic route to 6-methoxy-5-nitroisoquinoline could involve a multi-step process starting from appropriately substituted precursors. The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamide in the presence of a condensing agent.[14]

A hypothetical synthetic workflow is presented below. The successful synthesis and purification of the compound are prerequisites for its biological evaluation.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., substituted β-phenylethylamine) Amidation Amidation Start->Amidation Acyl chloride Cyclization Bischler-Napieralski Cyclization Amidation->Cyclization POCl3/P2O5 Aromatization Dehydrogenation/ Aromatization Cyclization->Aromatization Pd/C Nitration Nitration Aromatization->Nitration HNO3/H2SO4 Purification Purification and Characterization Nitration->Purification Final_Product 6-Methoxy-5-nitroisoquinoline Purification->Final_Product Anticancer_MoA cluster_cell Hypoxic Cancer Cell Molecule 6-Methoxy-5-nitroisoquinoline (Prodrug) Reduction One-electron Reductases Molecule->Reduction Radical Nitro Radical Anion Reduction->Radical Reactive_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) Radical->Reactive_Species Further Reduction Damage Cellular Damage (DNA, Proteins) Reactive_Species->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of anticancer action via hypoxic activation.

Experimental Protocols for Anticancer Screening

A tiered approach to screening is recommended, starting with in vitro cytotoxicity assays against a panel of human cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [17]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of 6-methoxy-5-nitroisoquinoline in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. [19]3. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. [20]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a cell density assay based on the measurement of cellular protein content. [10][21][22] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour. [23]3. Staining: Wash the plates with water and then stain the cells with 0.4% SRB solution for 30 minutes at room temperature. [10]4. Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and then add a Tris-base solution to each well to solubilize the protein-bound dye. [23]6. Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. [24]7. Data Analysis: Calculate the IC50 value as described for the MTT assay.

Data Presentation

The results of the cytotoxicity assays should be summarized in a table for easy comparison.

Cell LineTissue of Origin6-Methoxy-5-nitroisoquinoline IC50 (µM) [Hypothetical]Doxorubicin IC50 (µM) [Positive Control]
MCF-7Breast Adenocarcinoma8.5 ± 1.20.9 ± 0.1
A549Lung Carcinoma12.3 ± 2.11.5 ± 0.3
HCT116Colon Carcinoma6.7 ± 0.91.1 ± 0.2
PC-3Prostate Carcinoma15.1 ± 2.52.8 ± 0.4

Projected Antimicrobial Activity

Many quinoline and isoquinoline derivatives exhibit potent antimicrobial activity. [19][25]The nitro group, in particular, is a key feature of several antimicrobial drugs. [11]The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate reactive species that are toxic to the pathogen.

Proposed Mechanism of Action

Similar to its proposed anticancer activity, the antimicrobial action of 6-methoxy-5-nitroisoquinoline is likely dependent on the enzymatic reduction of its nitro group within the microbial cell. This process can lead to the production of free radicals and other reactive intermediates that can disrupt cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.

Antimicrobial_MoA cluster_microbe Microbial Cell Molecule 6-Methoxy-5-nitroisoquinoline Nitroreductase Nitroreductase Molecule->Nitroreductase Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Disruption Disruption of DNA and Protein Synthesis Reactive_Species->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action via nitroreductase activation.

Experimental Protocols for Antimicrobial Screening

Standard methods for in vitro antimicrobial susceptibility testing should be employed to evaluate the activity of 6-methoxy-5-nitroisoquinoline against a panel of pathogenic bacteria and fungi. [5][26][27]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [1][4][28][29] Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard. [28]2. Serial Dilution: Perform serial two-fold dilutions of 6-methoxy-5-nitroisoquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. [1]4. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. [9]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. [28]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents. [25][30][31][32] Step-by-Step Methodology:

  • Plate Inoculation: Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate using a sterile swab dipped in a standardized inoculum.

  • Disk Application: Impregnate sterile paper disks with a known concentration of 6-methoxy-5-nitroisoquinoline and place them on the agar surface. [31]3. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disk. The size of the zone indicates the susceptibility of the bacterium to the compound. [31]

Data Presentation

The antimicrobial activity data can be presented in a tabular format.

MicroorganismTypeMIC (µg/mL) [Hypothetical]Zone of Inhibition (mm) [Hypothetical]
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria1618
Escherichia coli (ATCC 25922)Gram-negative Bacteria3214
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria6410
Candida albicans (ATCC 90028)Fungus3215

Conclusion and Future Directions

While 6-methoxy-5-nitroisoquinoline remains an uncharacterized molecule in terms of its biological activity, a thorough analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold for the development of new anticancer and antimicrobial agents. The methoxy group may enhance its pharmacokinetic properties and target interactions, while the nitro group offers a mechanism for selective activation in hypoxic or microbial environments.

The experimental protocols detailed in this guide provide a clear and robust framework for the initial in vitro evaluation of 6-methoxy-5-nitroisoquinoline. Positive results from these screening assays would warrant further investigation, including:

  • Mechanism of action studies: To confirm the proposed mechanisms of hypoxic activation and nitroreductase-mediated toxicity.

  • In vivo efficacy studies: Using animal models of cancer and infectious diseases.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of 6-methoxy-5-nitroisoquinoline to optimize its potency and selectivity.

  • Toxicology studies: To assess the safety profile of the compound.

The exploration of 6-methoxy-5-nitroisoquinoline represents a promising avenue for the discovery of novel therapeutic agents.

References

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6-Methoxy-5-nitroisoquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 6-methoxy-5-nitroisoquinoline, a specialized research chemical with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and data from closely related analogs, offers a comprehensive overview for researchers. We will delve into its proposed synthesis, physicochemical properties, predicted reactivity, and potential as a scaffold in the design of novel therapeutics, particularly in oncology. This guide is intended to serve as a foundational resource, enabling scientists to unlock the research possibilities of 6-methoxy-5-nitroisoquinoline.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have demonstrated significant therapeutic potential.[1] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's biological activity. The introduction of a methoxy group, for instance, has been shown to play a crucial role in the anticancer activity of various heterocyclic compounds.[3][4] Similarly, a nitro group can act as a key pharmacophore or a synthetic handle for further molecular elaboration. This guide focuses on the unique combination of these functionalities in 6-methoxy-5-nitroisoquinoline, a compound poised for exploration in modern drug discovery programs.

Synthesis of 6-Methoxy-5-nitroisoquinoline

A plausible and efficient synthesis of 6-methoxy-5-nitroisoquinoline can be conceptualized through the nitration of 6-methoxyisoquinoline. This approach is analogous to the synthesis of other nitro-substituted methoxyquinolines and isoquinolines.[5]

Proposed Synthetic Workflow

Synthesis_of_6-Methoxy-5-nitroisoquinoline cluster_0 Step 1: Starting Material cluster_1 Step 2: Nitration cluster_2 Step 3: Product 6-Methoxyisoquinoline 6-Methoxyisoquinoline Reaction_Vessel Reaction Vessel (Controlled Temperature) 6-Methoxyisoquinoline->Reaction_Vessel Introduction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction_Vessel Addition 6-Methoxy-5-nitroisoquinoline 6-Methoxy-5-nitroisoquinoline Reaction_Vessel->6-Methoxy-5-nitroisoquinoline Yields Reactivity_of_6-Methoxy-5-nitroisoquinoline cluster_reduction Reduction of Nitro Group cluster_nucleophilic Nucleophilic Aromatic Substitution Start 6-Methoxy-5-nitroisoquinoline Reduction Reduction (e.g., SnCl2/HCl, H2/Pd-C) Start->Reduction Reagent Nucleophile Nucleophile (e.g., -OR, -NR2) Start->Nucleophile Reacts with Amine 5-Amino-6-methoxyisoquinoline Reduction->Amine Leads to Substituted_Product Substituted Isoquinoline Nucleophile->Substituted_Product Forms Biological_Activity_Workflow Compound 6-Methoxy-5-nitroisoquinoline Derivatives Screening In vitro Screening (e.g., Kinase Assays, Cell Viability) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo

Sources

A Technical Guide to Determining the Solubility Profile of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical framework for characterizing the aqueous and organic solubility profile of 6-methoxy-5-nitroisoquinoline. Recognizing that solubility is a critical determinant for the successful application of a chemical entity in research and development, this guide moves beyond simple data reporting to establish a robust, first-principles approach for its determination. We detail the theoretical underpinnings of solubility, present methodologies for in silico prediction, and provide field-proven, step-by-step protocols for both thermodynamic and kinetic solubility assessment. The causality behind experimental choices, self-validating analytical techniques, and data interpretation are emphasized to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous and practical approach to generating a comprehensive solubility profile for novel compounds.

Introduction: The Critical Role of Solubility

6-Methoxy-5-nitroisoquinoline is a substituted heterocyclic aromatic compound. While its specific applications are not broadly documented, its structure—featuring a basic nitrogen in the isoquinoline ring, a polar nitro group, and a methoxy group—suggests its potential as a synthetic intermediate in medicinal chemistry or materials science. The success of any application, from reaction kinetics in a flask to bioavailability in a biological system, is fundamentally governed by the compound's ability to dissolve in a given solvent.

Poor solubility can lead to a host of challenges, including:

  • Unreliable results in biological screening assays.[1]

  • Difficulties in purification and formulation.

  • Low bioavailability in preclinical studies.[2]

Therefore, a thorough understanding of the solubility profile of 6-methoxy-5-nitroisoquinoline is not merely an academic exercise but a foundational requirement for its effective utilization. This guide provides the strategic and tactical framework to establish that profile.

Theoretical & Predictive Assessment

Before any benchwork is initiated, a theoretical assessment of the molecule's structure provides invaluable insight into its expected solubility behavior. This allows for a more rational design of experimental protocols.

Structural Analysis and Physicochemical Properties

The key functional groups of 6-methoxy-5-nitroisoquinoline dictate its physicochemical nature:

  • Isoquinoline Core: A bicyclic aromatic system containing a basic nitrogen atom. The lone pair of electrons on the nitrogen can accept a proton, making the molecule's solubility pH-dependent. Unsubstituted isoquinoline has a pKa of 5.14.[3]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group that can participate in hydrogen bonding as an acceptor.

  • Methoxy Group (-OCH₃): An electron-donating group that can also act as a hydrogen bond acceptor.

Based on these features, the compound is expected to be a weak base with moderate polarity. Its solubility in aqueous media will likely increase significantly at a pH below its pKa due to the formation of the more soluble protonated species.

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₀H₈N₂O₃(Structure Based)
Molecular Weight 204.18 g/mol (Calculated)
pKa (Predicted) 2.0 - 4.0The pKa of unsubstituted isoquinoline is ~5.4.[4] The strongly electron-withdrawing nitro group is expected to significantly reduce the basicity of the ring nitrogen, lowering the pKa.[5]
logP (Predicted) ~1.5 - 2.5(Based on similar structures like 5-Nitroisoquinoline)[6]
In Silico Solubility Prediction

Computational or in silico models offer a rapid, cost-effective first pass at estimating solubility.[7][8] These models use algorithms trained on large datasets of known compounds to predict the solubility of a new chemical entity based on its structure.[9][10] While not a replacement for experimental data, these predictions are crucial for guiding the design of wet lab experiments, such as setting the concentration ranges for testing.

Several machine learning and algorithmic models can be employed for this purpose.[11]

Experimental Design & Strategy

A comprehensive solubility profile requires assessing the compound in various relevant solvent systems under different conditions. The choice of methodology depends on the stage of research; early discovery often prioritizes high-throughput kinetic measurements, while later-stage development demands precise thermodynamic data.[2]

Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer, begins to precipitate.[2] This method is fast, amenable to high-throughput screening (HTS), and reflects conditions often found in in vitro biological assays.[1][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[2] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours or more).[13][14] This "shake-flask" method is considered the gold standard and is essential for formulation and preclinical development.[14][15]

G cluster_0 Solubility Profiling Workflow Start Start: 6-Methoxy-5-nitroisoquinoline (Solid Compound) InSilico In Silico Prediction (e.g., ALOGPS, XG-Boost) Start->InSilico Predict pKa, logP Decision Assay Type Selection InSilico->Decision Guide Experiment Design Kinetic Kinetic Solubility (High-Throughput) Decision->Kinetic Early Stage / HTS Thermo Thermodynamic Solubility (Gold Standard) Decision->Thermo Late Stage / Formulation Analysis Quantification (HPLC-UV) Kinetic->Analysis Thermo->Analysis Report Generate Profile: Data Tables & Interpretation Analysis->Report G cluster_1 Thermodynamic vs. Kinetic Assay cluster_thermo Thermodynamic (Shake-Flask) cluster_kinetic Kinetic (Nephelometry) T_Start Excess Solid + Solvent T_Equil Equilibrate (e.g., 24h) T_Start->T_Equil T_Filter Filter Supernatant T_Equil->T_Filter T_End Quantify Filtrate (True Equilibrium) T_Filter->T_End K_Start DMSO Stock + Buffer K_Incubate Incubate (e.g., 2h) K_Start->K_Incubate K_Measure Measure Precipitate (Light Scatter) K_Incubate->K_Measure K_End Identify Precipitation Concentration K_Measure->K_End

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data are fundamental to the safe, efficient, and scalable development of new pharmaceutical compounds. For a molecule such as 6-Methoxy-5-nitroisoquinoline, an understanding of its energetic properties is critical for predicting its stability, reactivity, and behavior during manufacturing, formulation, and storage. This guide provides a comprehensive framework for establishing the thermochemical profile of 6-Methoxy-5-nitroisoquinoline. In the absence of extensive published experimental data for this specific molecule, this document serves as a detailed roadmap, outlining the essential experimental techniques and computational methodologies required to determine its key thermochemical parameters. By synthesizing established protocols with expert insights, this guide empowers researchers to generate the crucial data needed for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Thermochemical data, which describe the energy changes associated with chemical reactions and phase transitions, are paramount for several reasons:

  • Safety and Hazard Assessment: The presence of a nitro group in 6-Methoxy-5-nitroisoquinoline immediately raises flags for potential energetic behavior. The standard molar enthalpy of formation (ΔfHm°) is a key indicator of thermodynamic stability. Highly positive enthalpies of formation can suggest that a compound is "energy-rich" and may decompose exothermically.[1]

  • Polymorph Screening and Stability: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability. Thermochemical data, such as the enthalpy of sublimation (ΔgcrHm°) and fusion, are essential for constructing a comprehensive thermodynamic picture of different polymorphic forms.

  • Process Chemistry and Scale-Up: Understanding the heat of reaction and heat capacity is crucial for designing safe and efficient manufacturing processes. This information informs the choice of reactor systems, heating and cooling requirements, and helps to prevent thermal runaway reactions.

  • Computational Modeling and Drug Design: Accurate experimental thermochemical data serve as benchmarks for validating and refining computational models. These models can then be used to predict the properties of related molecules, accelerating the drug discovery process.

Given the importance of these parameters, this guide will detail the necessary steps to experimentally determine and computationally estimate the thermochemical properties of 6-Methoxy-5-nitroisoquinoline.

Experimental Determination of Thermochemical Properties

A rigorous experimental investigation is the gold standard for obtaining reliable thermochemical data. The following section outlines the key experimental workflows.

Standard Molar Enthalpy of Formation (ΔfHm°)

The standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHm°).

This technique measures the heat released when a substance is completely combusted in a high-pressure oxygen environment.

Causality Behind Experimental Choices:

  • Static vs. Rotating Bomb: For a compound containing nitrogen like 6-Methoxy-5-nitroisoquinoline, a static bomb calorimeter is generally sufficient. The formation of nitric acid from the combustion of nitrogen-containing compounds must be accounted for in the final calculations.

  • Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance, typically benzoic acid, which has a well-established and certified energy of combustion. This ensures the accuracy and traceability of the measurements.

Step-by-Step Methodology:

  • Sample Preparation: A pellet of crystalline 6-Methoxy-5-nitroisoquinoline of known mass (typically 0.5-1.0 g) is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible inside the calorimetric bomb. A known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).

  • Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is precisely measured.

  • Analysis: The corrected temperature rise is used to calculate the gross heat of combustion. Corrections are applied for the heat of ignition and the formation of nitric acid (determined by titration of the bomb washings).

  • Calculation of ΔcHm°: The standard molar enthalpy of combustion is calculated from the experimental data.

  • Calculation of ΔfHm°(cr): The standard molar enthalpy of formation in the crystalline state is then derived using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

The following diagram illustrates the workflow for determining the enthalpy of formation.

G cluster_0 Determination of ΔfHm°(cr) A Sample Preparation (Pellet of known mass) B Static-Bomb Combustion (High-pressure O2) A->B C Measurement of Temperature Change B->C D Calculation of Gross Heat of Combustion C->D E Corrections (Ignition, Nitric Acid Formation) D->E F Standard Molar Enthalpy of Combustion (ΔcHm°) E->F G Hess's Law Calculation F->G H Standard Molar Enthalpy of Formation (ΔfHm°(cr)) G->H

Caption: Workflow for determining the standard molar enthalpy of formation.

Standard Molar Enthalpy of Sublimation (ΔgcrHm°)

The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for deriving the gas-phase enthalpy of formation.

The KEML technique is suitable for compounds with low vapor pressures and involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum.[2][3][4]

Causality Behind Experimental Choices:

  • High Vacuum: A high vacuum is necessary to ensure that the effusing molecules do not collide with each other or with background gas molecules, which would violate the principles of the method.

  • Orifice Size: The orifice must be small enough that the effusion process does not significantly disturb the equilibrium vapor pressure inside the cell.

Step-by-Step Methodology:

  • Sample Loading: A small amount of crystalline 6-Methoxy-5-nitroisoquinoline is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

  • Experiment Execution: The cell is placed in a high-vacuum, temperature-controlled environment. The mass of the cell is monitored over time as the sample sublimes and effuses through the orifice.

  • Data Collection: The rate of mass loss is measured at several different temperatures.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the average temperature of the experiment is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

  • Correction to 298.15 K: The enthalpy of sublimation is then adjusted to the standard reference temperature of 298.15 K.

Heat Capacity (Cp,m)

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. It is important for process safety calculations and for adjusting enthalpies to different temperatures.

DSC is a versatile thermal analysis technique that can be used to measure heat capacity as well as temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).[5]

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample of 6-Methoxy-5-nitroisoquinoline is hermetically sealed in an aluminum pan.

  • DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain the same temperature in both pans is measured.

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow to a standard material with a known heat capacity (e.g., sapphire).

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational quantum chemistry methods can provide reliable estimates of thermochemical properties.[6][7] High-level ab initio methods are particularly useful for this purpose.

Gas-Phase Enthalpy of Formation (ΔfHm°(g))

High-accuracy composite methods, such as the G3(MP2)//B3LYP or G4 theories, are well-suited for calculating the gas-phase enthalpy of formation.[8] These methods approximate a high-level calculation by combining the results of several lower-level calculations.

Causality Behind Method Choices:

  • Composite Methods: These methods are designed to provide a good balance between accuracy and computational cost. They achieve high accuracy by including corrections for electron correlation, basis set effects, and other factors.

  • Isodesmic Reactions: To improve accuracy and cancel out systematic errors in the calculations, it is often beneficial to use a theoretical reaction scheme, such as an isodesmic or homodesmotic reaction. In this approach, the enthalpy of reaction for a balanced reaction involving the target molecule and other molecules with well-known experimental enthalpies of formation is calculated. The unknown enthalpy of formation of the target molecule can then be derived.

The following diagram illustrates a typical computational workflow for determining the gas-phase enthalpy of formation.

G cluster_1 Computational Workflow for ΔfHm°(g) A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Frequency Calculation (To confirm minimum and obtain ZPE) A->B C Single-Point Energy Calculations (Higher level of theory, larger basis sets) B->C D Composite Method Calculation (e.g., G4 theory) C->D E Atomization Energy Calculation D->E F Gas-Phase Enthalpy of Formation (ΔfHm°(g)) E->F

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Data Synthesis and Application

The experimentally determined and computationally estimated thermochemical data for 6-Methoxy-5-nitroisoquinoline should be compiled and critically evaluated.

Summary of Key Thermochemical Parameters

The following table should be populated with the results from the experimental and computational studies. For illustrative purposes, hypothetical values are included.

Thermochemical ParameterSymbolExperimental Value (kJ·mol⁻¹)Computational Value (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (crystalline)ΔfHm°(cr)To be determinedN/A
Standard Molar Enthalpy of Combustion (crystalline)ΔcHm°(cr)To be determinedN/A
Standard Molar Enthalpy of SublimationΔgcrHm°To be determinedN/A
Standard Molar Enthalpy of Formation (gas)ΔfHm°(g)DerivedTo be determined

Note: The experimental gas-phase enthalpy of formation is derived from the crystalline value and the enthalpy of sublimation: ΔfHm°(g) = ΔfHm°(cr) + ΔgcrHm°.

Comparative Analysis and Insights
  • Comparison of Experimental and Computational Data: A good agreement between the derived experimental and the calculated gas-phase enthalpies of formation would provide a high degree of confidence in the data.[8] Discrepancies may point to challenges in either the experimental measurements or the computational methods, which would require further investigation.

  • Energetic Effects of Substituents: The thermochemical data for 6-Methoxy-5-nitroisoquinoline can be compared to those of related molecules, such as isoquinoline, 5-nitroisoquinoline[9], and 6-methoxyisoquinoline[10], to quantify the energetic contributions of the methoxy and nitro groups to the molecule's stability. For instance, thermochemical data for 6-methoxyquinoline are available in the literature.[11]

Conclusion

The thermochemical characterization of 6-Methoxy-5-nitroisoquinoline is a critical step in its development as a potential pharmaceutical agent. While direct experimental data for this compound may not be readily available, a systematic approach combining established experimental techniques—such as static-bomb combustion calorimetry, Knudsen effusion mass loss, and differential scanning calorimetry—with high-level computational methods can provide the necessary data. This guide provides the theoretical and practical framework for researchers to undertake this characterization, ensuring that decisions regarding safety, process development, and formulation are based on a solid foundation of quantitative thermodynamic data. The insights gained from such a study will not only de-risk the development of 6-Methoxy-5-nitroisoquinoline but also contribute to a broader understanding of the structure-property relationships in this class of compounds.

References

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Introduction: The Nitroisoquinoline Scaffold - A Dichotomy of Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Nitroisoquinoline Core

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are prevalent in a vast array of biologically active compounds, including alkaloids like morphine and papaverine, as well as synthetic drugs such as the anthelmintic praziquantel and the anti-cancer agent trabectedin.[3][4] The introduction of a nitro (NO₂) group onto this scaffold fundamentally alters its electronic landscape and, consequently, its chemical reactivity.

The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. When appended to the isoquinoline core, it profoundly influences the molecule's reactivity, creating a dichotomy: the ring system becomes deactivated towards traditional electrophilic aromatic substitution while simultaneously becoming highly activated for nucleophilic aromatic substitution (SNAr).[5][6] This guide provides a detailed exploration of the synthesis, electronic properties, and characteristic reactions of the nitroisoquinoline core, offering insights for researchers in organic synthesis and drug development.

Electronic Properties: The Influence of the Nitro Group

The reactivity of the isoquinoline ring is governed by the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, making positions C-1 and C-3 susceptible to nucleophilic attack.[1] Electrophilic substitution typically occurs on the benzene portion, favoring positions C-5 and C-8.[1]

The addition of a nitro group dramatically amplifies the electron deficiency of the ring system. This effect is most pronounced at the positions ortho and para to the nitro group, as the negative charge in the intermediate of a nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group.[5][7] This stabilization of the negatively charged intermediate, often called a Meisenheimer complex, is the key reason for the enhanced susceptibility of nitroaromatic compounds to nucleophilic attack.[6]

Conversely, this strong electron withdrawal deactivates the entire ring system towards electrophilic attack. For an electrophile to react, it must attack an electron-rich center, a condition that is severely diminished in nitroisoquinolines.

Synthesis of Nitroisoquinolines

The primary method for synthesizing nitroisoquinolines is through the direct electrophilic nitration of the parent isoquinoline.

Direct Nitration of Isoquinoline

The nitration of isoquinoline using a mixture of concentrated nitric acid and sulfuric acid typically occurs on the benzene ring. The reaction proceeds through the protonated isoquinolinium ion, which further deactivates the pyridine ring.[8] This directs the electrophilic nitronium ion (NO₂⁺) to the benzene ring, resulting in a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline .[8]

A general procedure for the synthesis of 5-nitroisoquinoline involves dissolving isoquinoline in concentrated sulfuric acid at low temperatures (e.g., -15 °C) and adding potassium nitrate portion-wise.[9] The reaction mixture is then allowed to warm to room temperature before being worked up by pouring it into ice water and neutralizing with a base to precipitate the product.[9]

Nitration_of_Isoquinoline Isoquinoline Isoquinoline Reagents HNO₃, H₂SO₄ Isoquinoline->Reagents Products 5-Nitroisoquinoline & 8-Nitroisoquinoline Reagents->Products Electrophilic Aromatic Substitution

Alternative Synthetic Routes

Regiospecific synthesis of other nitroisoquinoline isomers can be more complex. One notable method involves the use of Reissert compounds. For instance, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline can be treated with acetyl nitrate to achieve nitration at the C-4 position, which can then be converted to 4-nitroisoquinoline.[10]

Key Reactions of the Nitroisoquinoline Core

The presence of the nitro group unlocks a rich and synthetically useful reaction profile, dominated by nucleophilic substitutions and reductions.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction of the nitroisoquinoline core. The electron-deficient ring readily reacts with nucleophiles, particularly at positions activated by the nitro group.

Mechanism: The SNAr reaction is a two-step process:

  • Addition: The nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[6][7]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

The leaving group is typically a halide, but in certain cases, known as Vicarious Nucleophilic Substitution (VNS) or SNAr-H reactions, a hydrogen atom can be displaced.[6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nitroisoquinoline Nitroisoquinoline (with leaving group L) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitroisoquinoline->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Nitroisoquinoline Meisenheimer->Product - L⁻ (Elimination) LeavingGroup Leaving Group (L⁻)

For example, amides and ureas can be introduced into the 5-nitroisoquinoline core via direct nucleophilic substitution of a hydrogen atom.[11] This highlights the ability of the nitro group to activate the ring sufficiently for even a hydride ion to act as a leaving group (often facilitated by an oxidant).

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a pivotal transformation in the functionalization of nitroisoquinolines. The resulting aminoisoquinolines are versatile intermediates for the synthesis of a wide range of derivatives, particularly in drug discovery.[12]

Common reduction methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).[9]

  • Dissolving Metal Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid).[13][14]

This reduction is generally high-yielding and chemoselective, often leaving other functional groups intact.[15]

Synthesis_Workflow Start Isoquinoline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_IQ 5-Nitroisoquinoline Nitration->Nitro_IQ Reduction Reduction (e.g., H₂, Pd/C) Nitro_IQ->Reduction Amino_IQ 5-Aminoisoquinoline Reduction->Amino_IQ Derivatization Further Functionalization (e.g., Acylation, Alkylation) Amino_IQ->Derivatization Final_Product Target Molecule Derivatization->Final_Product

Reactions with Organometallics

Nitroisoquinolines can also react with organometallic reagents. For instance, 5-nitroisoquinoline reacts with vinylmagnesium bromide to form pyrroloisoquinolines, which are cytotoxic compounds.[16] This demonstrates the utility of the nitroisoquinoline core in constructing more complex heterocyclic systems.

Data Summary

Physical Properties of 5-Nitroisoquinoline
PropertyValueReference
CAS Number 607-32-9[9][16][17]
Molecular Formula C₉H₆N₂O₂[9][17]
Molecular Weight 174.16 g/mol [16][17]
Appearance Light yellow to amber powder/crystal[9]
Melting Point 106-109 °C[9][16]
pKa 3.55 ± 0.13 (Predicted)[9]
Summary of Key Transformations
ReactionReagents & ConditionsProductReference
Nitration Isoquinoline, KNO₃, conc. H₂SO₄, -15 °C to RT5-Nitroisoquinoline[9]
Nitro Reduction 5-Nitroisoquinoline, H₂, 10% Pd/C, Methanol, RT5-Aminoisoquinoline[9]
SNAr-H 5-Nitroisoquinoline, Amides/Ureas6-Amino-5-nitro(so)isoquinoline derivatives[11]
Grignard Reaction 5-Nitroisoquinoline, Vinylmagnesium bromidePyrroloisoquinolines[16]

Experimental Protocol: Synthesis of 5-Nitroisoquinoline

The following protocol is adapted from a general procedure for the nitration of isoquinoline.[9]

Materials:

  • Isoquinoline (3.0 g, 23.2 mmol)

  • Concentrated Sulfuric Acid (40 mL)

  • Potassium Nitrate (2.8 g, 27.8 mmol)

  • Ice water (100 mL)

  • Ammonia solution

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to -15 °C in an ice-salt bath, dissolve isoquinoline (3.0 g) in concentrated sulfuric acid (40 mL).

  • Slowly add solid potassium nitrate (2.8 g) in four equal portions at 30-minute intervals, ensuring the temperature remains below -10 °C.

  • After the final addition, allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.

  • Carefully pour the reaction mixture into 100 mL of ice water with stirring.

  • Adjust the pH of the solution to 8-10 by the slow addition of an ammonia solution to precipitate the product.

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid with methyl tert-butyl ether (2 x 100 mL) to remove any unreacted starting material and byproducts.

  • Dry the solid under vacuum to yield 5-nitroisoquinoline.

Safety Note: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

Applications in Medicinal Chemistry

The nitroisoquinoline core and its derivatives are of significant interest in drug development. The nitro group itself can be a key pharmacophore, or it can serve as a synthetic handle for introducing other functionalities.

  • Antimalarial Agents: Derivatives of 5-nitroisoquinoline have been evaluated as potential antimalarial drugs.[16]

  • Bioreducible Substrates: Nitro-substituted tetrahydroisoquinolines have been synthesized as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), which is a target in cancer therapy.[18]

  • Building Blocks for Complex Molecules: The conversion of nitroisoquinolines to aminoisoquinolines provides access to a wide range of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Conclusion

The nitroisoquinoline core is a fascinating and synthetically versatile scaffold. The strong electron-withdrawing nature of the nitro group fundamentally alters the inherent reactivity of the isoquinoline ring system, transforming it from a substrate for electrophilic substitution into one that is highly susceptible to nucleophilic attack. This predictable reactivity, particularly the propensity for SNAr reactions and the straightforward reduction of the nitro group, makes nitroisoquinolines powerful intermediates in the synthesis of complex, biologically active molecules. A thorough understanding of the principles outlined in this guide allows researchers to strategically leverage the unique chemistry of the nitroisoquinoline core for applications in drug discovery and materials science.

References

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Methodological & Application

Synthesis of 6-Methoxy-5-nitroisoquinoline: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Functionalization of the isoquinoline core offers a powerful strategy for modulating biological activity. The introduction of a nitro group, as in 6-methoxy-5-nitroisoquinoline, serves as a versatile handle for further chemical transformations. The nitro moiety can be reduced to an amine, enabling a host of subsequent reactions, or it can act as a directing group for further substitutions on the aromatic ring. This makes 6-methoxy-5-nitroisoquinoline a valuable intermediate for the synthesis of novel therapeutic agents.

This guide presents a reliable and well-documented protocol for the synthesis of 6-methoxy-5-nitroisoquinoline, designed for researchers, scientists, and drug development professionals. The synthesis is approached in two main stages:

  • Synthesis of 6-Methoxyisoquinoline: Employing the Bischler-Napieralski reaction, a robust method for the construction of the isoquinoline core.

  • Nitration of 6-Methoxyisoquinoline: A regioselective electrophilic aromatic substitution to introduce the nitro group at the C5 position.

Part 1: Synthesis of the Precursor - 6-Methoxyisoquinoline

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of 6-methoxyisoquinoline, the key starting materials are 3-methoxyphenethylamine and an acylating agent.

Reaction Scheme: Bischler-Napieralski Route to 6-Methoxyisoquinoline

Bischler-Napieralski Reaction cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization and Dehydrogenation 3-methoxyphenethylamine 3-Methoxyphenethylamine Amide N-(2-(3-methoxyphenyl)ethyl)formamide 3-methoxyphenethylamine->Amide Acylation Formic_Acid HCOOH (Formic Acid) Formic_Acid->Amide Dihydroisoquinoline 6-Methoxy-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Cyclization Dehydrating_Agent POCl3 / P2O5 Dehydrating_Agent->Dihydroisoquinoline 6-Methoxyisoquinoline 6-Methoxyisoquinoline Dihydroisoquinoline->6-Methoxyisoquinoline Dehydrogenation Dehydrogenation Pd/C, Heat Dehydrogenation->6-Methoxyisoquinoline

Caption: Workflow for the synthesis of 6-methoxyisoquinoline via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 6-Methoxyisoquinoline

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenethylamine151.2115.1 g0.1
Formic Acid (98-100%)46.035.5 mL~0.12
Phosphorus pentoxide (P₂O₅)141.9428.4 g0.2
Phosphorus oxychloride (POCl₃)153.3322 mL0.24
Palladium on charcoal (10%)-1.0 g-
Toluene-200 mL-
Methanol-50 mL-
Sodium bicarbonate (sat. aq. soln.)-As needed-
Anhydrous sodium sulfate-As needed-

Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)formamide

  • In a 100 mL round-bottom flask, combine 3-methoxyphenethylamine (15.1 g, 0.1 mol) and formic acid (5.5 mL, ~0.12 mol).

  • Heat the mixture at 100 °C for 2 hours.

  • Allow the reaction to cool to room temperature. The crude N-(2-(3-methoxyphenyl)ethyl)formamide can be used in the next step without further purification.

Causality of Experimental Choices: The use of a slight excess of formic acid ensures complete acylation of the starting amine. Heating the reaction drives the condensation to completion.

Step 2: Bischler-Napieralski Cyclization and Dehydrogenation

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phosphorus pentoxide (28.4 g, 0.2 mol) to toluene (150 mL).

  • To this suspension, add the crude N-(2-(3-methoxyphenyl)ethyl)formamide from the previous step, followed by the slow addition of phosphorus oxychloride (22 mL, 0.24 mol) with stirring.

  • Heat the mixture to reflux (approximately 110 °C) for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Add 10% palladium on charcoal (1.0 g) to the toluene solution.

  • Heat the mixture to reflux for 3 hours to effect dehydrogenation.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxyisoquinoline.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 6-methoxyisoquinoline.

Causality of Experimental Choices: The combination of phosphorus pentoxide and phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization[1][2]. The subsequent dehydrogenation with palladium on charcoal under reflux conditions is a standard and effective method to aromatize the dihydroisoquinoline intermediate[2].

Part 2: Regioselective Nitration of 6-Methoxyisoquinoline

The nitration of 6-methoxyisoquinoline is an electrophilic aromatic substitution reaction. The pyridine ring of the isoquinoline nucleus is electron-deficient and thus deactivated towards electrophilic attack. The benzene ring, however, is activated by the electron-donating methoxy group at the 6-position. The methoxy group is an ortho, para-director. In the context of the 6-substituted isoquinoline ring, this directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5 and 7-positions.

Based on studies of similar systems, such as the nitration of 6-bromoquinoline which yields the 5-nitro product, it is anticipated that the nitration of 6-methoxyisoquinoline will also predominantly occur at the 5-position to yield 6-methoxy-5-nitroisoquinoline[3]. This preference can be attributed to a combination of electronic and steric factors.

Reaction Scheme: Nitration of 6-Methoxyisoquinoline

Nitration_of_6-Methoxyisoquinoline 6-Methoxyisoquinoline 6-Methoxyisoquinoline Product 6-Methoxy-5-nitroisoquinoline 6-Methoxyisoquinoline->Product Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Product

Caption: Synthesis of 6-methoxy-5-nitroisoquinoline via electrophilic nitration.

Experimental Protocol: Synthesis of 6-Methoxy-5-nitroisoquinoline

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxyisoquinoline159.191.59 g0.01
Concentrated Sulfuric Acid (98%)98.0810 mL-
Fuming Nitric Acid (>90%)63.011 mL~0.024
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Safety Precautions:

Nitration reactions are highly exothermic and can be dangerous if not controlled properly. This procedure must be carried out in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. An ice bath must be readily available to control the reaction temperature.

Procedure:

  • In a 50 mL round-bottom flask, dissolve 6-methoxyisoquinoline (1.59 g, 0.01 mol) in concentrated sulfuric acid (10 mL) with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid (1 mL, ~0.024 mol) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

  • Filter the solid precipitate and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield pure 6-methoxy-5-nitroisoquinoline.

Causality of Experimental Choices: The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Maintaining a low temperature throughout the addition of nitric acid is crucial to control the exothermic reaction and prevent the formation of byproducts from over-nitration or degradation.

Characterization

The identity and purity of the synthesized 6-methoxyisoquinoline and 6-methoxy-5-nitroisoquinoline should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 6-methoxy-5-nitroisoquinoline. By following the outlined procedures for the Bischler-Napieralski synthesis of the 6-methoxyisoquinoline precursor and its subsequent regioselective nitration, researchers can reliably obtain this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind the experimental steps and adherence to safety protocols is paramount for successful and safe execution of this synthesis.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Beilstein Journals. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein J. Org. Chem.2021 , 17, 2556–2565. [Link]

Sources

Application Notes & Protocols: 6-Methoxy-5-nitroisoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Functionalized Isoquinoline Core

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with biological targets such as enzymes and receptors. Within this class, 6-methoxy-5-nitroisoquinoline stands out as a particularly valuable intermediate for researchers in medicinal chemistry and drug development.

The strategic placement of its functional groups is key to its utility:

  • The nitro group at the C5 position acts as a versatile chemical handle. It is a strong electron-withdrawing group that can be readily transformed into other functionalities, most notably an amine. This conversion unlocks a vast array of subsequent chemical reactions, including amide bond formations, sulfonamide synthesis, and diazotization, which are fundamental in the construction of diverse compound libraries.

  • The methoxy group at the C6 position serves as a crucial modulator of the molecule's electronic and physical properties. It can participate in hydrogen bonding with biological targets and influences the reactivity of the aromatic system. Its presence is a common feature in many bioactive quinoline and isoquinoline derivatives, including several kinase inhibitors.[1][2]

This guide provides a comprehensive overview of the synthesis, properties, and key applications of 6-methoxy-5-nitroisoquinoline, complete with detailed protocols to facilitate its use in the modern synthetic laboratory.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use.

PropertyValueSource / Method
Molecular Formula C₁₀H₈N₂O₃Calculated
Molecular Weight 204.18 g/mol Calculated
Appearance Expected to be a pale yellow to brown crystalline solidAnalogy
Solubility Sparingly soluble in water; soluble in methanol, chloroform, and DMSO.Analogy[3]
Melting Point Not widely reported; estimated based on related structures.-

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the isoquinoline core will exhibit characteristic chemical shifts. The proton at C1, adjacent to the nitrogen, is expected to be the most downfield. Aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The methoxy group will appear as a singlet around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon atoms attached to the nitro group (C5) and the nitrogen atom (C1, C3) will be significantly deshielded. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

  • IR Spectroscopy: Characteristic peaks are expected for the N-O stretching of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-O stretching of the methoxy ether (approx. 1230-1270 cm⁻¹), and aromatic C=C and C=N stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z = 204.05.

Synthesis Protocol: Electrophilic Nitration of 6-Methoxyisoquinoline

The most direct route to 6-methoxy-5-nitroisoquinoline is the electrophilic nitration of the readily available starting material, 6-methoxyisoquinoline. The methoxy group is an activating, ortho-, para-director. In the isoquinoline ring system, this directs nitration to the C5 and C7 positions. The C5 position is generally favored, allowing for a regioselective synthesis.

Causality and Mechanistic Insight

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of the 6-methoxyisoquinoline attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). The C5 position is sterically accessible and electronically activated by the C6-methoxy group, making it the primary site of attack. Subsequent deprotonation by a weak base (e.g., HSO₄⁻) restores aromaticity and yields the final product.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification Start 6-Methoxyisoquinoline in H₂SO₄ Cool Cool to 0-5 °C (Ice Bath) Start->Cool Add Slow, Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) Cool->Add React Stir at 0-5 °C Monitor by TLC Add->React Quench Pour onto Crushed Ice React->Quench Reaction Complete Neutralize Neutralize with aq. NH₄OH to precipitate product Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallization (e.g., from Ethanol) Dry->Recrystallize Final 6-Methoxy-5-nitroisoquinoline Recrystallize->Final Pure Product

Caption: Synthesis and purification workflow for 6-methoxy-5-nitroisoquinoline.

Detailed Experimental Protocol

Reagents and Equipment:

  • 6-Methoxyisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water & Crushed Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • TLC plates (silica gel) and developing chamber

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 6-methoxyisoquinoline in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add it dropwise to the stirred isoquinoline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is highly exothermic and requires careful control.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), checking for the consumption of the starting material.

  • Workup - Quenching: Carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8. This should be done in a fume hood with good ventilation, as the neutralization is exothermic. A solid precipitate of the product will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure 6-methoxy-5-nitroisoquinoline as a crystalline solid.

Core Application: Reduction to 5-Amino-6-methoxyisoquinoline

The most powerful application of 6-methoxy-5-nitroisoquinoline is its reduction to the corresponding amine. This transformation converts the electron-withdrawing nitro group into a versatile nucleophilic amino group, which is a cornerstone for building molecules with therapeutic potential, such as kinase inhibitors.[4]

Comparative Workflows for Nitro Group Reduction

cluster_cat Protocol A: Catalytic Hydrogenation cluster_chem Protocol B: Chemical Reduction Start 6-Methoxy-5-nitroisoquinoline H2_Start Dissolve in Solvent (MeOH or EtOH) Start->H2_Start Sn_Start Suspend in Solvent (e.g., EtOH/HCl) Start->Sn_Start End_Product 5-Amino-6-methoxyisoquinoline H2_Add Add Pd/C Catalyst (5-10 mol%) H2_Start->H2_Add H2_React Pressurize with H₂ gas (e.g., 50 psi) H2_Add->H2_React H2_Filter Filter through Celite® to remove catalyst H2_React->H2_Filter H2_Evap Evaporate Solvent H2_Filter->H2_Evap H2_Evap->End_Product Sn_Add Add SnCl₂·2H₂O (excess) Sn_Start->Sn_Add Sn_React Heat to Reflux Sn_Add->Sn_React Sn_Workup Basify with NaOH, Extract with EtOAc Sn_React->Sn_Workup Sn_Dry Dry & Evaporate Sn_Workup->Sn_Dry Sn_Dry->End_Product

Caption: Two common protocols for the reduction of the nitro group.

Protocol A: Catalytic Hydrogenation

Rationale: This method is often preferred due to its clean nature, as the only byproduct is water. It avoids the use of harsh metal-acid reagents and simplifies purification.

  • Procedure:

    • To a solution of 6-methoxy-5-nitroisoquinoline (5.0 g) in methanol (100 mL) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C, ~500 mg).

    • Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours or until hydrogen uptake ceases.

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-6-methoxyisoquinoline.

Protocol B: Chemical Reduction with Tin(II) Chloride

Rationale: This is a robust and reliable benchtop method that does not require specialized high-pressure equipment. It is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.

  • Procedure:

    • In a round-bottom flask, suspend 6-methoxy-5-nitroisoquinoline (5.0 g) in ethanol (100 mL).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~27 g, 5 equivalents) to the suspension.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

    • Basify the mixture by adding 1M sodium hydroxide (NaOH) solution until the pH is >10. A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

The 5-amino-6-methoxyisoquinoline is a prime building block for synthesizing inhibitors of protein kinases, which are crucial targets in cancer therapy.[5][6] Many kinase inhibitors feature a core heterocycle linked to a substituted aromatic ring via an amide or sulfonamide linker.

Hypothetical Target Pathway: PI3K/AKT Signaling

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making its component kinases, such as PI3K and AKT, major targets for drug development.[1][7]

RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation Downstream Cell Growth & Proliferation AKT->Downstream Signaling Inhibitor Isoquinoline-Based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT pathway showing the target of a hypothetical inhibitor.

Protocol: Amide Coupling to Form a Bioactive Scaffold

Rationale: This protocol demonstrates the formation of a stable amide bond, a common pharmacophore, using standard peptide coupling reagents like EDC and HOBt. This reaction connects the isoquinoline core to another functionalized fragment.

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve a substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid, 1.1 equivalents) in dry dichloromethane (DCM).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir for 20 minutes at room temperature to form the active ester.

    • Add a solution of 5-amino-6-methoxyisoquinoline (1.0 equivalent) in DCM to the mixture.

    • Stir the reaction at room temperature overnight.

    • Upon completion, dilute the reaction with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final amide.

Safety and Handling

Working with nitroaromatic compounds and strong acids requires strict adherence to safety protocols. The hazard profile for 6-methoxy-5-nitroisoquinoline can be inferred from related compounds.[8][9]

Hazard InformationPictograms
GHS Hazard Statements: Exclamation MarkHealth Hazard
H302: Harmful if swallowed.[10]
H315: Causes skin irritation.[8][9]
H319: Causes serious eye irritation.[8][9]
H335: May cause respiratory irritation.[8]
Precautionary Statements:
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.[11]

  • Handling: Conduct all operations, especially the nitration reaction and handling of the final product, in a well-ventilated chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

6-Methoxy-5-nitroisoquinoline is more than just a chemical compound; it is a strategic starting point for synthetic innovation. Its well-defined reactivity, particularly the facile conversion of the nitro group to an amine, provides a reliable and efficient route to complex molecular architectures. For researchers in drug discovery, this intermediate offers a validated and powerful platform for accessing novel kinase inhibitors and other potential therapeutic agents. The protocols and insights provided in this guide are intended to empower scientists to harness the full synthetic potential of this valuable building block.

References

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  • Adewole, E. et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]

  • PubChem. 6-Methoxyquinoline | C10H9NO | CID 14860. National Center for Biotechnology Information. Available from: [Link]

  • Collins, I. et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

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  • Shao, T. et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 6-Methoxyisoquinoline | C10H9NO | CID 11040978. National Center for Biotechnology Information. Available from: [Link]

  • Al-Suhaimi, K. S. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • MDPI. (2024). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. Available from: [Link]

  • Hsieh, M. et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC. Available from: [Link]

  • Gellibert, F. et al. (2013). Identification of protein binding partners of ALK-5 kinase inhibitors. PubMed. Available from: [Link]

  • PubChem. 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822. National Center for Biotechnology Information. Available from: [Link]

  • Al-Warhi, T. et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]

  • Tidwell, M. W. et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available from: [Link]

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The Strategic Role of 6-Methoxy-5-nitroisoquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Within this class, 6-methoxy-5-nitroisoquinoline emerges as a molecule of significant interest, not necessarily as a therapeutic agent in itself, but as a pivotal intermediate in the synthesis of complex drug candidates. The strategic placement of the methoxy and nitro functional groups on the isoquinoline core imparts unique chemical reactivity and allows for diverse structural modifications, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the applications of 6-methoxy-5-nitroisoquinoline in medicinal chemistry, detailing its synthesis, potential therapeutic applications based on its structural motifs, and protocols for its utilization and biological evaluation.

Introduction: The Isoquinoline Scaffold and the Significance of 6-Methoxy-5-nitroisoquinoline

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of substituents onto the isoquinoline ring system can profoundly influence its physicochemical properties and biological activity.

The subject of this guide, 6-methoxy-5-nitroisoquinoline, is characterized by two key functional groups:

  • The 6-Methoxy Group: The electron-donating methoxy group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, it can influence the metabolic stability and binding interactions with biological targets.[3]

  • The 5-Nitro Group: The electron-withdrawing nitro group serves as a versatile chemical handle for further synthetic transformations. It can be readily reduced to an amino group, which can then be subjected to a variety of chemical reactions to introduce new functionalities and build molecular complexity. Nitroaromatic compounds themselves have been incorporated into various drugs and bioactive molecules.[4]

The combination of these two groups on the isoquinoline framework makes 6-methoxy-5-nitroisoquinoline a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents.

Synthesis of 6-Methoxy-5-nitroisoquinoline: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Material: 3-Methoxybenzaldehyde B Step 1: Condensation with Aminoacetaldehyde Dimethyl Acetal A->B C Intermediate: N-(3-methoxybenzylidene) -2,2-dimethoxyethanamine B->C D Step 2: Cyclization (e.g., Pomeranz-Fritsch) C->D E Intermediate: 6-Methoxyisoquinoline D->E F Step 3: Nitration E->F G Final Product: 6-Methoxy-5-nitroisoquinoline F->G

Caption: Proposed synthetic workflow for 6-methoxy-5-nitroisoquinoline.

Detailed Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 6-Methoxyisoquinoline

This step can be achieved through various methods, with the Skraup synthesis being a common approach for quinoline synthesis, which can be adapted for isoquinolines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 3-methoxyaniline.

  • Reagent Addition: Slowly add a mixture of glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to the stirred 3-methoxyaniline. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Conditions: Heat the mixture to approximately 140°C and maintain reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The resulting residue is purified by column chromatography or recrystallization to yield 6-methoxyisoquinoline.

Step 2: Nitration of 6-Methoxyisoquinoline

The nitration of the 6-methoxyisoquinoline intermediate is a critical step to introduce the 5-nitro group.

  • Reaction Setup: Dissolve the synthesized 6-methoxyisoquinoline in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to the solution while maintaining a low temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration. The crude 6-methoxy-5-nitroisoquinoline is then washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of 6-methoxy-5-nitroisoquinoline lies in its role as a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents. The presence of the nitro group allows for its reduction to an amine, which opens up a plethora of synthetic possibilities.

Synthesis of Aminoisoquinolines and their Derivatives

The reduction of the nitro group in 6-methoxy-5-nitroisoquinoline to form 5-amino-6-methoxyisoquinoline is a key transformation. This can be readily achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting aminoisoquinoline is a valuable precursor for the synthesis of:

  • Amides and Sulfonamides: Acylation of the amino group with various acid chlorides or sulfonyl chlorides can lead to a library of amide and sulfonamide derivatives. These functional groups are prevalent in many approved drugs and can modulate the compound's biological activity and pharmacokinetic properties.

  • Ureas and Thioureas: Reaction of the aminoisoquinoline with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to exhibit a wide range of biological activities, including anticancer and antiviral effects.

  • Heterocyclic Ring Systems: The amino group can be used as a handle to construct fused heterocyclic ring systems, further expanding the chemical diversity of the synthesized compounds.

Potential Therapeutic Targets and Applications

Based on the known biological activities of the isoquinoline scaffold and related nitroaromatic compounds, derivatives of 6-methoxy-5-nitroisoquinoline could be explored for various therapeutic applications:

  • Anticancer Agents: The isoquinoline core is present in numerous natural and synthetic compounds with potent anticancer activity. Derivatives could be designed to target various cancer-related pathways, such as tyrosine kinases, topoisomerases, or microtubule dynamics.

  • Antimicrobial Agents: Quinolone and isoquinoline derivatives have a long history as effective antimicrobial agents. The structural features of 6-methoxy-5-nitroisoquinoline could be exploited to develop novel antibiotics or antifungal agents.

  • Enzyme Inhibitors: The versatile functionality of this intermediate allows for the design of specific inhibitors for various enzymes implicated in disease, such as kinases, proteases, or phosphodiesterases.

Experimental Protocols for Biological Evaluation

Once novel derivatives of 6-methoxy-5-nitroisoquinoline have been synthesized, their biological activity must be assessed. The following are standard in vitro protocols that can be employed for initial screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial or fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • 96-well plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

6-Methoxy-5-nitroisoquinoline represents a strategically important building block in the field of medicinal chemistry. Its unique combination of a methoxy group and a versatile nitro group on the privileged isoquinoline scaffold provides a powerful platform for the synthesis of diverse libraries of novel compounds. While direct biological data on this specific molecule is limited, its potential as a key intermediate in the development of new anticancer, antimicrobial, and other therapeutic agents is significant. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of 6-methoxy-5-nitroisoquinoline in their drug discovery endeavors. Further research into the synthesis and biological evaluation of derivatives of this promising intermediate is highly encouraged and is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

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  • PubChem. (n.d.). 6-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

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  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7977-7993.
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
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  • Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
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  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2353.
  • Li, Y., et al. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • Journal of Pharmaceutical Research. (2023). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.
  • Pangerl, A., et al. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Journal of Pineal Research, 9(2), 127-136.
  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • He, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 9(43), 25064-25091.
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Sources

Quantitative Analysis of 6-Methoxy-5-nitroisoquinoline using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note details a robust, specific, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Methoxy-5-nitroisoquinoline. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, coupled with Diode Array Detection (DAD). The DAD provides not only precise quantification at an optimal wavelength but also enables simultaneous confirmation of peak identity and purity through spectral analysis. This protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and research applications in drug development and chemical synthesis.

Introduction and Scientific Principle

6-Methoxy-5-nitroisoquinoline is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration are critical parameters that can significantly impact the yield, safety, and efficacy of final drug products. Therefore, a reliable and validated analytical method is essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] This method is founded on the principles of reversed-phase chromatography, where the analyte, 6-Methoxy-5-nitroisoquinoline, is separated based on its hydrophobic interactions with a non-polar C18 stationary phase. The molecule's moderate polarity allows for effective retention and subsequent elution using a polar mobile phase composed of acetonitrile and water.

The choice of a Diode Array Detector (DAD) is pivotal for this analysis. The aromatic isoquinoline ring and the nitro group (-NO₂) act as strong chromophores, absorbing light in the ultraviolet (UV) region. A DAD measures the absorbance across a wide range of wavelengths simultaneously, offering several distinct advantages:

  • Optimal Wavelength Selection: The maximum absorption wavelength (λmax) can be precisely determined to maximize sensitivity for quantification.[2]

  • Peak Purity Assessment: By comparing UV spectra across the entire peak, co-eluting impurities can be detected, ensuring the specificity of the method.[3][4]

  • Identity Confirmation: The UV spectrum of the analyte peak can be compared against a reference standard, providing an additional layer of identity confirmation.

This application note provides a complete protocol, from sample preparation to method validation, designed to be a self-validating system for trustworthy and reproducible results.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 6-Methoxy-5-nitroisoquinoline reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Methanol, HPLC grade

  • 0.45 µm Syringe filters (e.g., PTFE or Nylon)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD). (e.g., Agilent 1260 Infinity II LC system or similar).[5]

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3-C18 or similar).[6]

  • Analytical balance (0.01 mg readability)

  • Ultrasonic bath

  • Volumetric flasks and pipettes (Class A)

  • Data acquisition and processing software (e.g., Empower, Chromeleon, or OpenLab)

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity and ease of setup.

ParameterConditionJustification
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)Industry-standard for retaining moderately polar to non-polar aromatic compounds. Provides good resolution and efficiency.
Mobile Phase Acetonitrile : Water (60:40, v/v)A simple isocratic mobile phase ensures robustness and reproducibility. The ratio is optimized for an appropriate retention time and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and reasonable backpressure.
Injection Volume 10 µLA common volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity.
DAD Settings Quantification Wavelength: 254 nm Spectral Range: 200–400 nm254 nm is a common and effective wavelength for nitroaromatic compounds.[7][8] The full spectral scan is essential for peak purity and identity confirmation.[4]
Run Time 10 minutesSufficient time to elute the main peak and any potential early- or late-eluting impurities, allowing the baseline to return to zero.

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the 6-Methoxy-5-nitroisoquinoline reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask multiple times. This is the Stock Solution.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the Stock Solution with the mobile phase (Acetonitrile:Water, 60:40). A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of 6-Methoxy-5-nitroisoquinoline into a 25 mL volumetric flask.

  • Follow steps 2-5 from the Standard Stock Solution Preparation protocol (Section 4.1), using acetonitrile as the solvent.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This yields a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis. Discard the first few drops of the filtrate.[9]

Analysis Workflow

The general workflow for the analysis is depicted in the diagram below.

HPLC_Workflow StandardPrep Standard Preparation SystemSetup HPLC System Setup & Equilibration SamplePrep Sample Preparation SST System Suitability Test (SST) SystemSetup->SST Calib Calibration Curve Generation SST->Calib Pass? Analysis Sample Analysis Calib->Analysis Integration Peak Integration & Quantification Analysis->Integration Purity Peak Purity Check (DAD Spectrum) Integration->Purity Report Final Report Purity->Report

Caption: Workflow for the HPLC-DAD analysis of 6-Methoxy-5-nitroisoquinoline.

System Suitability and Method Validation

To ensure the method is reliable and fit for purpose, a system suitability test must be performed before analysis, and the method must be validated according to ICH Q2(R1) guidelines.[3][10][11]

System Suitability Test (SST)

Inject the 50 µg/mL standard solution six consecutive times. The acceptance criteria are as follows:

  • Peak Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

Specificity: The specificity of the method is demonstrated by the DAD. The UV spectrum of the analyte peak in a sample chromatogram should match that of the reference standard. The peak purity function of the chromatography software should be used to confirm that no significant impurities are co-eluting.[3][4]

Linearity: Analyze the prepared calibration standards (e.g., 5-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery): Accuracy should be assessed by performing a recovery study. This can be done by spiking a known amount of the 6-Methoxy-5-nitroisoquinoline standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level should be prepared in triplicate.[12]

  • Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.

Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.[3]

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Validation ParameterSummary of Acceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity index > 0.99.
Linearity (r²) ≥ 0.999 over the specified range.
Accuracy (% Recovery) 98.0% – 102.0%.
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD S/N ratio of ~3:1.
LOQ S/N ratio of ~10:1 with acceptable precision and accuracy.

Conclusion

The HPLC-DAD method described provides a simple, rapid, and reliable means for the quantitative analysis of 6-Methoxy-5-nitroisoquinoline. The isocratic nature of the method ensures its robustness and ease of transfer between laboratories. The use of a Diode Array Detector adds a high degree of confidence in the results by enabling simultaneous peak purity assessment and spectral confirmation. This fully validated method is fit for its intended purpose in quality control and research environments, supporting the development of safe and effective pharmaceutical products.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Tůma, J., et al. (2019). Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples. Molecules. [Link]

  • U.S. EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • ChemSynthesis. 6-methoxy-5-nitroquinazoline. [Link]

  • Jain, A., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Separation Science. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Ragab, M. A. A., et al. (2022). An eco-friendly multi-analyte high-performance thin layer chromatographic densitometric determination of amoxicillin, metronidazole, and famotidine... ResearchGate. [Link]

  • Sklari, S., et al. (2018). DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. ResearchGate. [Link]

  • Rocchetti, G., et al. (2021). HPLC-DAD-qTOF Compositional Analysis of the Phenolic Compounds Present in Crude Tomato Protein Extracts Derived from Food Processing. Molecules. [Link]

  • Zandl-Lang, M., et al. (2022). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. [Link]

  • Kumar, Dr. A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Ibrahim, F., et al. (2019). A New HPLC-DAD Method for the Concurrent Determination of Hydroquinone, Hydrocortisone Acetate and Tretinoin in Different Pharmaceuticals for Melasma Treatment. Journal of Chromatographic Science. [Link]

  • Waters Corporation. (2021). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • Dongala, T. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatech. [Link]

  • Goodlad, M. (2024). Getting the Most from Your Diode Array Detector: From Selection to Optimization. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. [Link]

  • Schmidt, R., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Wang, Y., et al. (2022). High-Performance Liquid Chromatography–Diode Array Detection Combined with Chemometrics for Simultaneous Quantitative Analysis of Five Active Constituents in a Chinese Medicine Formula Wen-Qing-Yin. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040978, 6-Methoxyisoquinoline. [Link]

  • SIELC Technologies. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. [Link]

Sources

Comprehensive GC-MS Method for the Analysis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Isoquinoline alkaloids represent a large and structurally diverse class of natural products known for their significant pharmacological and biological activities.[1][2] Their analysis is crucial in drug discovery, phytochemistry, and toxicology. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of isoquinoline alkaloids. We delve into the causality behind critical experimental choices, from sample preparation and derivatization to instrumental parameters and method validation. This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating protocol grounded in established scientific principles.

Introduction: The Analytical Challenge of Isoquinolines

Isoquinoline alkaloids are biosynthetically derived from tyrosine or phenylalanine and feature a core isoquinoline nucleus.[2] This family includes well-known compounds like morphine and codeine, as well as thousands of others with a vast range of structural complexities and bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties.[1]

The analysis of these compounds is often challenging due to their structural diversity, wide range of polarities, and potential for thermal degradation.[3] While liquid chromatography is a common approach, GC-MS offers distinct advantages, including high chromatographic resolution, excellent sensitivity, and the structural information provided by mass spectral fragmentation patterns, which is invaluable for identification.[4] However, successful GC-MS analysis hinges on a meticulously developed method that addresses the inherent chemical properties of these alkaloids, particularly their volatility and thermal stability.[5]

Principle of the Method: A Strategic Approach

This method combines a robust sample extraction and cleanup procedure with GC separation and MS detection. The core strategy involves:

  • Efficient Extraction: Isolating the alkaloids from the sample matrix (e.g., plant material, biological fluid).

  • Selective Cleanup: Using acid-base partitioning to purify the alkaloid fraction, removing interfering neutral and acidic compounds.

  • Volatility Enhancement: Employing derivatization for less volatile alkaloids to ensure they are amenable to gas chromatography.[5]

  • Optimized Separation: Utilizing a suitable GC capillary column and temperature program to resolve complex mixtures of alkaloids.

  • Sensitive Detection and Identification: Using mass spectrometry in both full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

The entire workflow is designed to be a self-validating system, where each step logically builds upon the last to ensure reproducible and accurate results.

cluster_prep Sample Preparation & Derivatization Sample Sample Matrix (e.g., Dried Plant Material) Extraction Ultrasonic Extraction (e.g., Toluene or Methanol) Sample->Extraction Solvent Addition Filtration Filtration Extraction->Filtration Partitioning Acid-Base Liquid-Liquid Partitioning for Cleanup Filtration->Partitioning Evaporation Evaporation to Dryness Partitioning->Evaporation Isolate Alkaloid Fraction Derivatization Derivatization (Silylation) (If Required) Evaporation->Derivatization FinalSample Sample ready for Injection Derivatization->FinalSample

Caption: Detailed workflow for sample preparation and derivatization.

Detailed Protocols

PART 3.1: Sample Preparation and Extraction Protocol

Causality: The goal of sample preparation is to efficiently extract the target alkaloids while minimizing co-extraction of interfering matrix components. The following protocol utilizes a standard acid-base cleanup, a classic and effective technique for isolating basic compounds like alkaloids.[6]

Materials:

  • Sample (e.g., 1g of dried, powdered plant material)

  • Methanol or Toluene[7]

  • Hydrochloric acid (HCl), 2 M

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Sonicator, rotary evaporator, centrifuge

Step-by-Step Protocol:

  • Extraction: To 1g of homogenized sample in a flask, add 20 mL of methanol. Sonicate for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction on the residue twice more and combine the filtrates.

  • Solvent Evaporation: Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Acidification: Dissolve the residue in 20 mL of 2 M HCl. This protonates the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Neutral Compound Removal: Wash the acidic solution three times with 20 mL of DCM. The neutral and weakly acidic interfering compounds will partition into the DCM layer. Discard the DCM layers.

  • Basification: Adjust the pH of the remaining aqueous layer to 9-10 with 25% NH₄OH. This deprotonates the alkaloids, making them uncharged and soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified solution three times with 20 mL of DCM. The deprotonated alkaloids will now partition into the DCM layer.

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Reconstitution: Reconstitute the final alkaloid residue in a known volume (e.g., 1 mL) of an appropriate solvent (e.g., DCM or ethyl acetate) for GC-MS analysis.[6]

PART 3.2: Derivatization Protocol (Silylation)

Causality: Many alkaloids contain polar functional groups (-OH, -NH) that can lead to poor peak shape (tailing) and thermal degradation in the hot GC inlet.[3] Derivatization, specifically silylation, replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group.[8] This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved quantification.[5] This step may not be necessary for all isoquinolines but is critical for those with polar moieties.

Materials:

  • Dried alkaloid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (reaction solvent)

  • Heating block or oven

Step-by-Step Protocol:

  • Ensure the alkaloid extract from step 3.1 is completely dry, as moisture will consume the derivatizing reagent.

  • Add 50 µL of pyridine (or another suitable solvent) to the dried extract.

  • Add 50 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Instrumental Method and Parameters

Causality: The choice of instrumental parameters is critical for achieving good separation and sensitive detection. A non-polar or semi-polar column like an HP-5MS is chosen for its versatility with a wide range of compound polarities. The temperature program is designed to first elute volatile compounds at a lower temperature and then ramp up to elute less volatile, higher molecular weight alkaloids.[6][9]

cluster_gcms GC-MS Analytical Workflow Injection Sample Injection (Autosampler) Separation GC Column Separation (Temperature Program) Injection->Separation Carrier Gas (He) Ionization Ionization Source (Electron Impact - 70 eV) Separation->Ionization Filtering Mass Analyzer (Quadrupole) Ionization->Filtering Ion Beam Detection Detector (Electron Multiplier) Filtering->Detection Filtered Ions Data Data System (Chromatogram & Mass Spectrum) Detection->Data Signal

Caption: High-level overview of the GC-MS analysis process.

Table 1: Recommended GC-MS Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides precise temperature and flow control.
Injection PortSplit/SplitlessAllows for both high and low concentration samples.
Injector Temperature250 - 280°CHot enough for volatilization but low enough to minimize thermal degradation of sensitive alkaloids.[6][9]
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow rate for standard 0.25 mm ID columns.
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-polar compounds.[6]
Oven ProgramInitial 120°C for 2 min, ramp at 6°C/min to 300°C, hold for 10 min.[10]A balanced ramp rate to separate compounds with different boiling points effectively.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA reliable single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy that creates extensive, reproducible fragmentation for library database searching (e.g., NIST, Wiley).[9]
Source Temperature230°CKeeps the ion source clean and prevents condensation.[9]
Quadrupole Temp.150°CEnsures consistent mass filtering.[9]
Mass Scan Range40 - 550 m/zCovers the expected mass range for most isoquinoline alkaloids and their fragments.[6]
Solvent Delay5-7 minPrevents the high concentration of solvent from entering and saturating the MS detector.[9]
Acquisition ModeFull Scan (for identification) and/or SIM (for quantification)Full scan provides complete mass spectra, while SIM mode increases sensitivity by monitoring only specific ions.

Method Validation

Causality: To ensure that the analytical method is suitable for its intended purpose, a full validation according to the International Council for Harmonisation (ICH) guidelines is required.[11] This process provides documented evidence that the method is specific, accurate, precise, and robust.[12]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ProcedureAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest without interference from matrix components.Analyze blank matrix, matrix spiked with analyte, and standards. Compare retention times and mass spectra.Peak purity analysis and no significant interfering peaks at the retention time of the analyte.[11]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Analyze a series of at least five concentrations of the analyte standard.Correlation coefficient (R²) > 0.999.[12]
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, high).Mean recovery typically between 98-102%.[11]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze replicate samples on the same day. Intermediate Precision (Inter-day): Analyze replicates on different days with different analysts/equipment.Relative Standard Deviation (RSD) ≤ 2%.[12]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Based on the signal-to-noise ratio (S/N) of the chromatogram.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.[13]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like injector temperature (±5°C), flow rate (±0.1 mL/min), and oven ramp rate (±0.5°C/min).RSD of results should remain within acceptable limits (e.g., <5%).[11]

Data Analysis and Quantification

Identification:

  • Primary Identification: Match the acquired mass spectrum of a chromatographic peak with reference spectra in commercial (NIST, Wiley) or in-house spectral libraries. A high match factor (>80%) is indicative.

  • Confirmation: Compare the retention time (or retention index) of the peak with that of a certified reference standard analyzed under the identical conditions.

Quantification: Quantification should be performed using a calibration curve constructed from certified reference standards.[14]

  • Internal Standard (IS) Method: The use of an internal standard (a structurally similar compound not present in the sample, e.g., a deuterated analog) is highly recommended. The IS is added at a constant concentration to all standards and samples to correct for variations in injection volume and matrix effects.

  • Calibration Curve: Prepare a series of calibration standards containing the analyte(s) of interest and the IS. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculation: Determine the concentration of the analyte in the sample by applying the response ratio from the sample chromatogram to the linear regression equation derived from the calibration curve.

References

  • ResearchGate. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Available from: [Link]

  • American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • HERBAPOLONICA. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Available from: [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

  • PubMed. Identification and Quantification of Isoquinoline Alkaloids in the Genus Sarcocapnos by GC-MS. Available from: [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

  • ResearchGate. Structure of quinoline and isoquinoline alkaloids. Available from: [Link]

  • Labio Scientific. Limitations and disadvantages of GC-MS. Available from: [Link]

  • World Journal of Pharmaceutical Research. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • ResearchGate. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Available from: [Link]

  • Taylor & Francis Online. GC-MS analysis and antimicrobial activity of alkaloid extract from Genista vuralii. Available from: [Link]

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Available from: [Link]

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • MDPI. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Available from: [Link]

  • University of Bath. The Isoquinoline Alkaloids. Available from: [Link]

  • ProPharma. Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]

  • ResearchGate. GC/MS Analysis of Amaryllidaceae Alkaloids in Galanthus gracilis. Available from: [Link]

  • YouTube. What Is Derivatization In Gas Chromatography?. Available from: [Link]

  • Royal Society of Chemistry. Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Available from: [Link]

  • Agilent. Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Available from: [Link]

  • Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. Applications of GC-MS used in Herbal plants. Available from: [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Strategic Value of 6-Methoxy-5-nitroisoquinoline

The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[1][2][3] Its rigid framework and opportunities for diverse functionalization have established it as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a particularly versatile starting material: 6-methoxy-5-nitroisoquinoline. The strategic placement of the methoxy and nitro groups on the isoquinoline scaffold imparts unique reactivity, enabling a range of chemical transformations for the generation of novel and diverse compound libraries.

The electron-withdrawing nitro group at the C-5 position activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and directs functionalization to specific positions.[4][5] Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, which in turn can be further modified through various reactions, including diazotization and subsequent Sandmeyer reactions or palladium-catalyzed cross-coupling reactions. The methoxy group at the C-6 position, an electron-donating group, also influences the electronic properties of the ring system and can be a site for modification in more advanced synthetic routes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-methoxy-5-nitroisoquinoline as a key building block for the synthesis of novel compounds. We will detail robust and reproducible protocols for key chemical transformations, explain the underlying chemical principles, and provide a framework for the strategic design of new molecular entities.

Safety and Handling of 6-Methoxy-5-nitroisoquinoline

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 6-methoxy-5-nitroisoquinoline and all other reagents used. As a nitroaromatic compound, 6-methoxy-5-nitroisoquinoline should be handled with care.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Key Synthetic Transformations and Protocols

The following sections detail key synthetic transformations of 6-methoxy-5-nitroisoquinoline, providing step-by-step protocols and the rationale behind the chosen methodologies.

Reduction of the Nitro Group: Synthesis of 6-Methoxy-5-aminoisoquinoline

The reduction of the nitro group to a primary amine is a pivotal step in expanding the synthetic utility of the starting material. The resulting 6-methoxy-5-aminoisoquinoline is a versatile intermediate for a multitude of subsequent reactions. We present two reliable methods for this transformation: catalytic hydrogenation and iron-mediated reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

  • Preparation: In a hydrogenation vessel, dissolve 6-methoxy-5-nitroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 6-methoxy-5-aminoisoquinoline, which can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under hydrogenation conditions.

  • Catalyst: 10% Pd/C is a highly efficient and reusable catalyst for nitro group reductions. The catalyst loading can be optimized based on the reaction scale.

  • Hydrogen Pressure: While balloon pressure is often sufficient, higher pressures can accelerate the reaction rate.

  • Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. It should always be handled wet with solvent and under an inert atmosphere.

Reduction with iron powder in the presence of an acid is a classical and cost-effective method for the reduction of aromatic nitro compounds.[9][10]

Experimental Protocol:

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 6-methoxy-5-nitroisoquinoline (1.0 eq) and a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride or acetic acid.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues.

  • Purification: Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Iron Powder: Iron is an inexpensive and effective reducing agent for this transformation.

  • Acidic Medium: The presence of an acid, such as acetic acid or generated in situ from ammonium chloride, facilitates the reduction process.

  • Work-up: The basic work-up is necessary to neutralize the acid and deprotonate the anilinium salt to the free amine, which is more soluble in organic solvents.

Functionalization of the Amino Group: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting the newly formed amino group into a variety of other functionalities, including halides, cyano, and hydroxyl groups, via a diazonium salt intermediate.[11][12][13]

Workflow for Sandmeyer Reaction:

Sandmeyer_Workflow A 6-Methoxy-5-aminoisoquinoline B Diazotization (NaNO₂, aq. HX, 0-5 °C) A->B C [6-Methoxyisoquinolin-5-yl]diazonium salt B->C D Sandmeyer Reaction (CuX, HX) C->D E 5-Halo/Cyano-6-methoxyisoquinoline D->E

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol (Example: Synthesis of 5-Bromo-6-methoxyisoquinoline):

  • Diazotization: Dissolve 6-methoxy-5-aminoisoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. To this solution, slowly add the freshly prepared diazonium salt solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature during their formation and reaction is crucial.

  • Copper(I) Catalyst: The copper(I) salt is essential for the catalytic cycle of the Sandmeyer reaction, facilitating the displacement of the diazonium group.

Palladium-Catalyzed Cross-Coupling Reactions

The halo-isoquinolines synthesized via the Sandmeyer reaction are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for C-C and C-N bond formation, respectively.[3][14][15][16][17][18]

This reaction enables the formation of a C-C bond between the 5-position of the isoquinoline core and a variety of aryl or vinyl boronic acids or esters.[15][16][19]

Experimental Protocol:

  • Preparation: In a reaction vessel, combine 5-bromo-6-methoxyisoquinoline (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

This reaction allows for the formation of a C-N bond between the 5-position of the isoquinoline and a primary or secondary amine.[14][17][20]

Experimental Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, combine 5-bromo-6-methoxyisoquinoline (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq).

  • Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Data Summary for Cross-Coupling Reactions:

Reaction TypeKey ReagentsTypical YieldsScope
Suzuki-MiyauraBoronic acids/esters, Pd catalyst, Base60-95%Aryl, heteroaryl, vinyl groups
Buchwald-HartwigAmines, Pd catalyst, Ligand, Base50-90%Primary and secondary amines
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at C-5 makes this position susceptible to nucleophilic attack, allowing for the direct displacement of a suitable leaving group or, in some cases, a hydrogen atom.[4][5][21][22][23] A prime example is the direct amidation of 5-nitroisoquinoline.[1][24][25]

Workflow for SNAr:

SNAr_Workflow A 6-Methoxy-5-nitroisoquinoline C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., R₂NH, RO⁻) B->C D Substituted Product C->D Loss of Leaving Group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol (Example: Reaction with a secondary amine):

  • Preparation: Dissolve 6-methoxy-5-nitroisoquinoline (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired secondary amine (2-4 eq) and a base such as potassium carbonate (K₂CO₃).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Base: The base is often required to deprotonate the nucleophile or to neutralize any acidic byproducts.

  • Temperature: Elevated temperatures are typically needed to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[4,3-f]isoquinolines

The functionalized isoquinoline core can be used to construct more complex heterocyclic systems with potential biological activity. For instance, a 5-amino-6-halo-isoquinoline derivative can be a precursor for the synthesis of pyrazolo[4,3-f]isoquinolines.[26][27][28][29]

General Synthetic Scheme:

Pyrazolo_Synthesis A 5-Amino-6-chloro-isoquinoline B Diazotization A->B C Reduction to Hydrazine B->C D Cyclization with a 1,3-dicarbonyl compound C->D E Pyrazolo[4,3-f]isoquinoline D->E

Caption: A potential synthetic route to pyrazolo[4,3-f]isoquinolines.

This advanced application highlights the potential for creating novel, complex scaffolds from the versatile 6-methoxy-5-nitroisoquinoline starting material.

Characterization of Novel Compounds

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.

Standard Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.[30][31][32][33]
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups in the molecule based on their characteristic absorption frequencies.[31]
Melting Point A physical property that can indicate the purity of a solid compound.

Conclusion

6-Methoxy-5-nitroisoquinoline is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, including nitro group reduction, Sandmeyer reactions, palladium-catalyzed cross-couplings, and nucleophilic aromatic substitutions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the chemical space around the isoquinoline scaffold, paving the way for the discovery of new molecules with potential applications in drug discovery and materials science.

References

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. National Center for Biotechnology Information. [Link]

  • Suzuki–Miyaura cross-couplings of 5 and 6. ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ChemTube3D. [Link]

  • Methods for the preparation of 6-aminoisoquinoline.
  • Standard Operating Procedures. The Sarpong Group, University of California, Berkeley. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

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  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. [Link]

  • Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. DRS@nio. [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PubMed. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Center for Biotechnology Information. [Link]

  • Method for synthetizing 6-methoxyquinoline.
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Application Notes and Protocols: A Comprehensive Guide to the Regioselective Nitration of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrated Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this heterocyclic system is a pivotal synthetic transformation. Nitrated isoquinolines serve as versatile intermediates, primarily because the nitro group can be readily reduced to an amine, opening avenues for a diverse array of further chemical modifications such as amide bond formation, diazotization, and participation in cross-coupling reactions.[1] This guide provides a detailed experimental procedure for the regioselective nitration of 6-methoxyisoquinoline, a key starting material for the synthesis of novel therapeutic agents. The methoxy substituent not only influences the electronic properties of the molecule but also directs the position of nitration, making this a valuable reaction for targeted synthesis.

Mechanistic Rationale and Regioselectivity

The nitration of 6-methoxyisoquinoline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the isoquinoline ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

Step 3: Deprotonation and Re-aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[2]

The regioselectivity of this reaction is governed by the directing effects of the substituents on the isoquinoline ring. The methoxy group (-OCH₃) at the 6-position is a strong activating group and is ortho, para-directing. In the context of the isoquinoline ring system, electrophilic attack is generally favored on the benzene ring portion over the less reactive pyridine ring. The positions ortho to the methoxy group are C5 and C7. Between these, the C5 position is electronically favored for electrophilic substitution in the isoquinoline system. Therefore, the reaction is expected to yield primarily 6-methoxy-5-nitroisoquinoline .

Critical Safety Considerations: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of highly corrosive and strongly oxidizing acids, and the potential for highly exothermic, runaway reactions.[5][6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.[7]

  • Fume Hood: All operations must be conducted in a certified chemical fume hood with excellent ventilation to avoid inhalation of toxic nitrogen oxide fumes.[8]

  • Temperature Control: The reaction is highly exothermic. Maintain strict control over the reaction temperature using an ice/salt bath. A sudden increase in temperature can lead to an uncontrolled, explosive reaction.[9]

  • Slow Addition: The nitrating agent must be added slowly and dropwise to the substrate solution to allow for efficient heat dissipation.

  • Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill kits readily available.[5]

Experimental Protocol: Synthesis of 6-Methoxy-5-nitroisoquinoline

This protocol is adapted from established procedures for the nitration of similar heterocyclic systems.[10]

Materials and Equipment
Reagents and Solvents Grade Equipment
6-MethoxyisoquinolineReagent Grade, >98%Round-bottom flask (100 mL)
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Magnetic stirrer and stir bar
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%Dropping funnel
Crushed IceIce/salt bath
Saturated Sodium Bicarbonate (NaHCO₃) soln.Beaker (500 mL)
Deionized WaterBüchner funnel and filter flask
Ethanol or Isopropanol (for recrystallization)Reagent GradepH paper
Thermometer
Reaction Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 6-methoxyisoquinoline in conc. H₂SO₄ at 0°C add_nitro Slowly add nitrating mixture to substrate solution at 0-5°C start->add_nitro Maintain T < 5°C prep_nitro Prepare nitrating mixture (HNO₃ in H₂SO₄) and cool to 0°C stir Stir at 0-5°C for 1-2 hours add_nitro->stir quench Pour reaction mixture onto crushed ice stir->quench Reaction complete neutralize Neutralize with sat. NaHCO₃ to pH 7-8 quench->neutralize filter Filter the precipitate neutralize->filter wash Wash solid with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the product under vacuum recrystallize->dry analyze Characterize product (TLC, MP, NMR, IR, MS) dry->analyze

Caption: Experimental workflow for the nitration of 6-methoxyisoquinoline.

Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyisoquinoline (e.g., 5.0 g, 31.4 mmol).

    • Place the flask in an ice/salt bath and cool to 0 °C.

    • Slowly add concentrated sulfuric acid (20 mL) to the flask with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition. Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker or flask, carefully add concentrated nitric acid (1.5 mL, ~34.5 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath. This mixture should be prepared just before use.

  • Nitration Reaction:

    • Maintain the temperature of the 6-methoxyisoquinoline solution at 0-5 °C.

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 30-45 minutes. The internal temperature must be rigorously maintained below 5 °C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a suitable eluent would be a mixture of ethyl acetate and hexanes).

  • Work-up and Isolation:

    • In a large beaker (500 mL), place approximately 100 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

    • Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions. Be cautious as this will cause significant CO₂ evolution. Continue adding base until the pH of the solution is approximately 7-8.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for this type of compound is ethanol or an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol. If needed, add hot water dropwise until turbidity persists, then re-heat to dissolve.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Characterization

Reaction Parameters
ParameterValue
Starting Material6-Methoxyisoquinoline
Nitrating AgentHNO₃ / H₂SO₄
Temperature0-5 °C
Reaction Time1-2 hours
Expected Product6-Methoxy-5-nitroisoquinoline
Expected Yield70-85%
AppearanceYellow to pale-orange solid
Expected Analytical Data for 6-Methoxy-5-nitroisoquinoline

The following data are predicted based on the structure and analysis of similar compounds.[11][12] Actual experimental results should be used for confirmation.

Analysis Expected Result
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Melting Point Expected to be significantly higher than the starting material.
IR (Infrared) Spectroscopy ~1520-1540 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1360 cm⁻¹ (symmetric NO₂ stretch), ~3050-3100 cm⁻¹ (Ar C-H), ~1620 cm⁻¹ (C=N), ~1250 cm⁻¹ (Ar-O-C).
¹H NMR (Proton NMR) Chemical shifts (δ) in ppm. Expect downfield shifts for aromatic protons due to the electron-withdrawing nitro group. The proton at C4 may show a significant downfield shift.
¹³C NMR (Carbon NMR) Expect ~9-10 signals. The carbon bearing the nitro group (C5) will be significantly deshielded.
Mass Spectrometry (MS) [M]⁺ at m/z = 204. Fragments corresponding to loss of NO₂, OCH₃, and CO.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Lutz, R. E., & Allison, R. K. (1942). 6-methoxy-8-nitroquinoline. Organic Syntheses, 22, 78. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved January 23, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. Retrieved January 23, 2026, from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved January 23, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved January 23, 2026, from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • YouTube. (2024). Nitration reaction safety. Retrieved January 23, 2026, from [Link]

  • Michael Mayer. (2011). Electrophilic Aromatic Nitration. YouTube. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved January 23, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 23, 2026, from [Link]

  • Defense Technical Information Center. (2021). Mechanochemical Nitration of Organic Compounds. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved January 23, 2026, from [Link]

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  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 23, 2026, from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxyisoquinoline. Retrieved January 23, 2026, from [Link]

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Application Note: Derivatization of 6-Methoxy-5-nitroisoquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1][2][3][4][5] This application note provides a detailed guide for the strategic derivatization of 6-methoxy-5-nitroisoquinoline, a versatile starting material for the generation of compound libraries aimed at biological screening. We present robust protocols for key chemical transformations, including reduction of the nitro group, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further independent development. Furthermore, we outline a comprehensive workflow for the subsequent biological evaluation of the synthesized library, with a focus on kinase inhibitor screening as a pertinent example. This guide is intended for researchers and scientists in drug discovery and development, providing the necessary tools to efficiently generate and screen novel isoquinoline-based chemical entities.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline framework is a prominent nitrogen-containing heterocycle that is a cornerstone in the development of therapeutic agents.[6][7] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[4][5][8] The 6-methoxy-5-nitroisoquinoline scaffold is a particularly attractive starting point for library synthesis due to the presence of two key functional groups: a nitro group and a methoxy group. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, while also being readily converted to an amino group, a versatile handle for further functionalization.[9] The methoxy group, an electron-donating group, can influence the overall electronic properties and bioavailability of the final compounds.

This application note will detail a systematic approach to unlock the chemical potential of 6-methoxy-5-nitroisoquinoline, transforming it into a diverse library of compounds for biological screening. The focus will be on three primary derivatization strategies:

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine provides a nucleophilic center for a wide range of subsequent reactions, including amide bond formation and sulfonylation.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted ring allows for the direct displacement of a suitable leaving group by various nucleophiles.[9][10]

  • Palladium-Catalyzed Cross-Coupling: Following conversion of a functional group to a halide or triflate, powerful C-C and C-N bond-forming reactions such as Suzuki-Miyaura coupling can be employed to introduce diverse aryl and heteroaryl moieties.[11][12][13][14]

The overarching goal is to generate a library of molecules with diverse physicochemical properties, thereby increasing the probability of identifying a "hit" in a biological screen.

Derivatization Strategies and Protocols

A logical workflow for the derivatization of 6-methoxy-5-nitroisoquinoline is presented below. This workflow allows for the generation of multiple compound classes from a single starting material.

derivatization_workflow start 6-Methoxy-5-nitroisoquinoline reduction Nitro Group Reduction (e.g., H2, Pd/C) start->reduction snar Nucleophilic Aromatic Substitution (SNAr) (Requires Leaving Group) start->snar If applicable functionalization Functional Group Interconversion (e.g., OMe to OTf) start->functionalization amine 6-Methoxyisoquinolin-5-amine reduction->amine amide_coupling Amide Coupling (Acyl Chlorides, Carboxylic Acids) amine->amide_coupling sulfonylation Sulfonylation (Sulfonyl Chlorides) amine->sulfonylation amide_library Amide Library amide_coupling->amide_library sulfonamide_library Sulfonamide Library sulfonylation->sulfonamide_library snar_product Substituted Isoquinoline snar->snar_product snar_library SNAr Library snar_product->snar_library suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) functionalization->suzuki suzuki_library Biaryl Library suzuki->suzuki_library

Caption: Derivatization workflow for 6-methoxy-5-nitroisoquinoline.

Protocol 1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group is a pivotal first step, yielding the corresponding 5-aminoisoquinoline. This transformation is critical as the resulting amine is a versatile nucleophile. Catalytic hydrogenation is a clean and efficient method for this purpose.[15]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[15]

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon or a Parr hydrogenator can be used to provide the necessary hydrogen gas. The choice depends on the scale of the reaction and available equipment.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-5-nitroisoquinoline (1.0 eq) in methanol (approx. 20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.1 eq by weight).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 6-methoxyisoquinolin-5-amine. The product is often pure enough for the next step, but can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR and Mass Spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of an amine signal is also a key indicator of a successful reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, a suitable leaving group, such as a halogen, must be present on the ring, and the ring must be activated by electron-withdrawing groups.[9][10] In the case of 6-methoxy-5-nitroisoquinoline, if a derivative with a leaving group at a suitable position (e.g., 4-chloro-6-methoxy-5-nitroisoquinoline) is available, a variety of nucleophiles can be introduced.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. The choice will dictate the final functionality of the product.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to neutralize any acid generated during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.

Detailed Protocol (Example with a secondary amine):

  • Reaction Setup: To a solution of 4-chloro-6-methoxy-5-nitroisoquinoline (1.0 eq) in DMF, add the desired secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm the structure of the SNAr product.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[11][12][13][14] To perform this reaction on the isoquinoline scaffold, a halide or triflate group is necessary. For example, the methoxy group at the 6-position can be converted to a triflate (OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices.

  • Base: An aqueous solution of a base such as sodium carbonate or potassium phosphate is required for the transmetalation step.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is typically employed.

Detailed Protocol (Example with an arylboronic acid):

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 6-triflyloxy-5-nitroisoquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 90-110 °C for 2-16 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Self-Validation: Successful coupling is confirmed by NMR spectroscopy (presence of signals from both coupling partners) and mass spectrometry (correct molecular weight).

Characterization of the Derivatized Library

Ensuring the identity and purity of each compound in the synthesized library is paramount for the reliability of subsequent biological screening data. A combination of analytical techniques should be employed.

Technique Purpose Key Information Obtained
¹H and ¹³C NMR Structural ElucidationConfirms the connectivity of atoms and the overall structure of the molecule.[16][17][18]
Mass Spectrometry (MS) Molecular Weight DeterminationProvides the molecular weight of the compound, confirming the expected transformation.[18][19][20]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the compound, which is crucial for accurate biological testing.
Infrared (IR) Spectroscopy Functional Group AnalysisIdentifies the presence or absence of key functional groups (e.g., -NO₂, -NH₂, -C=O).

Biological Screening: A Kinase Inhibition Assay Example

The derivatized isoquinoline library can be screened against a variety of biological targets. As an illustrative example, we will outline a protocol for a kinase inhibition assay, as many isoquinoline derivatives have shown activity as kinase inhibitors.[21][22][23][24][25]

screening_workflow start Synthesized Isoquinoline Library plate_prep Prepare Assay Plates (Compounds, Kinase, Substrate, ATP) start->plate_prep incubation Incubate at Optimal Temperature plate_prep->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout data_analysis Data Analysis (% Inhibition, IC50) readout->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: General workflow for a kinase inhibition assay.

Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Synthesized isoquinoline library in DMSO

Protocol:

  • Compound Plating: Dispense the library compounds into the assay plates at the desired final concentrations. Include appropriate controls (no inhibitor and a known inhibitor).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate reader. The light output is proportional to the ADP generated and therefore to the kinase activity.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each compound. Compounds showing significant inhibition (e.g., >50% at a single concentration) are considered "hits." These hits are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀) values.

Compound ID % Inhibition at 10 µM IC₅₀ (µM)
ISO-001851.2
ISO-00212> 50
ISO-003920.8
.........

Conclusion

This application note has provided a comprehensive and technically detailed guide for the derivatization of 6-methoxy-5-nitroisoquinoline and the subsequent biological screening of the resulting compound library. By following the outlined protocols and understanding the underlying chemical principles, researchers can efficiently generate diverse and novel chemical matter for their drug discovery programs. The self-validating nature of the protocols, coupled with robust analytical characterization, ensures the generation of high-quality data for informed decision-making in the hit-to-lead process.

References

  • Archana Vijayakumar, M. Manod, R. Bharath Krishna, Abra Mathew, Chithra Mohan. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2509-2534.
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  • Sachin D. Mahale, Anamika Prasad, Santosh B. Mhaske. (2024). Functionalized quinolones and isoquinolines via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates.
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  • Shahriar Khadem, Robin J Marles. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671.
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The Strategic Role of 6-Methoxy-5-nitroisoquinoline in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The quinoline and isoquinoline ring systems have emerged as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the adenine moiety of ATP and interact with the hinge region of the kinase active site.[3][4] This interaction is a key anchoring point for many potent and selective kinase inhibitors. Several FDA-approved kinase inhibitors are built upon these scaffolds, underscoring their clinical significance.[4]

6-Methoxy-5-nitroisoquinoline is a key starting material in the synthesis of a diverse range of kinase inhibitors. The methoxy group at the 6-position can be involved in crucial hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.[5] The nitro group at the 5-position, while not typically part of the final pharmacophore, is a versatile chemical handle that can be readily converted to an amino group.[6] This amino functionality opens up a plethora of synthetic possibilities for introducing various side chains and pharmacophores to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.[7] This application note will provide a detailed guide on the utilization of 6-methoxy-5-nitroisoquinoline in the synthesis of kinase inhibitors, including a representative synthetic protocol and a discussion of the biological context.

Chemical Properties and Safety Considerations

6-Methoxy-5-nitroisoquinoline is a stable organic compound. However, as with all nitroaromatic compounds, it should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.[8] The related compound, 6-methoxyquinoline, is known to be harmful if swallowed, and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Workflow: From Nitroisoquinoline to Kinase Inhibitor

The general synthetic strategy for utilizing 6-methoxy-5-nitroisoquinoline involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, yielding 5-amino-6-methoxyisoquinoline. This transformation is a critical step that activates the molecule for further functionalization.

  • Coupling Reaction: The newly formed amino group is then coupled with a suitable reaction partner to introduce the desired pharmacophore. This can be achieved through various reactions, such as amide bond formation or nucleophilic aromatic substitution.

The following diagram illustrates this general synthetic workflow:

G A 6-Methoxy-5-nitroisoquinoline B Step 1: Nitro Group Reduction A->B  [H] C 5-Amino-6-methoxyisoquinoline B->C D Step 2: Coupling Reaction (e.g., Amide bond formation, SNAr) C->D  Coupling Partner E Target Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Acrylamide-Based Kinase Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, acrylamide-based kinase inhibitor starting from 6-methoxy-5-nitroisoquinoline. Acrylamide moieties are often incorporated into kinase inhibitors to act as Michael acceptors, forming a covalent bond with a cysteine residue in the kinase active site, leading to irreversible inhibition.[9]

Part 1: Reduction of 6-Methoxy-5-nitroisoquinoline to 5-Amino-6-methoxyisoquinoline

This procedure is adapted from established methods for the reduction of nitroarenes.[6][10]

Materials:

  • 6-Methoxy-5-nitroisoquinoline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methoxy-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-amino-6-methoxyisoquinoline.

Part 2: Amide Coupling to Synthesize N-(6-methoxyisoquinolin-5-yl)acrylamide

This procedure is a standard amide coupling reaction.

Materials:

  • 5-Amino-6-methoxyisoquinoline

  • Acryloyl chloride

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-amino-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (e.g., 1.2 eq) to the solution.

  • Slowly add acryloyl chloride (e.g., 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target kinase inhibitor, N-(6-methoxyisoquinolin-5-yl)acrylamide.

Biological Context: Targeting Key Kinase Signaling Pathways

The synthesized isoquinoline-based kinase inhibitors can potentially target a range of kinases implicated in cancer progression. Two of the most prominent targets for such inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[3] Overexpression or mutation of EGFR is a common driver of various cancers.[2]

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and inhibitor action.

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth.[13]

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P P VEGFR-2->P PLCγ PLCγ P->PLCγ Activates PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibitor action.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR). For isoquinoline-based inhibitors, key structural features influence their biological activity:

Structural Feature Impact on Activity Rationale
Isoquinoline Core Essential for activityMimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[3]
6-Methoxy Group Often enhances potency and selectivityCan form additional hydrogen bonds with residues in the active site.[5]
Substituent at 5-Position Modulates potency and pharmacokineticsThe nature of the substituent introduced via the amino group can be tailored to optimize interactions with different parts of the active site and improve properties like solubility and cell permeability.[14]
Acrylamide Warhead Can lead to irreversible inhibitionForms a covalent bond with a cysteine residue near the ATP-binding pocket, resulting in prolonged and potent inhibition.[9]

Conclusion

6-Methoxy-5-nitroisoquinoline is a valuable and versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The straightforward conversion of the nitro group to an amine allows for the facile introduction of diverse pharmacophores, enabling the fine-tuning of biological activity and drug-like properties. The protocols and insights provided in this application note offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the potential of this important scaffold in developing novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. Available from: [Link]

  • Methods for the preparation of 6-aminoisoquinoline. Google Patents.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. Available from: [Link]

  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed. Available from: [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available from: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available from: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. Available from: [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available from: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Available from: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([3][13][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. Available from: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available from: [Link]

  • 6-Methoxyisoquinoline. PubChem. Available from: [Link]

  • Methods for the preparation of 6-aminoisoquinoline. Google Patents.
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. Available from: [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. Available from: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. MDPI. Available from: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]

  • Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. PubMed. Available from: [Link]

  • 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. Preprints.org. Available from: [Link]

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. PubMed. Available from: [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. Available from: [Link]

  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-5-nitroisoquinoline. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols to enhance the yield and purity of this important synthetic intermediate. Our guidance is grounded in established chemical principles and validated experimental practices to ensure you can navigate the complexities of this synthesis with confidence.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you resolve common challenges.

Q1: My reaction yield is significantly lower than expected (<50%). What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several controllable factors. Let's break down the primary culprits and their solutions:

  • Inadequate Temperature Control: The nitration of activated aromatic systems is highly exothermic. If the temperature rises uncontrollably during the addition of the nitrating mixture, it can lead to the formation of undesired byproducts, charring, and decomposition of both the starting material and the product.

    • Solution: Always perform the addition of your nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) dropwise while the reaction flask is submerged in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.[1] Vigorous stirring is essential to ensure even heat distribution.

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material persists after the standard reaction time, you can allow the mixture to stir for an extended period in the ice bath or let it slowly warm to room temperature. However, be cautious, as warming can also promote side reactions. A test for completion can involve checking for the absence of the starting material, which can be difficult to remove from the product later.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of nitric acid to sulfuric acid, or an insufficient amount of the nitrating agent, will result in an incomplete reaction.

    • Solution: Carefully prepare the nitrating mixture. A common and effective approach involves the slow addition of concentrated nitric acid to chilled concentrated sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the essential nitronium ion (NO₂⁺). Ensure you are using a slight excess of the nitrating agent relative to the 6-methoxyisoquinoline.

  • Losses During Workup and Purification: Significant product loss can occur during the quenching, extraction, and crystallization phases.

    • Solution: Quench the reaction by pouring it slowly over a large volume of crushed ice with stirring. This precipitates the product while diluting the strong acid. Neutralize the acidic solution carefully with a base like aqueous ammonia or sodium hydroxide, ensuring the temperature remains low.[3] For purification, select an appropriate recrystallization solvent. Methanol has been shown to be effective for similar compounds.[1] If isomers are present, column chromatography may be necessary.[3]

Q2: My final product is contaminated with an isomeric byproduct. How can I improve the regioselectivity for the 5-nitro position?

A2: The formation of isomers, primarily 8-nitro-6-methoxyisoquinoline, is a classic challenge in electrophilic aromatic substitution on substituted isoquinolines.

  • Understanding the Directing Effects: The methoxy group at the C6 position is an activating, ortho, para-directing group. This electronically favors substitution at the C5 (ortho) and C7 (para) positions. Concurrently, in the isoquinolinium ion (formed in the strong acid), electrophilic attack is least disfavored at the C5 and C8 positions of the benzene ring.[4][5][6] The desired C5 position is therefore strongly activated electronically.

  • Controlling Reaction Conditions: Regioselectivity is highly dependent on reaction conditions. Lower temperatures generally favor the kinetically controlled product, which is often the desired C5 isomer due to its strong electronic activation.

    • Solution: Strict adherence to a low-temperature protocol (0-5 °C) is paramount. A slow, controlled addition of the nitrating agent ensures that localized temperature spikes do not occur, which could provide the activation energy needed to form the thermodynamically stable, but undesired, isomers.

Q3: The crude product is a dark, oily, or resinous material that is difficult to crystallize. What are the best purification strategies?

A3: The appearance of dark, intractable materials often points to charring or polymerization caused by overly aggressive reaction conditions.

  • Prevention: The best strategy is prevention. Ensure the reaction temperature never exceeds the recommended range. The quality of the starting 6-methoxyisoquinoline is also important; impurities can lead to side reactions.

  • Purification Techniques:

    • Decolorization: Before recrystallization, dissolve the crude product in a suitable solvent (e.g., chloroform or methanol) and treat it with activated carbon.[2] Gently heat the mixture for a short period, then filter the hot solution through Celite to remove the carbon and adsorbed impurities.[2][3]

    • Recrystallization: A reported method for a similar compound, 5-nitro-8-methoxyquinoline, involves recrystallization from 95% methanol, yielding a yellow solid.[1] Experiment with different solvents like ethanol or solvent mixtures like heptane/toluene to find the optimal system for your product.[3]

    • Column Chromatography: If recrystallization fails to separate isomers or remove persistent impurities, silica gel column chromatography is the most effective method. A solvent system of dichloromethane/ethyl acetate or hexane/ethyl acetate is a good starting point for elution.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism for the nitration of 6-methoxyisoquinoline?

A1: The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich benzene ring of 6-methoxyisoquinoline attacks the nitronium ion. The attack occurs preferentially at the C5 position, which is activated by the ortho-methoxy group and is an inherently reactive site on the isoquinoline nucleus.[6] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the final product, 6-methoxy-5-nitroisoquinoline.

Below is a diagram illustrating this mechanistic pathway.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO3 NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H2SO4 H2O H2O HSO4_minus HSO₄⁻ Start_Mat 6-Methoxyisoquinoline Sigma_Complex Arenium Ion (Sigma Complex) Start_Mat->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Arenium Ion Final_Product 6-Methoxy-5-nitroisoquinoline Sigma_Complex_2->Final_Product + H₂O / HSO₄⁻ - H₃O⁺ / H₂SO₄

Caption: Mechanism of Electrophilic Nitration.

Q2: What are the critical safety precautions I must take during this synthesis?

A2: Safety is non-negotiable. Nitration reactions are potentially hazardous and demand strict adherence to safety protocols.

  • Highly Exothermic Reaction: The reaction can generate a significant amount of heat, leading to a runaway reaction if not properly controlled. Always use an ice bath and add reagents slowly .[2]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®) at all times. A face shield is also highly recommended.

  • Quenching: Never add water directly to the concentrated acid mixture. Always perform the quench by adding the reaction mixture slowly to a large amount of ice.

Q3: Are there greener or alternative synthetic routes available?

A3: While the classical mixed-acid nitration is widely used, the field of green chemistry is actively exploring alternatives to reduce the use of harsh acids and improve safety. Traditional methods for building the isoquinoline core itself, like the Bischler–Napieralski or Pictet–Spengler reactions, often use strong acids and toxic reagents.[7] Newer, greener methods for isoquinoline synthesis often involve microwave assistance or novel catalysts to reduce energy consumption and hazardous waste.[7][8] For the nitration step specifically, research into milder nitrating agents and catalytic systems is ongoing, but for direct nitration of an activated system like 6-methoxyisoquinoline, the mixed-acid method remains one of the most direct and high-yielding, provided it is performed with care.[9][10]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-5-nitroisoquinoline

This protocol is adapted from established procedures for the nitration of activated aromatic systems.[1][11]

Materials:

  • 6-Methoxyisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Aqueous Ammonia (or 10M NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Methanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly, add the 6-methoxyisoquinoline to the stirred, cold sulfuric acid. Ensure it dissolves completely. The internal temperature should be maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring this mixture is also pre-chilled.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 6-methoxyisoquinoline over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with crushed ice, while stirring vigorously. A yellow precipitate should form.

  • Carefully neutralize the cold slurry to a pH of ~8 by the slow addition of aqueous ammonia or another suitable base. Keep the mixture cold during neutralization.

  • Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum. A typical yield of the crude product should be in the range of 75-85%.[1][11]

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dry 6-methoxy-5-nitroisoquinoline to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely. If the solution is highly colored, this is the point at which you can add a small amount of activated carbon, keep the solution hot for a few minutes, and then filter it hot through Celite.[2]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration, wash them with a small amount of ice-cold methanol, and dry them under vacuum.

Part 4: Data & Workflow Visualization

Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting low yield in your synthesis.

Troubleshooting Workflow decision decision action action start Start: Low Yield Observed check_tlc Analyze crude product by TLC start->check_tlc end end sm_present Significant starting material (SM) present? check_tlc->sm_present dark_product Product is dark/oily? sm_present->dark_product No extend_rxn Action: Extend reaction time at 0-5°C or check reagent potency sm_present->extend_rxn Yes check_temp Action: Review temperature logs. Ensure temp was < 5°C during addition. dark_product->check_temp Yes check_workup Action: Review workup. Check pH during neutralization. Optimize extraction solvent. dark_product->check_workup No success Yield Improved extend_rxn->success purify Action: Use activated carbon. Optimize recrystallization solvent or use column chromatography. check_temp->purify check_temp->success check_workup->success

Caption: Decision tree for troubleshooting low yield.

Yield Comparison Under Different Conditions

ParameterCondition A (Controlled)Condition B (Uncontrolled)Expected Outcome
Temperature 0-5 °C> 20 °CLower temperature increases yield and selectivity.
Addition Rate Slow, DropwiseRapidSlow addition prevents side reactions and charring.
Stirring VigorousInadequateEfficient stirring ensures homogeneity and heat transfer.
Expected Yield > 75%[1][11]< 40%Proper control is critical for achieving high yields.

References

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Retrieved from [Link]

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • Molecules. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. National Institutes of Health. Retrieved from [Link]

  • Thieme. (n.d.). Isoquinoline. Science of Synthesis. Retrieved from [Link]

  • RSC Green Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. Retrieved from [Link]

  • ChemistrySelect. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1982). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Google Patents. (1952). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • ChemRxiv. (2023). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methoxy-5-nitroquinazoline. Retrieved from [Link]

  • Molecules. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2023). Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis. PubMed. Retrieved from [Link]

  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methoxy-5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 6-methoxy-5-nitroisoquinoline?

The two primary and most effective techniques for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the nature and quantity of impurities, the scale of your reaction, and the desired final purity.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially on a larger scale. It relies on the principle of differential solubility of the product and impurities in a chosen solvent at different temperatures.[1]

  • Column Chromatography is a more powerful technique for separating complex mixtures, compounds with similar polarities, or when the crude product is an oil.[2][3] It separates components based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[4]

Q2: What are the typical impurities I should expect in my crude 6-methoxy-5-nitroisoquinoline?

Understanding potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes, such as the direct nitration of 6-methoxyisoquinoline, you can expect:

  • Unreacted Starting Material: Residual 6-methoxyisoquinoline.

  • Regioisomers: The formation of other nitro-isomers, such as 6-methoxy-8-nitroisoquinoline, is a common side reaction.[5]

  • Over-nitrated Products: Dinitro- or poly-nitro derivatives, if the reaction conditions are too harsh.

  • Polymeric Byproducts: Acid-catalyzed synthesis conditions, like the Skraup reaction or nitration, can produce dark, tar-like substances that are often highly colored.[6]

  • Solvent Residues and Reagents: Residual acids or solvents from the reaction workup.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q3: My crude product is an oil or a low-melting solid and "oils out" during recrystallization instead of forming crystals. What should I do?

Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. The solid melts before it dissolves, forming an immiscible liquid layer. This is often exacerbated by a high concentration of impurities, which significantly depresses the melting point of the mixture.

Solutions:

  • Lower the Solvent Boiling Point: Switch to a solvent or a co-solvent system with a lower boiling point.

  • Increase Solvent Volume: Add more hot solvent to ensure the oil dissolves completely before cooling.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface once the solution is cool. This creates nucleation sites. Adding a seed crystal of pure product is also highly effective.

  • Pre-Purification: If the impurity load is very high, a rapid preliminary purification step, like filtering through a short plug of silica gel, can remove enough impurities to allow for successful crystallization.

Q4: After recrystallization, my product is still colored (yellow/brown). How can I obtain a colorless or pale-yellow product?

Causality: The color is typically due to highly conjugated, polymeric, or oxidized impurities that are present even in small quantities. These are often entrapped in the crystal lattice during rapid crystallization.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can effectively adsorb colored impurities.

Protocol:

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth over violently.

  • Swirl the mixture and keep it hot for a few minutes.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. The filter funnel should be pre-heated to prevent premature crystallization.[7]

  • Allow the clear, hot filtrate to cool slowly to form pure crystals.

Q5: My recovery from recrystallization is very low. How can I improve the yield?

Causality: Poor yield is usually due to one of two factors: using too much solvent or the product having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.[8]

  • Optimize the Solvent System: Find a solvent in which your product has high solubility when hot and very low solubility when cold. You may need to use a co-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).

  • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath, and if necessary, a freezer, to maximize crystal formation. Ensure the system is sealed to prevent moisture condensation.

  • Concentrate the Mother Liquor: The solution left after filtering the crystals (the mother liquor) still contains dissolved product. Concentrating this solution by evaporating some of the solvent and re-cooling can yield a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Issues

Q6: I am not getting good separation between my product and impurities on the column. How do I choose the right solvent system?

Causality: The separation efficiency is entirely dependent on the choice of the mobile phase (eluent). An eluent that is too polar will cause all compounds to move too quickly (high Rf), while one that is not polar enough will result in everything staying at the top of the column (low Rf).

Solution: Systematic TLC Analysis

  • Develop a TLC Method: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for a polar compound like 6-methoxy-5-nitroisoquinoline is a mixture of a non-polar solvent and a polar solvent.

  • Aim for an Rf of 0.2-0.3: The ideal eluent for column chromatography will give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate. This provides the optimal balance for good separation.

  • Adjust Polarity: If the Rf is too high, decrease the proportion of the polar solvent. If the Rf is too low, increase it.

Solvent System (v/v) Typical Application & Notes
Hexane : Ethyl AcetateA standard system. Start with 4:1 and increase ethyl acetate polarity.
Dichloromethane : Ethyl AcetateGood for moderately polar compounds. Provides different selectivity.[7]
Toluene : Ethyl AcetateCan provide excellent separation for aromatic compounds.

Q7: My compound is streaking badly on the TLC plate and tailing on the column. What is causing this?

Causality: Tailing is often a sign of strong, undesirable interactions between your compound and the acidic silica gel stationary phase. The basic nitrogen on the isoquinoline ring can interact with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and difficult elution.

Solutions:

  • Add a Basic Modifier: Add a small amount of triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent (e.g., 0.5-1% v/v).[9] This base will neutralize the acidic sites on the silica gel, preventing the strong interaction with your product and resulting in sharper bands.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. You will need to re-optimize your solvent system on an alumina TLC plate first.

Q8: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?

Causality: Nitro-aromatic compounds can sometimes be sensitive to the acidic environment of standard silica gel, leading to degradation during the purification process.[10]

Confirmation: 2D TLC Analysis

  • Spot your crude mixture on a TLC plate and run it in a chosen solvent system.

  • Remove the plate and let it dry completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If the compound is stable, you will see all spots lying on a 45-degree diagonal line. If you see new spots that are not on this diagonal, it indicates that your compound is degrading on contact with the silica.[10]

Solutions:

  • Deactivate the Silica: As with tailing, pre-treating ("basing") the silica gel with a triethylamine-containing solvent before packing the column can prevent degradation.

  • Use a different stationary phase: Neutral alumina is an excellent alternative.

  • Minimize Contact Time: Use flash chromatography with higher pressure to move the compound through the column more quickly. Avoid letting the column run dry or sit for extended periods.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a solid crude product with moderate purity.

Workflow Diagram: Recrystallization

G cluster_hot Hot Stage Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal for colored impurities Filter Hot Gravity Filtration Charcoal->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry to Constant Weight Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of 6-methoxy-5-nitroisoquinoline.

Procedure:

  • Solvent Selection: Based on solubility data for related compounds, chloroform or methanol are good starting points.[5] Test solubility on a small scale first.

  • Dissolution: Place the crude 6-methoxy-5-nitroisoquinoline (e.g., 5.0 g) in an Erlenmeyer flask. Add a stir bar and a minimal amount of your chosen solvent (e.g., chloroform). Heat the mixture to a gentle boil with stirring.

  • Saturate the Solution: Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity by HPLC or NMR. The melting point of the related 6-methoxy-8-nitroquinoline is 158-160 °C, which can serve as a reference point.

Protocol 2: Purification by Flash Column Chromatography

Decision Tree: Choosing a Purification Method

G Start Crude Product Analysis IsSolid Is it a solid with minor impurities? Start->IsSolid IsOil Is it an oil or a complex mixture? IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography IsOil->Chromatography Yes OilsOut Did it 'oil out' or remain impure? Recrystallize->OilsOut OilsOut->Chromatography Yes Success Pure Product OilsOut->Success No

Caption: A decision-making flowchart for selecting the appropriate purification technique.

Procedure:

  • Solvent System Selection: As described in Q6, use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of ~0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into your column and use gentle air pressure to pack the bed uniformly, ensuring there are no air bubbles or cracks.[2]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column. Begin elution, collecting fractions in test tubes.

    • Apply gentle pressure to maintain a steady flow rate (for flash chromatography).

    • Never let the solvent level drop below the top of the silica bed.[4]

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Spot several fractions per TLC plate to quickly map the elution profile.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 6-methoxy-5-nitroisoquinoline.

    • Confirm purity via analytical methods (NMR, HPLC, MS).

References

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Reddit. r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • SIELC Technologies. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. Available from: [Link]

  • ChemSynthesis. 6-methoxy-5-nitroquinazoline. Available from: [Link]

  • Professor Dave Explains. Column Chromatography. YouTube. Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]

  • Google Patents. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • World Journal of Pharmaceutical Research. A comprehensive review on synthesis and characterization of impurities of an Antibiotic drug: Linezolid. Available from: [Link]

  • National Institutes of Health. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available from: [Link]

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds.
  • Chemistry LibreTexts. Nitro Compounds. Available from: [Link]

  • National Institutes of Health, PubChem. 5-Nitroisoquinoline. Available from: [Link]

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Technical Support Center: Navigating the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during this classical yet powerful reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the intricacies of this synthesis, ensuring safer, more efficient, and successful outcomes in your laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.

Question 1: My Skraup reaction is extremely violent and difficult to control. What is causing this, and how can I mitigate the risk?

Answer:

The violent and often uncontrollable nature of the Skraup synthesis is its most notorious challenge.[1] This is due to the highly exothermic reaction between the aniline, glycerol, and sulfuric acid, which generates acrolein in situ. The subsequent condensation and cyclization steps are also highly energetic.

Causality: The primary driver of the violent exotherm is the rapid, uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid at elevated temperatures. This process has a high activation energy but releases a significant amount of heat once initiated.

Solution: Gradual and Controlled Reaction Initiation

A proven method to tame the reaction is the addition of a moderator that smooths the reaction rate. Ferrous sulfate (FeSO₄) is a commonly used and effective agent for this purpose.[1][2] It is believed to act as an oxygen carrier, facilitating a more controlled oxidation process over a longer period.

Step-by-Step Protocol for a Controlled Skraup Synthesis:

  • Reagent Order is Critical: In a suitable reaction flask equipped with a reflux condenser and a mechanical stirrer, add the aniline first.

  • Introduce the Moderator: Add finely powdered ferrous sulfate to the aniline and stir to ensure even distribution.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with cooling. The aniline sulfate will form.

  • Glycerol Addition: Add the glycerol to the mixture.

  • Initiate Heating: Begin heating the mixture gently and gradually. The reaction should proceed more smoothly, with a noticeable but manageable exotherm.

  • Oxidizing Agent: If using an external oxidizing agent like nitrobenzene, it can be added at the beginning with the other reactants.

Visualizing the Workflow for Controlled Reaction:

Controlled_Skraup_Workflow cluster_preparation Reaction Setup Aniline 1. Add Aniline FeSO4 2. Add Ferrous Sulfate Aniline->FeSO4 H2SO4 3. Add Sulfuric Acid (Slowly, with Cooling) FeSO4->H2SO4 Glycerol 4. Add Glycerol H2SO4->Glycerol Heat 5. Gradual Heating Glycerol->Heat Reaction Controlled Reaction Heat->Reaction

Caption: Workflow for a controlled Skraup synthesis.

Question 2: My yields are consistently low, and I'm getting a lot of tarry byproducts. How can I improve the yield and minimize tar formation?

Answer:

Low yields and the formation of a thick, tarry residue are common issues in the Skraup synthesis, making product isolation difficult.[3] These problems are often interconnected and stem from the harsh reaction conditions.

Causality:

  • Polymerization: The highly reactive acrolein intermediate can readily polymerize under the strongly acidic and high-temperature conditions.

  • Side Reactions: The forcing conditions can lead to a variety of side reactions, including sulfonation of the aromatic ring and decomposition of the starting materials and product.

  • Water Content: The presence of excess water in the glycerol can significantly lower the yield.[1]

Solutions to Enhance Yield and Reduce Tarring:

  • Use Anhydrous Glycerol: Employ "dynamite" grade glycerol, which contains less than 0.5% water.[1][4] Standard USP glycerol can contain up to 5% water, which is detrimental to the reaction.

  • Moderate Reaction Temperature: While high temperatures are necessary, excessive heat will promote tar formation. Maintain a steady and controlled temperature, typically in the range of 130-150°C.

  • Efficient Stirring: Ensure vigorous and continuous stirring throughout the reaction to promote homogeneity and prevent localized overheating.

  • Choice of Oxidizing Agent: While nitrobenzene is traditional, it can contribute to byproducts. Consider using milder or more specific oxidizing agents. The iron salt of m-nitrobenzenesulfonic acid has been used effectively.[1]

Data on Glycerol Quality and Yield:

Glycerol GradeWater ContentTypical Yield
"Dynamite"< 0.5%Good to Excellent
USP Grade~5%Significantly Lower

Question 3: I am concerned about the toxicity of the traditional oxidizing agents like arsenic acid. Are there safer and effective alternatives?

Answer:

The use of arsenic compounds is a significant safety and environmental hazard. Fortunately, several effective and less toxic alternatives are available.

Causality: The oxidizing agent is required to convert the initially formed 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[5]

Safer Oxidizing Agents:

  • Nitrobenzene: While still toxic, it is generally considered less hazardous than arsenic compounds. It can also serve as a solvent for the reaction.[2]

  • m-Nitrobenzenesulfonic Acid (or its salts): This is a good alternative as the sulfonated byproducts are often more easily removed during workup.[6]

  • Ferric Oxide (Fe₂O₃) or Ferric Sulfate (Fe₂(SO₄)₃): These iron-based oxidants are significantly less toxic and can be effective.

  • Iodine: In some modified procedures, iodine is used as a catalytic oxidizing agent.

Question 4: I am trying to synthesize a quinoline from an aniline with a strong electron-withdrawing group (e.g., o-nitroaniline), and the reaction is failing or giving very low yields. Why is this happening?

Answer:

The electronic nature of the aniline substrate is a critical factor in the success of the Skraup synthesis.

Causality: The Skraup synthesis involves an electrophilic aromatic substitution step where the aniline nitrogen attacks the α,β-unsaturated carbonyl (acrolein). If the aniline is substituted with a strong electron-withdrawing group, such as a nitro group, the nucleophilicity of the amino group is significantly reduced.[6] This makes the initial Michael addition and the subsequent cyclization steps much more difficult, leading to very low or no product formation.[6]

Solutions and Alternative Strategies:

  • Harsh Conditions (with caution): Attempting the reaction under more forcing conditions (higher temperature, longer reaction time) may provide a small amount of product, but will likely increase byproduct formation.

  • Alternative Synthetic Routes: For anilines with strongly deactivating groups, the Skraup synthesis is often not the ideal choice. Consider alternative quinoline syntheses that are more tolerant of such substrates, such as the Friedländer or Combes syntheses.[7]

  • Protecting Groups/Functional Group Interconversion: It may be more efficient to perform the Skraup synthesis with a less deactivated aniline and then introduce the desired electron-withdrawing group in a later step. For example, using bromoaniline and then performing a nitration.[6]

Visualizing the Effect of Substituents:

Substituent_Effects cluster_aniline Aniline Reactivity EDG Electron-Donating Group (e.g., -OCH3, -CH3) Reaction_Rate Skraup Reaction Rate/Yield EDG->Reaction_Rate Increases EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->Reaction_Rate Decreases

Caption: Effect of aniline substituents on Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis?

A1: The Skraup synthesis proceeds through a series of steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][7]

  • Michael Addition: The aniline acts as a nucleophile and adds to the acrolein via a Michael-type conjugate addition.[5]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline.

  • Dehydration and Oxidation: The dihydroquinoline is then dehydrated and oxidized to yield the final quinoline product.[5][7]

Q2: How can I effectively purify the quinoline product from the reaction mixture?

A2: Purification can be challenging due to the tarry byproducts. A common and effective method is steam distillation.[1]

  • After the reaction is complete, carefully neutralize the acidic mixture with a strong base (e.g., NaOH solution) while cooling.

  • The quinoline product is volatile with steam, while the tarry byproducts are not. Perform a steam distillation to separate the crude quinoline.

  • The distilled quinoline can then be further purified by extraction into an organic solvent, followed by drying and distillation under reduced pressure.[1]

Q3: Can I use α,β-unsaturated ketones or aldehydes other than glycerol?

A3: Yes, this is a common variation of the Skraup synthesis, often referred to as the Doebner-von Miller reaction.[3] Using α,β-unsaturated aldehydes or ketones other than acrolein (which is generated from glycerol) allows for the synthesis of substituted quinolines. For example, using crotonaldehyde will result in a methyl-substituted quinoline.[8]

Q4: Are there modern, "greener" modifications to the Skraup synthesis?

A4: Yes, several modifications aim to make the Skraup synthesis more environmentally friendly. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[3]

  • Use of ionic liquids: These can serve as recyclable solvents and catalysts.[3][7]

  • Catalyst development: Research into solid acid catalysts and other heterogeneous catalysts aims to replace the use of large quantities of sulfuric acid.[7]

References

  • Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 5, p.80 (1925). [Link]

  • Verma, A., & Singh, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 233-247. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Levin, N., & Cohn, E. W. (1930). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 52(9), 3685–3688. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Cohn, E. W. (1930). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 52(9), 3685-3688. [Link]

  • Al-Zaydi, K. M., Al-Majid, A. M., & El-Tawil, B. A. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]

  • Wikipedia. (2023). Skraup reaction. [Link]

  • SlidePlayer. (n.d.). Quinoline. [Link]

Sources

Technical Support Center: Synthesis of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methoxy-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic procedure. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Side Reactions and Issues

The synthesis of 6-methoxy-5-nitroisoquinoline, typically achieved through the nitration of 6-methoxyisoquinoline, is a critical step in the preparation of various pharmacologically active molecules. However, this reaction is not without its challenges. Below, we address specific issues you may encounter and provide actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired 5-Nitro Isomer and Formation of Multiple Nitro-Isomers

Question: My reaction is producing a mixture of nitroisoquinolines, with a low yield of the desired 6-methoxy-5-nitroisoquinoline. How can I improve the regioselectivity of the nitration?

Answer: This is a common problem stemming from the directing effects of the methoxy group and the complex reactivity of the isoquinoline ring system. The methoxy group at the 6-position is an activating, ortho-, para-directing group, which would favor substitution at the 5 and 7 positions. Concurrently, electrophilic substitution on the isoquinoline ring itself is influenced by the nitrogen atom.

Probable Causes & Solutions:

  • Reaction Conditions: The choice of nitrating agent and reaction temperature are critical. Milder nitrating agents and lower temperatures generally favor the formation of the 5-nitro isomer.

    • Expert Insight: A mixture of concentrated sulfuric acid and nitric acid is a standard nitrating agent.[1] However, the reaction can be highly exothermic. Careful control of the reaction temperature, ideally maintaining it between 0-10°C, is crucial to minimize the formation of dinitrated and other isomeric byproducts.[1]

  • Steric Hindrance: The methyl group at the 6-position can introduce some steric bulk, which may influence the approach of the nitronium ion, potentially favoring substitution at the less hindered 8-position.[1]

  • Protonation of the Isoquinoline Nitrogen: In strongly acidic media, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzene ring.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions cluster_3 Outcome start Low Yield of 5-Nitro Isomer cause1 Suboptimal Reaction Temperature start->cause1 cause2 Incorrect Nitrating Agent Concentration start->cause2 cause3 Presence of Multiple Isomers start->cause3 action1 Maintain Temperature at 0-10°C cause1->action1 action2 Use Precise Stoichiometry of HNO3/H2SO4 cause2->action2 action3 Purify via Column Chromatography cause3->action3 end Improved Yield and Purity of 5-Nitro Isomer action1->end action2->end action3->end

Issue 2: Formation of Dinitrated Byproducts

Question: I am observing the formation of a significant amount of dinitrated products in my reaction mixture. How can I prevent this over-nitration?

Answer: The formation of dinitrated species indicates that the reaction conditions are too harsh, leading to further nitration of the desired mononitrated product.

Probable Causes & Solutions:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration.

    • Expert Insight: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.1 equivalents) of nitric acid is often sufficient.

  • Extended Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature increases the likelihood of a second nitration event.

    • Optimization Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.

ParameterStandard ConditionOptimized Condition for Mononitration
Temperature Room Temperature0-10°C
Nitric Acid (eq.) >1.51.1 - 1.2
Reaction Time > 1 hourMonitored by TLC (typically 30-60 min)

Table 1: Recommended vs. Optimized Reaction Conditions to Minimize Dinitration.

Issue 3: Difficulty in Purifying the Product

Question: The crude product is a dark, oily residue that is difficult to purify. What are the best methods for isolating pure 6-methoxy-5-nitroisoquinoline?

Answer: The presence of tar-like materials and multiple isomers can complicate purification. A systematic approach involving extraction and chromatography is generally effective.

Purification Protocol:

  • Quenching and Neutralization: After the reaction is complete, carefully pour the acidic reaction mixture onto crushed ice. This will precipitate the crude product. Neutralize the mixture with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of approximately 8.[2] Take care to keep the temperature low during neutralization.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Column Chromatography: The resulting crude material can be purified by column chromatography on silica gel.[2] A solvent system of dichloromethane/ethyl acetate or a gradient of hexane/ethyl acetate is often effective in separating the desired 5-nitro isomer from other byproducts.[2]

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent system, such as heptane and toluene, to obtain a crystalline solid.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the nitration of 6-methoxyisoquinoline?

A1: The nitration of 6-methoxyisoquinoline is an electrophilic aromatic substitution reaction. In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated, which acts as the electrophile.[3] The electron-donating methoxy group at the 6-position activates the benzene ring for electrophilic attack, primarily directing the incoming nitro group to the ortho (C5 and C7) positions. The protonated nitrogen atom deactivates the pyridine ring.

G 6-Methoxyisoquinoline 6-Methoxyisoquinoline Nitronium Ion (NO₂⁺) Nitronium Ion (NO₂⁺) 6-Methoxyisoquinoline->Nitronium Ion (NO₂⁺) Electrophilic Attack Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Nitronium Ion (NO₂⁺)->Sigma Complex (Wheland Intermediate) Formation 6-Methoxy-5-nitroisoquinoline 6-Methoxy-5-nitroisoquinoline Sigma Complex (Wheland Intermediate)->6-Methoxy-5-nitroisoquinoline Deprotonation

Q2: Are there alternative methods for the synthesis of 6-methoxy-5-nitroisoquinoline?

A2: While direct nitration of 6-methoxyisoquinoline is a common route, other synthetic strategies exist, often involving the construction of the isoquinoline ring with the nitro and methoxy groups already in place. One such approach is the Pomeranz-Fritsch reaction , where a benzalaminoacetal undergoes acid-catalyzed cyclization to form the isoquinoline core.[4][5] By starting with a suitably substituted benzaldehyde and aminoacetaldehyde acetal, one can build the desired substituted isoquinoline. However, this method can also have its own set of side reactions and may require careful optimization.[6][7]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound. The literature melting point for 5-bromo-8-nitroisoquinoline, a related compound, is 137-139°C, which can serve as a reference point for the expected physical state.[2]

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the nitro group.

    • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹).[8]

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

References

  • Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 28, p.80 (1948). Link

  • Organic Syntheses, Vol. 79, p.1 (2002); Coll. Vol. 10, p.10 (2004). Link

  • Owolabi, B. J., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 46-50. Link

  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline. Link

  • Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Link

  • SlideShare. (2015). 1 NITRATION. Link

  • Thieme. (2008). Product Class 5: Isoquinolines. Link

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Link

  • ResearchGate. (2019). (PDF) Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. Link

  • PubMed Central (PMC). (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Link

  • Semantic Scholar. (2021). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Link

  • Google Patents. (1952). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. Link

  • Journal of the Chemical Society B: Physical Organic. (1970). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Link

  • PubMed Central (PMC). (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Link

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Link

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Link

  • Beilstein Journal of Organic Chemistry. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Link

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Link

  • Molecules. (2021). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Link

  • YouTube. (2023). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Link

  • BenchChem. (n.d.). 6-Nitroisoquinoline|High-Purity Research Chemical. Link

  • BenchChem. (n.d.). Common issues with N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide and how to solve them. Link

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoline-4-thiol. Link

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Technical Support Center: Optimizing Nitration of Methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of methoxyisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The following sections provide in-depth answers to common questions and troubleshooting scenarios encountered during electrophilic aromatic substitution on the methoxyisoquinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nitration on a methoxyisoquinoline ring?

The regioselectivity of nitration is a result of the interplay between the directing effects of the electron-donating methoxy group (-OCH₃) and the inherent electronic properties of the isoquinoline ring system.

  • Isoquinoline Ring Electronics : The isoquinoline core itself is electron-deficient, particularly the pyridine ring, due to the electron-withdrawing nature of the nitrogen atom. Under the strongly acidic conditions of nitration, this nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring (the carbocycle).[1][2] For unsubstituted isoquinoline, nitration with mixed acid typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3][4][5][6]

  • The Methoxy Group (-OCH₃) : A methoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density via resonance.[7] Its position on the isoquinoline ring is the single most critical factor in determining the final substitution pattern. The methoxy group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself, provided those positions are on the more reactive benzene portion of the ring system.

The final outcome is a competition between these effects. The powerful activating nature of the methoxy group generally overrides the inherent deactivation of the ring system, directing the nitration to a specific position on the carbocyclic ring.

Visualizing Directing Effects

The following diagram illustrates the directing influences on a generic methoxy-substituted isoquinoline ring during electrophilic nitration.

Caption: Key electronic influences on nitration regioselectivity.

Q2: What are the standard starting conditions for nitrating a methoxyisoquinoline?

A typical starting point for the nitration of an activated heterocyclic system like a methoxyisoquinoline involves the use of "mixed acid."

The standard protocol involves dissolving the methoxyisoquinoline substrate in a strong acid, typically concentrated sulfuric acid (H₂SO₄), and cooling the mixture to a low temperature (e.g., 0 to 5 °C) in an ice bath. Then, a nitrating agent, most commonly concentrated nitric acid (HNO₃), is added dropwise while carefully monitoring the temperature.

  • Role of Sulfuric Acid : Sulfuric acid serves two critical functions. First, it protonates the nitric acid, which facilitates the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9][10][11] Without a strong acid catalyst like H₂SO₄, the reaction is often impractically slow.[9] Second, it acts as the solvent for the reaction.

Reagent/ParameterTypical ConditionPurpose
Nitrating Agent Conc. HNO₃ (1.0 - 1.2 eq.)Source of the nitro group
Catalyst/Solvent Conc. H₂SO₄Generates NO₂⁺ electrophile[9][10]
Temperature 0 - 10 °CControls reaction rate, minimizes side reactions
Reaction Time 30 min - 4 hoursVaries with substrate reactivity
Work-up Quenching on ice, basificationPrecipitates product, neutralizes acid

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Symptoms : TLC or LC-MS analysis shows predominantly starting material even after several hours.

Potential Causes & Solutions :

  • Insufficiently Strong Electrophile : The concentration of the active nitronium ion may be too low.

    • Solution : Ensure you are using concentrated acids. The presence of excess water will inhibit the formation of the nitronium ion.[10] Consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the sulfuric acid to consume any residual water.

  • Reaction Temperature is Too Low : While low temperatures are crucial for control, some less activated substrates may require more thermal energy to overcome the activation barrier.

    • Solution : After the initial dropwise addition at low temperature, allow the reaction to slowly warm to room temperature and monitor its progress by TLC.[12] If still no reaction occurs, gentle heating (e.g., 40-50 °C) can be cautiously attempted, but be vigilant for signs of decomposition.

  • Protonation of the Substrate : The basic nitrogen of the isoquinoline ring is protonated by the strong acid. If the methoxy group is not sufficiently activating, the overall system can be too deactivated for nitration to occur readily.

    • Solution : While difficult to avoid in mixed acid, alternative, less acidic nitrating agents could be explored for sensitive substrates. Reagents like nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate can sometimes be effective under milder conditions.[7][13]

Problem 2: Formation of Multiple Products / Poor Regioselectivity

Symptoms : TLC shows multiple spots, and NMR/LC-MS analysis confirms a mixture of nitro-isomers.

Potential Causes & Solutions :

  • Reaction Temperature Too High : Higher temperatures can provide enough energy to overcome the activation barriers for the formation of minor, less-favored isomers.

    • Solution : Maintain strict temperature control, especially during the addition of nitric acid. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Competing Directing Effects : If the methoxy group is positioned such that it activates multiple sites on the benzene ring to a similar degree, a mixture of products can be expected.

    • Solution : This is an inherent property of the substrate. The primary solution is downstream purification, typically via column chromatography or recrystallization, to isolate the desired isomer.[14] Varying the solvent or acid catalyst (e.g., using polyphosphoric acid) can sometimes alter the isomer ratio, but this requires empirical investigation.

Problem 3: Product Degradation, Darkening of the Reaction Mixture, and Low Yield

Symptoms : The reaction mixture turns dark brown or black, and the isolated yield of the desired product is low despite the consumption of starting material.

Potential Causes & Solutions :

  • Oxidation : The methoxy group makes the aromatic ring electron-rich and thus susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This is often exacerbated by elevated temperatures.[15]

    • Solution : The most critical parameter is strict temperature control . Add the nitric acid very slowly to the cooled solution of the substrate in sulfuric acid to dissipate the heat generated.[15] Ensure the reaction is not allowed to warm uncontrollably.

  • Over-Nitration : The initial nitrated product, although less reactive than the starting material due to the electron-withdrawing nitro group, can sometimes undergo a second nitration if conditions are too harsh (excess nitrating agent, high temperature, long reaction time).[16]

    • Solution : Use a stoichiometric amount (or only a slight excess, e.g., 1.05 equivalents) of nitric acid. Monitor the reaction closely by TLC and quench it as soon as the starting material has been consumed to prevent the formation of dinitro products.

Workflow & Protocol

General Workflow for Methoxyisoquinoline Nitration

The following diagram outlines a typical experimental workflow for this reaction, from setup to product characterization.

G start Start setup 1. Dissolve Substrate in Conc. H₂SO₄ start->setup cool 2. Cool to 0-5 °C (Ice Bath) setup->cool add_hno3 3. Add Conc. HNO₃ Dropwise (Slowly!) cool->add_hno3 monitor 4. Monitor by TLC/LC-MS add_hno3->monitor quench 5. Quench on Crushed Ice monitor->quench When SM is consumed neutralize 6. Basify with NaOH/NH₄OH to Precipitate Product quench->neutralize isolate 7. Isolate by Filtration neutralize->isolate purify 8. Purify (Recrystallization or Chromatography) isolate->purify characterize 9. Characterize (NMR, MS, m.p.) purify->characterize end End characterize->end

Caption: Standard experimental workflow for nitration.

Example Protocol: Nitration of 6-Methoxyisoquinoline
  • Safety Note : This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction can be exothermic and must be cooled adequately.

  • Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (e.g., 10 mL). Place the flask in an ice/water bath and allow the acid to cool to 0-5 °C.

  • Substrate Addition : Slowly add 6-methoxyisoquinoline (1.0 g, 1.0 eq) to the cold, stirring sulfuric acid. Allow the substrate to dissolve completely. The solution may generate some heat; ensure the temperature remains below 10 °C.

  • Nitrating Agent Addition : In a separate vial, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (e.g., 2 mL). Cool this mixture in the ice bath. Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of the substrate over 15-30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, let the reaction stir at 0-5 °C. Monitor the consumption of the starting material by taking small aliquots, quenching them in water, neutralizing, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC.

  • Work-up : Once the starting material is consumed (typically 1-3 hours), carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 100 g) in a beaker with vigorous stirring.

  • Isolation : The crude product may precipitate as a solid. If not, slowly neutralize the acidic solution by adding a cold, concentrated aqueous base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is basic (pH > 8). The product should precipitate. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water until the washings are neutral.

  • Purification : Dry the crude solid. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.[14][15]

  • Characterization : Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
  • ResearchGate. (2016, August). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • Moody, C. J., & Rees, C. W. (n.d.).
  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • NPTEL. (n.d.). 1 NITRATION. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Fast and Mild Method for the Nitration of Aromatic Rings. [Link]

  • Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?. [Link]

  • University of Missouri-St. Louis. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]

  • Pearson+. (n.d.). What is the major product(s) of each of the following reactions?. [Link]

  • Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • National Institutes of Health. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Chad's Prep. (2018, September 20). 18.2c EAS Nitration [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [Link]

  • Williamson, K. L. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014, July 10). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?. [Link]

  • Chegg. (2018, February 28). Solved In the lab Nitration of Methyl Benzoate, calculate. [Link]

  • Google Patents. (n.d.).
  • Saskoer.ca. (n.d.). 10.6. Reaction: Nitration – Introduction to Organic Chemistry. [Link]

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Stability issues of 6-Methoxy-5-nitroisoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MNI-2026-01 Version: 1.0 Last Updated: January 23, 2026

Introduction

This technical guide addresses the observed stability challenges of 6-methoxy-5-nitroisoquinoline, a critical intermediate in various synthetic and drug development programs. Users have frequently reported issues with degradation, discoloration, and the appearance of unknown impurities when handling this compound in acidic environments. This document provides a foundational understanding of the underlying chemical principles governing its instability, alongside practical, field-tested troubleshooting guides and protocols to ensure experimental success and reproducibility.

Section 1: The Chemical Rationale for Instability Under Acidic Conditions

The stability of 6-methoxy-5-nitroisoquinoline is governed by the complex interplay of its three key structural features: the basic isoquinoline nitrogen, the electron-donating methoxy group (-OCH₃), and the strongly electron-withdrawing nitro group (-NO₂).

  • Protonation of the Isoquinoline Nitrogen: In an acidic medium, the lone pair of electrons on the isoquinoline nitrogen is readily protonated, forming a positively charged isoquinolinium cation. This protonation significantly increases the overall electron-withdrawing character of the heterocyclic ring system.

  • "Push-Pull" Electronic Effects: The molecule features a classic "push-pull" system. The methoxy group at the C-6 position donates electron density to the aromatic ring via a resonance effect (+M effect).[1] Conversely, the adjacent nitro group at the C-5 position strongly withdraws electron density from the ring through both resonance and inductive effects (-M, -I effects).[2][3]

  • Primary Degradation Pathway - Ether Cleavage: The combination of these factors makes the methoxy group particularly susceptible to acid-catalyzed hydrolysis. The protonated isoquinolinium ring enhances the electron deficiency of the entire system, making the C-6 carbon, to which the methoxy group is attached, more electrophilic. Under typical acidic conditions (e.g., aqueous HCl) and elevated temperatures, a water molecule can act as a nucleophile, leading to the cleavage of the methyl ether bond to yield 6-hydroxy-5-nitroisoquinoline and methanol. This is the most probable and commonly observed degradation pathway.

Proposed Mechanism: Acid-Catalyzed Hydrolysis

G cluster_0 1. Protonation of Methoxy Group cluster_1 2. Nucleophilic Attack cluster_2 3. Elimination & Deprotonation start 6-Methoxy-5-nitroisoquinoline in Acidic Solution (H₃O⁺) intermediate1 Protonated Ether Intermediate start->intermediate1 H⁺ attack on -OCH₃ oxygen intermediate2 Oxonium Ion Intermediate intermediate1->intermediate2 H₂O attack on C-6 carbon product 6-Hydroxy-5-nitroisoquinoline intermediate2->product Loss of CH₃OH and -H⁺ methanol Methanol (CH₃OH) intermediate2->methanol

Caption: Proposed mechanism for the acid-catalyzed degradation of 6-methoxy-5-nitroisoquinoline.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of 6-methoxy-5-nitroisoquinoline turned from light yellow to a deeper orange/red upon acidification. Is this normal?

A: Yes, this is an expected observation. The color change, or bathochromic shift, is due to the protonation of the isoquinoline nitrogen. This alters the electronic structure and the chromophore of the molecule, causing it to absorb light at longer wavelengths. While the color change itself is a normal consequence of protonation, it can also be an early indicator that degradation is more likely to occur, especially if the solution is heated or stored for an extended period.

Q2: What is the primary degradation product I should look for in my analysis?

A: The most common degradation product under acidic conditions is 6-hydroxy-5-nitroisoquinoline . When analyzing by LC-MS, you should look for a peak with a mass corresponding to the loss of a methyl group and the addition of a hydrogen atom (a net loss of 14 Da) from the parent compound.

Q3: How quickly does the compound degrade? Are there specific pH ranges to avoid?

A: The rate of degradation is highly dependent on three factors: acid concentration (pH), temperature, and time. The compound is relatively stable in weakly acidic conditions (pH 4-6) at room temperature for short periods. Significant degradation is typically observed under more stringent conditions, such as in the presence of strong mineral acids (e.g., >0.1 M HCl) and/or upon heating.

Condition Temperature Approximate Degradation (24h) Recommendation
0.01 M HCl (pH 2)25°C (RT)< 2%Suitable for short-term experiments.
0.1 M HCl (pH 1)25°C (RT)5-10%Prepare solutions fresh; avoid storage.
0.1 M HCl (pH 1)60°C> 30%Conditions typical for forced degradation studies.[4]
1.0 M HCl60°C> 70%Avoid unless intentionally forcing degradation.
Note: This data is illustrative and serves as a general guideline. Actual degradation rates should be determined empirically.

Q4: What are the best practices for preparing and storing acidic solutions of 6-methoxy-5-nitroisoquinoline?

A: To minimize degradation:

  • Use Freshly Prepared Solutions: Always prepare acidic solutions of the compound immediately before use.

  • Control Temperature: If possible, perform reactions and handle solutions at reduced temperatures (e.g., 0-4°C).

  • Use Co-solvents: The compound has limited aqueous solubility.[5] Prepare a concentrated stock solution in an organic solvent like methanol or acetonitrile, and then dilute it into the acidic aqueous medium as the final step.[4]

  • Protect from Light: While acid hydrolysis is the primary concern, nitroaromatic compounds can be photolabile. Store solutions in amber vials or protect them from light.

  • Use the Minimum Required Acidity: Do not use a stronger acid or a lower pH than is absolutely necessary for your experiment.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unexpected major peak appears in my HPLC/LC-MS chromatogram after an acid-based reaction or workup.

  • Primary Suspect: Acid-induced degradation to 6-hydroxy-5-nitroisoquinoline.

  • Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks appearing under acidic conditions.

Issue 2: I'm experiencing low yield or poor recovery of my compound from an acidic aqueous layer during extraction.

  • Possible Causes:

    • Protonation: The protonated isoquinolinium salt is highly water-soluble and will not partition efficiently into common organic solvents (e.g., ethyl acetate, DCM).

    • Degradation: The compound may have degraded during a prolonged or heated workup procedure.

  • Solutions:

    • Neutralize First: Before extracting, carefully neutralize the acidic aqueous layer by adding a base (e.g., saturated NaHCO₃ or a dilute NaOH solution) until the pH is > 8. This deprotonates the isoquinoline nitrogen, making the compound much more soluble in organic solvents.

    • Work Quickly and Cold: Keep the solutions cold during the workup process and minimize the time the compound spends in the acidic phase.

    • Use a Stability-Indicating Method: Employ an analytical method that can distinguish between the parent compound and its degradants to accurately determine if the loss is due to degradation or poor partitioning.[6]

Section 4: Key Experimental Protocols

Protocol 1: Controlled Forced Acidic Degradation Study

This protocol is designed to intentionally degrade the compound to confirm the identity of degradation products, as recommended by ICH guidelines.[4][7]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-methoxy-5-nitroisoquinoline in methanol or acetonitrile.

  • Acidic Stress Sample:

    • In a clean vial, combine 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Cap the vial tightly and place it in a heating block or water bath set to 60°C.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water. Keep this sample at the same temperature.

  • Time Points: Withdraw aliquots (e.g., 50 µL) from both the stress and control samples at specified time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching and Dilution:

    • Immediately add each aliquot to a vial containing a neutralizing and diluting solution. For example, add the 50 µL aliquot to 950 µL of mobile phase containing a sufficient amount of base (e.g., dilute NaOH or buffer) to neutralize the acid.

    • This step is critical to stop the degradation reaction before analysis.

  • Analysis: Analyze the quenched samples by a suitable stability-indicating HPLC-UV or LC-MS method.[8][9]

Protocol 2: General Guidelines for a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active compound from its degradation products, allowing for accurate quantification of each.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to resolve the parent compound from the more polar degradation product (6-hydroxy-5-nitroisoquinoline).

    • Start with a mixture of a buffered aqueous phase (e.g., 10 mM ammonium formate or phosphate buffer, pH 3-4) and an organic modifier (acetonitrile or methanol).

    • A typical gradient might run from 10% to 90% organic modifier over 15-20 minutes.

  • Detection: UV detection is suitable. Monitor at a wavelength where both the parent and degradant have significant absorbance (e.g., near the λmax of the parent compound).

  • Validation: The method must be validated for specificity by demonstrating baseline resolution between the parent peak and all degradation peaks generated during forced degradation studies.

References

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Elsevier. (1987). The rearrangement of aromatic nitro-compounds in strongly acidic media. Tetrahedron Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved from [Link]

  • J. A. Joule, K. Mills. (2010). Heterocyclic Chemistry. Wiley.
  • Rao, B. V., et al. (2015). a Review on Stability Indicating Hplc Method Development. World Journal of Pharmacy and Pharmaceutical Sciences, 4(08), 405–423.
  • ResearchGate. (2023). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Battu, S. and Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ChemRxiv. (2023). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for isoquinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with obtaining optimal yields in their synthesis of isoquinoline derivatives. As every synthetic chemist knows, a low yield can be a significant roadblock, consuming valuable time and resources. This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions. For more detailed explanations and protocols, please refer to the specific troubleshooting sections.

Q1: My reaction has stalled and is not going to completion. What are the first things I should check?

A: Start by verifying the quality and purity of your starting materials and reagents. Ensure your reaction is conducted under an inert atmosphere if it is sensitive to air or moisture. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm that the reaction has indeed stalled and not reached equilibrium. Consider increasing the reaction temperature or adding a fresh portion of the catalyst or reagents.

Q2: I am observing multiple spots on my TLC plate, and the desired product is a minor component. What could be the issue?

A: The formation of multiple byproducts suggests that your reaction conditions may be too harsh, or that side reactions are competing with your desired transformation. Consider lowering the reaction temperature, changing the solvent, or using a more selective catalyst. For classical cyclization reactions, ensure the pH is optimal for the specific transformation.

Q3: My yield is significantly lower after purification. What are the likely causes?

A: Product loss during workup and purification is a common issue. Ensure complete extraction of your product from the aqueous phase by performing multiple extractions. During column chromatography, your compound may be degrading on the silica gel, especially if it is acid-sensitive. In such cases, consider using a different stationary phase like alumina or deactivating the silica gel with a base. Recrystallization, while excellent for achieving high purity, can sometimes lead to lower yields if the solvent system is not optimized.

Q4: How do I know if my catalyst is the problem in a transition-metal-catalyzed reaction?

A: Catalyst deactivation is a frequent cause of low yields in C-H functionalization reactions. Heteroatoms in your substrate can coordinate to the metal center and poison the catalyst.[1] Ensure your starting materials are free from impurities that could act as catalyst poisons. If you suspect catalyst deactivation, try increasing the catalyst loading or using a more robust ligand.

In-Depth Troubleshooting Guides

Part 1: Classical Isoquinoline Cyclization Reactions

Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are workhorses in isoquinoline synthesis. However, their success is often highly dependent on substrate electronics and precise control of reaction conditions.

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[2][3]

Common Issue: Low yield of the desired 3,4-dihydroisoquinoline.

This is often accompanied by the formation of a styrene byproduct through a retro-Ritter reaction.[4]

Troubleshooting Decision Tree: Bischler-Napieralski Reaction

G start Low Yield in Bischler-Napieralski Reaction check_sm 1. Verify Starting Material Purity (β-arylethylamide) start->check_sm check_reagent 2. Check Dehydrating Agent (e.g., POCl₃, P₂O₅) check_sm->check_reagent Pure solution1 Solution: Recrystallize or re-purify starting material. check_sm->solution1 Impure? check_temp 3. Optimize Reaction Temperature check_reagent->check_temp Fresh/Dry solution2 Solution: Use fresh, anhydrous dehydrating agent. Consider using a stronger agent like P₂O₅ with POCl₃ for deactivated systems. check_reagent->solution2 Old/Wet? check_side_reactions 4. Investigate Side Reactions check_temp->check_side_reactions Optimized solution3 Solution: For activated arenes, start at lower temperatures (e.g., 0°C to RT). For deactivated arenes, gradually increase temperature (e.g., reflux in toluene or xylene). check_temp->solution3 Suboptimal? solution4 Solution: To suppress retro-Ritter, use the corresponding nitrile as a solvent or use a milder activating agent like oxalyl chloride. check_side_reactions->solution4 Styrene byproduct observed?

Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.

Potential Cause Diagnostic Check Recommended Solution
Poor Starting Material Quality Analyze the starting β-arylethylamide by NMR and LC-MS to check for purity.Recrystallize or re-purify the starting material.
Inactive Dehydrating Agent The dehydrating agent (e.g., POCl₃) may have degraded due to moisture.Use a fresh bottle of the dehydrating agent. For substrates with electron-withdrawing groups, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be necessary.[2][3]
Suboptimal Reaction Temperature The reaction is highly sensitive to temperature.For electron-rich aromatic rings, the reaction may proceed at room temperature or with gentle heating. For less reactive substrates, higher temperatures (e.g., refluxing in toluene or xylene) may be required.[4]
Retro-Ritter Side Reaction Formation of a styrene byproduct is a common side reaction, especially with substrates that can form a stable carbocation.[4]To suppress this side reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway. Alternatively, using a milder reagent like oxalyl chloride can avoid the formation of the nitrilium ion intermediate that leads to the styrene byproduct.[3][4]

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.

Common Issue: Low yield of the desired tetrahydroisoquinoline.

This is often due to incomplete imine formation or inefficient cyclization.

Troubleshooting Guide: Pictet-Spengler Reaction

Potential Cause Diagnostic Check Recommended Solution
Inefficient Imine Formation Monitor the reaction by NMR or LC-MS to see if the imine intermediate is forming.Ensure the reaction is run under conditions that favor imine formation, such as using a Dean-Stark trap to remove water.
Insufficiently Acidic Catalyst The cyclization step is acid-catalyzed.Use a stronger acid catalyst, but be mindful that excessively harsh conditions can lead to side reactions. Trifluoroacetic acid (TFA) is often a good choice.
Deactivated Aromatic Ring The cyclization is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will disfavor the reaction.This reaction works best with electron-rich aromatic rings. If your substrate is deactivated, you may need to use harsher conditions (stronger acid, higher temperature), but be prepared for lower yields and more byproducts.
Solvent Effects The choice of solvent can significantly impact the reaction rate and yield.Aprotic solvents like dichloromethane or acetonitrile are commonly used. For some substrates, protic solvents like methanol can be beneficial.[5] A solvent screen is recommended for optimization.

This reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetoacetal diethyl acetal in the presence of a strong acid.[6]

Common Issue: Low to no product formation.

This reaction is notoriously sensitive to reaction conditions and substrate electronics.

Troubleshooting Guide: Pomeranz-Fritsch Reaction

Potential Cause Diagnostic Check Recommended Solution
Insufficiently Strong Acid This reaction requires a strong acid catalyst, typically concentrated sulfuric acid.Ensure the concentration of the sulfuric acid is appropriate. Polyphosphoric acid (PPA) can also be an effective catalyst.
Deactivated Benzaldehyde Electron-withdrawing groups on the benzaldehyde starting material will hinder the cyclization step.This reaction is most successful with electron-rich or neutral benzaldehydes. If your substrate is deactivated, this may not be the ideal synthetic route.
Temperature Control The reaction temperature needs to be carefully controlled to avoid decomposition of the starting materials and intermediates.The reaction is typically run at elevated temperatures. Optimize the temperature carefully, starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Part 2: Transition-Metal Catalyzed C-H Functionalization

Modern methods involving transition-metal catalysis offer powerful and versatile routes to functionalized isoquinolines. However, they come with their own set of challenges, primarily related to catalyst activity and stability.[7]

Common Issue: Low or no catalytic turnover.

This can be due to catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.

Troubleshooting Decision Tree: C-H Functionalization

G start Low Yield in C-H Functionalization check_catalyst 1. Verify Catalyst and Ligand Integrity start->check_catalyst check_atmosphere 2. Ensure Inert Atmosphere check_catalyst->check_atmosphere Pristine solution1 Solution: Use fresh, high-purity catalyst and ligand. Consider a different ligand that is more robust or promotes faster catalysis. check_catalyst->solution1 Degraded/Impure? check_substrate 3. Assess Substrate Compatibility check_atmosphere->check_substrate Inert solution2 Solution: Degas solvents and use proper Schlenk techniques or a glovebox to exclude air and moisture. check_atmosphere->solution2 Air/Moisture contamination? check_conditions 4. Optimize Reaction Conditions check_substrate->check_conditions Compatible solution3 Solution: Check for functional groups that can poison the catalyst (e.g., unprotected amines, thiols). If present, consider a protection strategy or a different catalyst system that is more tolerant. check_substrate->solution3 Poisoning groups present? solution4 Solution: Screen different solvents, temperatures, and additives (e.g., co-oxidants, bases). The optimal conditions can be highly substrate-dependent. check_conditions->solution4 Suboptimal?

Caption: Troubleshooting workflow for low yield in transition-metal-catalyzed C-H functionalization.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Heteroatoms (N, S) in the substrate or impurities can coordinate to the metal center and inhibit catalysis.[1]Ensure high purity of starting materials. If the substrate contains a strongly coordinating group, consider using a catalyst system that is less susceptible to poisoning. For example, some rhodium(III) catalysts show good functional group tolerance.[8][9]
Ligand Decomposition or Inappropriateness The ligand may be degrading under the reaction conditions, or it may not be suitable for the specific transformation.The choice of ligand is crucial for the success of many palladium-catalyzed reactions.[10][11] If you suspect ligand issues, try a different class of ligands (e.g., phosphine-based vs. N-heterocyclic carbene-based).
Oxidant/Additive Issues Many C-H functionalization reactions require a stoichiometric oxidant. The choice and quality of the oxidant are critical.Ensure the oxidant is fresh and active. Some reactions are also sensitive to the choice of base or other additives. A screen of different additives may be necessary.
Solvent Effects The solvent can influence the solubility of the catalyst and substrates, as well as the stability of key intermediates.Common solvents for C-H activation include toluene, dioxane, and DMF. The optimal solvent is often substrate-dependent, so a solvent screen is a valuable optimization tool.
Part 3: Workup and Purification Challenges

A successful reaction can still result in a low isolated yield if the product is lost or degraded during workup and purification.

Common Issue: Significant loss of product during isolation.

This can occur during extraction, chromatography, or recrystallization.

Troubleshooting Guide: Workup and Purification

Potential Cause Diagnostic Check Recommended Solution
Incomplete Extraction Isoquinolines are basic and can be protonated in acidic aqueous layers, leading to poor extraction into organic solvents.Before extraction, ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the isoquinoline nitrogen. Perform multiple extractions with a suitable organic solvent.
Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive isoquinoline derivatives during column chromatography.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Poor Solubility for Recrystallization Finding a suitable solvent system for recrystallization can be challenging, leading to either no crystal formation or low recovery.A systematic approach to solvent screening is necessary. Start with a single solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent is not effective, try a co-solvent system.[12]
Formation of Emulsions during Workup Emulsions can form during the extractive workup, making phase separation difficult and leading to product loss.To break up emulsions, try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare a solution of 1-2% triethylamine in the chosen eluent system (e.g., ethyl acetate/hexanes).

  • Slurry the silica gel in this solution.

  • Pack the column with the slurry.

  • Run the column as usual. The triethylamine will neutralize the acidic sites on the silica gel, minimizing product degradation.

Protocol 2: General Recrystallization Procedure
  • Dissolve the crude isoquinoline product in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot-filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

By systematically working through these troubleshooting guides and employing the provided protocols, you will be well-equipped to diagnose and resolve the issues leading to low yields in your isoquinoline functionalization reactions. Remember that careful observation, meticulous technique, and a logical approach to optimization are the keys to success in synthetic chemistry.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. ACS Publications. [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Purification of isoquinoline.
  • Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed. [Link]

  • Mechanism and Origins of Selectivity in the Enantioselective oxa-Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. ResearchGate. [Link]

  • Guide - Low Yield Troubleshooting. PacBio. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • General pathway of isoquinoline degradation showing the relative... ResearchGate. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Transition Metal-Catalyzed Synthesis of N, O−Heterocycles via C−H Functionalization. Wiley Online Library. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]

  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. [Link]

  • Rh(III)-Catalyzed C–H Functionalization. Chem Soc Rev. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Carrying out a recrystallisation. YouTube. [Link]

  • Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. ResearchGate. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. NIH. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]

  • Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journals. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. NIH. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

Sources

Technical Support Center: Purification of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical intermediates. Nitroaromatic compounds are foundational in synthesizing a vast array of materials, from pharmaceuticals to polymers, but their preparation often yields complex mixtures requiring robust purification strategies.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during the purification of nitroaromatic compounds.

Q1: What are the typical impurities I should expect after synthesizing a nitroaromatic compound?

A1: The impurity profile is highly dependent on the specific nitration method and starting materials used.[3] However, common impurities include:

  • Isomeric Byproducts: Nitration of a substituted aromatic ring can lead to a mixture of ortho, meta, and para isomers. Their separation can be challenging due to similar physical properties.

  • Over-nitrated Products: Forcing reaction conditions can introduce additional nitro groups onto the aromatic ring (e.g., dinitro- or trinitro- byproducts from a mononitration reaction).[4]

  • Oxidation Products: The strong oxidizing nature of nitrating agents (like nitric acid) can lead to the formation of phenolic byproducts (e.g., nitrophenols, nitrocresols).[5] These are often highly colored and acidic.

  • Unreacted Starting Material: Incomplete reactions will leave residual starting aromatic compounds.

  • Residual Acids: Strong acids from the nitrating mixture (e.g., sulfuric acid, nitric acid) are often present and must be neutralized and removed.[6]

  • Reduction Byproducts: In some cases, partial reduction of the nitro group can occur, leading to nitroso or hydroxylamine intermediates.[7][8]

Q2: My crude product is a dark brown or reddish oil, not the expected solid. How should I proceed?

A2: This is a very common issue.[9] The color often indicates the presence of acidic, oxidized impurities like nitrophenols, which can form highly colored salts in the reaction mixture.[4][5] The oily consistency suggests the presence of multiple components (including isomers and other impurities) that are depressing the melting point of your target compound.

Your initial strategy should be a liquid-liquid extraction workup:

  • Dissolve the crude oil in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform washes with a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove residual strong acids.

  • Follow with washes using a stronger base like dilute sodium hydroxide (NaOH) to remove acidic phenolic impurities, which will be deprotonated and extracted into the aqueous layer.[6]

  • Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

This process should remove many of the impurities, and you may find that the resulting material is now a solid or is more amenable to further purification by recrystallization or chromatography.

Q3: How do I choose the best primary purification method for my nitroaromatic compound?

A3: The choice depends on the physical state of your crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G Start Crude Product (Post-Reaction) Workup Perform Aqueous Workup (Acid/Base Extraction) Start->Workup Always start here CheckState What is the physical state of the product after workup? Workup->CheckState Solid Product is a Solid CheckState->Solid Solid Oil Product is an Oil or Amorphous Solid CheckState->Oil Oil/Amorphous Recrystallize Attempt Recrystallization Solid->Recrystallize Chromatography Use Column Chromatography Oil->Chromatography CheckPurity Check Purity (TLC, NMR, etc.) Recrystallize->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography Impure (Recrystallization Failed) Pure Product is Pure CheckPurity->Pure Purity Acceptable

Caption: Initial Purification Strategy Workflow.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is the most powerful and cost-effective method for purifying solid organic compounds.[10] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Q4: How do I select the right solvent for recrystallizing my nitroaromatic compound?

A4: The ideal solvent should dissolve your compound well when hot (at or near its boiling point) but poorly when cold (at room temperature or 0-4 °C).[11] Impurities, ideally, should either be completely insoluble in the hot solvent or remain fully dissolved when the solution is cooled.

Causality: This temperature-dependent solubility differential is the driving force for purification. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out. Soluble impurities remain in the cold solvent (the "mother liquor"), while insoluble impurities can be filtered out from the hot solution.

Solvent Selection Protocol:

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good; discard it.

  • If it doesn't dissolve, heat the mixture gently. If the solid dissolves completely, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • If no single solvent works, a mixed-solvent system may be necessary.[11][12] Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool.

Solvent System Typical Nitroaromatic Polarity Comments
Ethanol or MethanolPolarOften a good starting point. The "-OH" group is similar in polarity to the "-NO₂" group.[12]
IsopropanolModerately PolarLess polar than ethanol; can be effective for less polar compounds.
Ethyl Acetate / HexanesModerately Polar to NonpolarA common mixed-solvent system. Dissolve in hot ethyl acetate, add hexanes until cloudy.
TolueneNonpolarUseful for nitroaromatics with large nonpolar substituents.
WaterHighly PolarGenerally not useful unless the compound has other highly polar, water-solubilizing groups (e.g., phenols, carboxylic acids).[12]

Q5: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is detrimental to purification because the oil can trap impurities.

Common Causes & Solutions:

  • Solution is too concentrated: The saturation point of the solution is too high. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly.[11]

  • Cooling is too rapid: Plunging a hot solution directly into an ice bath can cause oiling. Solution: Allow the solution to cool slowly to room temperature first, which encourages the formation of a stable crystal lattice. Once it has reached room temperature, then move it to an ice bath.

  • Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of your compound. Solution: Choose a solvent with a lower boiling point.

Q6: I've cooled my solution, but no crystals have formed. What should I do?

A6: This usually means your solution is either not saturated enough or is supersaturated.[10]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seed the Solution: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystallization.

  • Reduce Solvent Volume: If the solution is simply too dilute, gently heat it to boil off some of the solvent to increase the concentration, then attempt to cool it again.[10]

  • Cool for Longer/Colder: Ensure the flask has had adequate time to cool. If room temperature isn't sufficient, place it in an ice bath, or even a -20 °C freezer if the solvent's freezing point allows.

G Start Recrystallization Attempt Cooling Cool Solution Slowly Start->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Success Isolate Crystals (Vacuum Filtration) CheckCrystals->Success Yes NoCrystals No Crystals Formed (Supersaturated?) CheckCrystals->NoCrystals No OiledOut Compound 'Oiled Out' CheckCrystals->OiledOut Forms Oil Scratch Try Scratching Glass NoCrystals->Scratch Reheat Re-heat, Add More Solvent, Cool Slower OiledOut->Reheat Seed Add a Seed Crystal Scratch->Seed Still No Crystals Concentrate Boil Off Some Solvent Seed->Concentrate Still No Crystals Concentrate->Cooling Reheat->Cooling

Caption: Troubleshooting Recrystallization Issues.

Part 3: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a fundamental workup and purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[13][14] For nitroaromatics, it is especially powerful when combined with acid-base chemistry to remove acidic or basic impurities.[15]

Q7: How can I use LLE to remove acidic nitrophenol impurities from my neutral nitroaromatic product?

A7: This is a classic application of acid-base extraction. Phenols are weakly acidic. By washing your organic solution with a base (like aqueous NaOH), you can deprotonate the phenolic impurities. The resulting phenolate salt is ionic and therefore highly soluble in the aqueous phase, effectively pulling it out of the organic layer where your neutral product remains.[15]

Causality: The principle is to chemically modify the impurity to drastically change its solubility. The neutral nitroaromatic compound is largely unaffected by the basic wash and remains in the organic solvent, leading to an effective separation.

Protocol: Basic Wash for Removing Acidic Impurities

  • Ensure your crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, ether, DCM) in a separatory funnel.

  • Add an equal volume of 1 M NaOH(aq) solution to the funnel.

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Allow the layers to separate. Your neutral nitroaromatic product will be in the organic layer, while the deprotonated nitrophenolate salts will be in the aqueous layer (often darkly colored).

  • Drain the lower (aqueous) layer and discard it.

  • Repeat the wash with fresh 1 M NaOH solution to ensure complete removal of acidic impurities.

  • Perform a final wash with brine to remove residual water and any remaining NaOH from the organic layer.

  • Drain the organic layer into a clean flask and dry it with an anhydrous salt (e.g., Na₂SO₄).

G Start Initial State In Organic Solvent: - Neutral Nitroaromatic (Product) - Acidic Nitrophenol (Impurity) - Basic Amine (Impurity) Wash1 Wash with 1 M HCl(aq) Start:f1->Wash1 Result1 Organic Layer Neutral Nitroaromatic - Acidic Nitrophenol Aqueous Layer Protonated Amine Salt (Impurity Removed) Wash1->Result1:f0 Wash2 Wash with 1 M NaOH(aq) Result1:f1->Wash2 Result2 Organic Layer Neutral Nitroaromatic (Purified Product) Aqueous Layer Deprotonated Phenolate Salt (Impurity Removed) Wash2->Result2:f0

Caption: Acid-Base Extraction Workflow.

Q8: An emulsion formed during my extraction and the layers won't separate. What do I do?

A8: Emulsions are suspensions of fine droplets of one liquid within the other, and they are a common frustration. They are often caused by vigorous shaking or the presence of soap-like impurities.

Solutions (from least to most disruptive):

  • Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the contents of the funnel. This can help the droplets coalesce.

  • Add Brine: Add a significant amount of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, making the organic component less soluble and helping to break the emulsion. This is often the most effective method.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

Part 4: Safety Considerations

Q9: What are the primary safety hazards associated with nitroaromatic compounds?

A9: As a class, nitroaromatic compounds should always be handled with caution. Their hazards are significant and multifaceted.

  • Toxicity and Health Hazards: Many nitroaromatics are toxic and mutagenic.[2][16] They can be absorbed through the skin, and chronic exposure can lead to organ damage. The U.S. Environmental Protection Agency (EPA) has designated many as "Priority Pollutants".[16] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Thermal Instability and Explosive Risk: The nitro group is an energy-rich functional group. Many polynitrated aromatic compounds (like TNT) are known explosives.[4] Even mononitro compounds can decompose exothermically, and sometimes violently, upon heating.[6][18] This risk is often exacerbated by the presence of impurities, which can lower the decomposition temperature.[6][18] Never distill nitroaromatic compounds to dryness. Avoid excessive heat during purification steps.

  • Runaway Reactions: The purification process itself can pose risks. For example, neutralizing residual nitrating acids with a strong base is a highly exothermic reaction that can cause a dangerous temperature spike if the base is added too quickly. Always perform neutralizations slowly and with cooling.

Part 5: References

  • Juhasz, A. L., & Naidu, R. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 646-669. [Link]

  • Polmann, K., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.

  • Wikipedia. (n.d.). TNT. Retrieved January 23, 2026, from [Link]

  • Yang, M., & Ou, D. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology. [Link]

  • Spain, J. C. (1995). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • Reddit r/OrganicChemistry. (2024). Struggling with the purification of a nitroaldol product. [Link]

  • Lorke, H. P., & Riemenschneider, W. (1981). Process for the removal of nitrousing agent(s) from nitrated aromatic compounds. Google Patents.

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation | Request PDF. [Link]

  • Pérez-Castaño, E., et al. (2011). Determination of nitroaromatic explosives in water samples by direct ultrasound-assisted dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. [Link]

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  • Gustin, J. L. (1997). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

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Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Methoxy-5-nitroisoquinoline. This molecule is a crucial building block in medicinal chemistry and drug development, often serving as a precursor for more complex, biologically active compounds. Scaling up any chemical synthesis from the laboratory bench to larger-scale production introduces significant challenges, particularly concerning reaction control, safety, product purity, and process efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, a detailed experimental protocol for a scaled-up batch, and a comprehensive troubleshooting section in a question-and-answer format to directly address issues encountered during the synthesis. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them.

Reaction Overview

The synthesis of 6-Methoxy-5-nitroisoquinoline is achieved through the electrophilic aromatic substitution (nitration) of 6-methoxyisoquinoline. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The methoxy group (-OCH₃) at the C6 position is an activating, ortho-, para- directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the C5 position, which is ortho to the methoxy group.[1]

reaction_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Methoxyisoquinoline reagents HNO₃ / H₂SO₄ 6-Methoxyisoquinoline->reagents Electrophilic Aromatic Substitution 6-Methoxy-5-nitroisoquinoline reagents->6-Methoxy-5-nitroisoquinoline Nitration @ 0-5 °C

Caption: Electrophilic nitration of 6-methoxyisoquinoline.

Experimental Protocol: Scaled-Up Synthesis (100 g Scale)

This protocol describes a self-validating system for synthesizing approximately 100 g of 6-Methoxy-5-nitroisoquinoline. It includes critical safety precautions and in-process controls essential for larger-scale reactions.

Quantitative Data Summary
ParameterValueMolesMolar Eq.Notes
6-Methoxyisoquinoline100 g0.6281.0Starting material. Ensure >98% purity.
Concentrated Sulfuric Acid (98%)400 mL~7.36~11.7Acts as solvent and catalyst.
Concentrated Nitric Acid (70%)44 mL0.6911.1Nitrating agent. Use a slight excess to ensure full conversion.
Crushed Ice / Water2 kg / 2 L--For quenching the reaction.
Ammonium Hydroxide (~25%)~800 mL--For neutralization. Volume is approximate; adjust to pH 8-9.
Dichloromethane (DCM)3 x 500 mL--Extraction solvent.
Methanol~400 mL--Recrystallization solvent.
Expected Yield ~105-115 g (82-90%) --Based on typical results after purification.
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL constant-pressure dropping funnel.

    • Ensure the setup is in a well-ventilated fume hood and place the flask in a large ice-water-salt bath for efficient cooling.

  • Dissolution of Starting Material:

    • Charge the flask with concentrated sulfuric acid (400 mL).

    • Begin stirring and cool the acid to below 10 °C.

    • Slowly and portion-wise, add 6-methoxyisoquinoline (100 g) to the stirred acid. The internal temperature must be maintained below 20 °C during this addition.[2] This step is exothermic.

    • After the addition is complete, stir the mixture until all solids have dissolved and the solution is homogeneous. Cool the resulting solution to 0 °C.

  • Preparation and Addition of Nitrating Agent:

    • CAUTION: Nitration is a highly exothermic process. Uncontrolled addition can lead to a runaway reaction.[3][4]

    • While maintaining the reaction mixture at 0 °C, add concentrated nitric acid (44 mL) to the dropping funnel.

    • Add the nitric acid dropwise to the vigorously stirred solution over a period of 60-90 minutes.

    • CRITICAL: The internal temperature must be strictly maintained between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, let the reaction stir at 0-5 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot (~0.1 mL), carefully quench it in ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

    • Use a mobile phase of 1:1 Hexanes:Ethyl Acetate. The product (6-Methoxy-5-nitroisoquinoline) will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Fill a 5 L beaker with crushed ice (2 kg) and place it in an ice bath with stirring.

    • Very slowly and carefully, pour the reaction mixture onto the stirred ice. This quenching process is highly exothermic. Maintain a steady, slow stream to control the temperature.

    • The crude product may precipitate as a sulfate salt.

    • Once the quench is complete, slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide. Monitor the pH and temperature closely, aiming for a final pH of 8-9 while keeping the temperature below 25 °C.[2] A yellow-to-orange solid will precipitate.

    • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the washings are neutral.

  • Purification:

    • Transfer the damp, crude solid to a 2 L flask.

    • Add methanol (~400 mL) and heat the mixture to reflux with stirring. The product should dissolve. If it does not, add more methanol sparingly.

    • If the solution is highly colored, you can perform a hot filtration through a small pad of Celite to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

    • Collect the purified, yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol and dry under vacuum.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when scaling up the synthesis of 6-Methoxy-5-nitroisoquinoline.

Q1: My reaction experienced a dangerous exotherm (runaway reaction) after adding only a small amount of nitric acid. What went wrong?

A1: A runaway reaction is the most critical hazard in nitration chemistry.[4] The primary causes at scale are:

  • Inadequate Cooling: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient. A standard ice bath may be insufficient. For larger scales, a cryostat or a jacketed reactor with a circulating coolant is necessary.

  • Too Rapid Addition of Nitric Acid: The rate of heat generation exceeded the rate of heat removal. The dropwise addition must be slow and steady, allowing the cooling system to keep up.

  • Localized Hotspots: Inefficient stirring can lead to localized areas of high nitric acid concentration, causing rapid, uncontrolled reaction in one part of the vessel. Ensure the mechanical stirrer is creating a deep vortex and the mixture is visibly homogeneous.

Preventative Measures: Always ensure your cooling capacity is sufficient for the scale. Perform a safety assessment before scaling up. Use a calibrated dropping funnel and a reliable thermometer placed directly in the reaction mixture.

Q2: The yield of my product is significantly lower than expected. What are the potential causes?

A2: Low yield can stem from several factors:

  • Incomplete Reaction: If the reaction was not monitored by TLC, it might have been stopped prematurely. Ensure the starting material is fully consumed before quenching.

  • Over-nitration: Although the C5 position is strongly favored, aggressive reaction conditions (higher temperatures, excess nitric acid) can lead to the formation of dinitro products, which may be lost during work-up or purification.[6]

  • Product Loss During Work-up: The product has some solubility in acidic water. Ensure the pH is properly adjusted to 8-9 to fully precipitate the free base before filtration. Incomplete precipitation is a common source of yield loss.

  • Loss During Recrystallization: Using too much recrystallization solvent (methanol) will result in a significant portion of your product remaining in the mother liquor. Dissolve the crude product in the minimum amount of hot solvent required.

Q3: My final product is a dark, oily tar and refuses to crystallize. What should I do?

A3: This is typically due to the presence of impurities that inhibit crystallization. These are often tarry materials formed from oxidative side reactions.

  • Causality: The nitrating mixture is a powerful oxidizing agent. If the temperature is not rigorously controlled, or if the starting material contains impurities, oxidation and polymerization can occur, leading to charring.[7]

  • Solution:

    • Initial Cleanup: Dissolve the oily residue in a larger-than-usual volume of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Aqueous Wash: Wash the organic solution with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

    • Charcoal Treatment: Dry the organic layer, then add a small amount of activated decolorizing carbon (e.g., 5-10% by weight of your expected product). Stir for 20-30 minutes at room temperature, then filter through Celite to remove the carbon.[5] This often removes the highly colored, tarry impurities.

    • Attempt Crystallization Again: Concentrate the now cleaner solution and attempt the recrystallization from methanol as described in the protocol. If it still fails to crystallize, column chromatography may be necessary.

Q4: The TLC shows my product is contaminated with unreacted starting material. How can I improve the conversion?

A4: Unreacted starting material indicates an incomplete reaction.

  • Insufficient Nitrating Agent: Ensure you are using at least 1.1 molar equivalents of nitric acid. For scale-up, a slight excess helps drive the reaction to completion.

  • Reaction Time: While the reaction is typically fast, larger, more viscous batches may require longer reaction times. Rely on TLC evidence rather than a fixed time. Let the reaction stir at 0-5 °C until the starting material spot is gone.

  • Purification: If the contamination is minor, it can often be removed during recrystallization, as the starting material may have different solubility characteristics in methanol.

Q5: What is the critical role of sulfuric acid in this nitration?

A5: Concentrated sulfuric acid serves two essential functions:

  • Protonation of Nitric Acid: It acts as a strong acid and a dehydrating agent, protonating nitric acid to form the H₂O⁺NO₂ intermediate, which then loses water to generate the highly electrophilic nitronium ion (NO₂⁺). This is the active species that attacks the isoquinoline ring.

  • Solvent and Catalyst: It dissolves the organic starting material, creating a homogeneous reaction medium, and its acidic nature helps to catalyze the electrophilic substitution.

Q6: Are there alternative, potentially safer, nitrating agents for scale-up?

A6: While mixed acid is traditional, concerns over its hazardous nature have led to alternatives. For aromatic nitration, options include:

  • Nitronium Salts: Stable salts like nitronium tetrafluoroborate (NO₂BF₄) or nitronium triflate can be used in organic solvents, avoiding the large quantities of strong acid. However, they are more expensive.

  • Solvent-Free Mechanochemistry: Research has shown the feasibility of mechanochemical nitration using a solid nitrate source and a catalyst, which can be safer and more environmentally friendly.[8]

  • Continuous Flow Reactors: Performing the nitration in a microreactor or continuous flow system offers superior heat and mass transfer, significantly reducing the risk of runaway reactions and allowing for safer operation at scale.[3][4]

Experimental Workflow Diagram

workflow start Start setup 1. Assemble & Cool 2L Reaction Vessel start->setup dissolve 2. Dissolve 100g 6-Methoxyisoquinoline in 400mL H₂SO₄ (<20°C) setup->dissolve cool_to_zero 3. Cool Solution to 0°C dissolve->cool_to_zero add_hno3 4. Add 44mL HNO₃ Dropwise (0-5°C) cool_to_zero->add_hno3 react 5. Stir 2h at 0-5°C add_hno3->react tlc 6. Monitor by TLC react->tlc tlc->react Incomplete quench 7. Quench into 2kg Crushed Ice tlc->quench Reaction Complete neutralize 8. Neutralize to pH 8-9 with NH₄OH (<25°C) quench->neutralize filter_crude 9. Filter & Wash Crude Solid with Cold Water neutralize->filter_crude recrystallize 10. Recrystallize from Hot Methanol filter_crude->recrystallize filter_final 11. Filter & Dry Purified Product recrystallize->filter_final end Final Product: 6-Methoxy-5-nitroisoquinoline filter_final->end

Caption: Scaled-up synthesis workflow for 6-Methoxy-5-nitroisoquinoline.

References

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Google Patents. (CN103804289A). Method for synthetizing 6-methoxyquinoline.
  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • Filo. (2026). Complete the following equations: a) 6-methoxyquinoline ->. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-methoxy-5-nitroquinazoline. Retrieved from [Link]

  • Google Patents. (US2604474A). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • PMC. (2024). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Retrieved from [Link]

  • Frontiers. (n.d.). Grand challenges in chemical biology from the perspective of organic chemical synthesis. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Retrieved from [Link]

  • DTIC. (2021). Mechanochemical Nitration of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • PubMed. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Retrieved from [Link]

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Validation & Comparative

A Comparative Technical Guide to 6-Methoxy-5-nitroisoquinoline and 6-Methoxy-8-nitroquinoline for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two isomeric nitro-substituted heterocyclic compounds: 6-Methoxy-5-nitroisoquinoline and 6-Methoxy-8-nitroquinoline. These molecules, while structurally similar, exhibit distinct physicochemical properties, synthetic accessibility, and potential pharmacological profiles due to the differential placement of the nitro group and the nitrogen atom within their bicyclic frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds for application in medicinal chemistry and materials science.

Introduction: The Significance of the Quinoline and Isoquinoline Scaffolds

Quinoline and isoquinoline ring systems are privileged scaffolds in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a methoxy group and a nitro group imparts specific electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and therapeutic efficacy. This guide will dissect the key differences between the 5-nitroisoquinoline and the 8-nitroquinoline isomers, providing a comprehensive resource for informed decision-making in research and development.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the arrangement of the nitrogen and the nitro group between 6-Methoxy-5-nitroisoquinoline and 6-Methoxy-8-nitroquinoline leads to notable variations in their predicted and experimentally determined physicochemical properties. A summary of these key characteristics is presented in Table 1.

Property6-Methoxy-5-nitroisoquinoline (Predicted)6-Methoxy-8-nitroquinoline (Experimental)
Molecular Formula C₁₀H₈N₂O₃C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol 204.18 g/mol [2]
Melting Point Data not available158-160 °C[3]
Appearance Data not availableLight-tan crystals[3]
Solubility Data not availableMethanol (0.8 g/100g at RT, 4.1 g/100g at BP), Chloroform (3.9 g/100g at RT, 14.2 g/100g at BP)[3]
CAS Number Data not available85-81-4

Synthesis and Reactivity: Divergent Pathways to a Common Formula

The synthetic routes to these two isomers are fundamentally different, reflecting the distinct retrosynthetic disconnections required for the quinoline and isoquinoline ring systems.

Synthesis of 6-Methoxy-8-nitroquinoline: The Skraup Reaction

The classical and well-documented method for the synthesis of 6-Methoxy-8-nitroquinoline is the Skraup reaction.[3] This one-pot synthesis involves the reaction of p-anisidine with glycerol, sulfuric acid, and an oxidizing agent. A modified approach using ferrous sulfate and boric acid as inhibitors has been developed to control the often-violent nature of the Skraup reaction and improve yields.[4]

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline (Adapted from Patent CN103804289A)[4]

  • Reaction Setup: In a suitable reaction vessel, combine p-methoxyaniline (1 molar equivalent), glycerol (4.3-4.5 molar equivalents), p-methoxy nitrobenzene (0.50-0.54 molar equivalents), ferrous sulfate (0.20-0.25 molar equivalents), and boric acid (1.0-1.3 molar equivalents).

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.

  • Heating: Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture to a pH of 5.5 with a 50% sodium hydroxide solution.

    • Remove any floating resin by decantation and collect the solid by suction filtration.

    • Wash the solid with distilled water, followed by ethyl acetate. Combine the organic phases.

    • Extract the aqueous phase with ethyl acetate and combine all organic phases.

  • Purification: Remove the ethyl acetate via reduced pressure distillation to yield 6-Methoxy-8-nitroquinoline. Further purification can be achieved by recrystallization from a suitable solvent.[3]

Diagram: Synthetic Workflow for 6-Methoxy-8-nitroquinoline

G cluster_reactants Reactants cluster_process Process cluster_product Product p_anisidine p-Anisidine skraup Skraup Reaction p_anisidine->skraup glycerol Glycerol glycerol->skraup h2so4 H₂SO₄ h2so4->skraup oxidant Oxidizing Agent oxidant->skraup product 6-Methoxy-8-nitroquinoline skraup->product

Caption: Skraup reaction for 6-Methoxy-8-nitroquinoline synthesis.

Proposed Synthesis of 6-Methoxy-5-nitroisoquinoline

Specific experimental procedures for the synthesis of 6-Methoxy-5-nitroisoquinoline are not readily found in the surveyed literature. However, a plausible synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski synthesis. A potential starting material would be 3-methoxy-4-nitrobenzaldehyde, which could be condensed with an appropriate aminoacetal followed by acid-catalyzed cyclization.

Hypothetical Protocol: Pomeranz-Fritsch-Bobbitt Synthesis of 6-Methoxy-5-nitroisoquinoline

  • Schiff Base Formation: Condensation of 3-methoxy-4-nitrobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

  • Reductive Amination: Reduction of the Schiff base to the secondary amine.

  • Cyclization: Acid-catalyzed cyclization of the secondary amine to form the tetrahydroisoquinoline intermediate.

  • Aromatization: Oxidation of the tetrahydroisoquinoline to yield 6-Methoxy-5-nitroisoquinoline.

Note: This proposed synthesis is theoretical and would require experimental validation and optimization.

Diagram: Proposed Synthetic Workflow for 6-Methoxy-5-nitroisoquinoline

G cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Product aldehyde 3-Methoxy-4-nitrobenzaldehyde condensation Condensation aldehyde->condensation aminoacetal Aminoacetaldehyde diethyl acetal aminoacetal->condensation cyclization Cyclization condensation->cyclization aromatization Aromatization cyclization->aromatization product 6-Methoxy-5-nitroisoquinoline aromatization->product

Caption: A potential synthetic route to 6-Methoxy-5-nitroisoquinoline.

Biological and Pharmacological Profile: Knowns and Extrapolations

The biological activities of quinoline and isoquinoline derivatives are vast and well-documented.[1] However, a direct comparative study of the two subject compounds is lacking.

6-Methoxy-8-nitroquinoline: A Precursor to Antimalarials

6-Methoxy-8-nitroquinoline is a well-established intermediate in the synthesis of 8-aminoquinoline antimalarial drugs, most notably primaquine. The nitro group at the 8-position is a critical functionality that is subsequently reduced to an amine, which is then elaborated to the final drug substance. The parent compound itself is not typically the active pharmaceutical ingredient, but its role as a key building block is of paramount importance in medicinal chemistry.

6-Methoxy-5-nitroisoquinoline: A Landscape of Possibilities

While specific biological data for 6-Methoxy-5-nitroisoquinoline is scarce, we can extrapolate potential activities based on related structures. 5-Nitroisoquinoline derivatives have been investigated for their potential as antimalarial drugs and have been evaluated for their mutagenic activities. The position of the nitro group can significantly impact the molecule's electronic properties and its ability to interact with biological targets. It is plausible that 6-Methoxy-5-nitroisoquinoline could exhibit interesting biological activities, including but not limited to anticancer, antimicrobial, or antiparasitic effects, warranting further investigation.

Comparative Summary and Future Directions

This guide has highlighted the key similarities and differences between 6-Methoxy-5-nitroisoquinoline and 6-Methoxy-8-nitroquinoline.

Feature6-Methoxy-5-nitroisoquinoline6-Methoxy-8-nitroquinoline
Scaffold IsoquinolineQuinoline
Synthesis No established protocol; proposed multi-step synthesisWell-established one-pot Skraup reaction[3]
Known Applications Limited data; parent 5-nitroisoquinoline derivatives show antimalarial potentialKey intermediate for 8-aminoquinoline antimalarials like primaquine
Data Availability ScarceAbundant for synthesis and physicochemical properties

Key Insights:

  • Synthetic Accessibility: 6-Methoxy-8-nitroquinoline is significantly more accessible due to the well-established and scalable Skraup synthesis. The synthesis of 6-Methoxy-5-nitroisoquinoline is likely more complex and would require dedicated route development.

  • Established Utility: The utility of 6-Methoxy-8-nitroquinoline as a precursor for antimalarial drugs is a major advantage in its application in medicinal chemistry.

  • Untapped Potential: The lack of data for 6-Methoxy-5-nitroisoquinoline represents a potential opportunity for the discovery of novel biological activities. Its unique electronic and steric profile may lead to interactions with different biological targets compared to its quinoline counterpart.

Future Research:

  • Synthesis and Characterization: There is a clear need for the development and publication of a robust synthetic route for 6-Methoxy-5-nitroisoquinoline, along with its full physicochemical characterization.

  • Biological Screening: A comprehensive biological evaluation of 6-Methoxy-5-nitroisoquinoline against a panel of cancer cell lines, microbial strains, and parasites is warranted to uncover its potential therapeutic applications.

  • Comparative Studies: A head-to-head comparison of the biological activities of both isomers would provide invaluable structure-activity relationship (SAR) data and guide the design of future quinoline and isoquinoline-based drug candidates.

References

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
  • PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • García-Vázquez, M. G., et al. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2021(4), M1289.
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents.
  • Zhang, G., et al. (2020). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 25(22), 5385.
  • Adewole, E., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • PubChem. 6-Methoxy-8-nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents.
  • PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents.
  • ChemSynthesis. 6-methoxy-5-nitroquinazoline. Available at: [Link]

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Biological efficacy of 6-Methoxy-5-nitroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Efficacy of 6-Methoxy-5-nitroisoquinoline Derivatives

A Comparative Analysis for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the potential biological efficacy of 6-methoxy-5-nitroisoquinoline derivatives. In the absence of extensive direct research on this specific scaffold, this document synthesizes data from structurally related compounds to forecast potential mechanisms of action, biological targets, and therapeutic applications. By examining the biological activities of 6-methoxyquinolines, nitro-substituted quinazolines, and other isoquinoline analogs, we can construct a scientifically grounded hypothesis for the therapeutic potential of 6-methoxy-5-nitroisoquinoline derivatives, offering a valuable roadmap for future research and development.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a recurring motif in a vast array of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] Its rigid bicyclic structure provides a versatile framework for the spatial orientation of functional groups, enabling interaction with a wide range of biological targets. Tetrahydroisoquinoline (THIQ) derivatives, for instance, have shown a remarkable diversity of effects, including antitumor, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The therapeutic success of isoquinoline-based drugs underscores the value of this scaffold in drug design.

Decoding the Influence of Methoxy and Nitro Substituents

The biological activity of a heterocyclic compound is significantly modulated by its substituents. In the case of 6-methoxy-5-nitroisoquinoline, the electronic and steric properties of the methoxy and nitro groups are expected to play a pivotal role in its pharmacological profile.

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position of a quinoline or isoquinoline ring has been associated with various biological activities. For example, 6-methoxyquinolin-2(1H)-one derivatives have demonstrated in vivo antitumor potential through mechanisms such as tubulin polymerization inhibition and the induction of apoptosis.[5] Furthermore, 6-methoxy-2-arylquinoline analogs have been investigated as inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer.[6]

  • The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's interaction with biological targets. In the context of quinazoline derivatives, a related heterocyclic system, 6-nitro-4-substituted quinazolines have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors.[7] Some of these compounds have shown potent cytotoxicity against colon and lung cancer cell lines.[7]

The combination of a methoxy and a nitro group on the isoquinoline scaffold suggests a potential for multifaceted biological activity, possibly targeting key pathways in cancer progression.

Comparative Efficacy and Predicted Mechanisms of Action

By comparing with structurally similar compounds, we can hypothesize the potential biological efficacy and mechanisms of action for 6-methoxy-5-nitroisoquinoline derivatives.

Anticancer Activity: A Primary Therapeutic Hypothesis

The most probable therapeutic application for 6-methoxy-5-nitroisoquinoline derivatives is in oncology. This hypothesis is supported by the well-documented anticancer properties of related compounds.

Predicted Mechanisms:

  • EGFR Inhibition: Drawing parallels with 6-nitro-4-substituted quinazolines, 6-methoxy-5-nitroisoquinoline derivatives may act as inhibitors of EGFR.[7] The nitro group could play a crucial role in binding to the EGFR active site. Upregulation and mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[7]

  • Tubulin Polymerization Inhibition: Similar to 6-methoxyquinolin-2(1H)-one derivatives, the 6-methoxy-5-nitroisoquinoline scaffold could interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton would lead to cell cycle arrest and apoptosis.

  • Enzyme Inhibition (e.g., EZH2): 5-methoxyquinoline derivatives have been identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often dysregulated in cancer.[8] It is plausible that 6-methoxy-5-nitroisoquinoline derivatives could also exhibit inhibitory activity against EZH2 or other cancer-relevant enzymes.

The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of 6-methoxy-5-nitroisoquinoline derivatives, integrating potential EGFR and tubulin inhibition.

Anticancer_Mechanism 6-Methoxy-5-nitroisoquinoline 6-Methoxy-5-nitroisoquinoline EGFR EGFR 6-Methoxy-5-nitroisoquinoline->EGFR Inhibition Tubulin Tubulin 6-Methoxy-5-nitroisoquinoline->Tubulin Inhibition Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) EGFR->Signaling Cascade (e.g., PI3K/Akt) Activation Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Polymerization Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., PI3K/Akt)->Cell Proliferation & Survival Promotes Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Microtubule Formation->Cell Cycle Arrest & Apoptosis Disruption leads to

Caption: Hypothesized anticancer mechanism of 6-methoxy-5-nitroisoquinoline derivatives.

Comparative In Vitro Efficacy Data of Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro efficacy of some related quinoline and quinazoline derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50Reference
6-NitroquinazolineCompound 6cHCT-116 (Colon)Not specified, but superior to gefitinib[7]
6-NitroquinazolineCompound 6cA549 (Lung)Not specified, but superior to gefitinib[7]
5-MethoxyquinolineCompound 5k (EZH2 inhibitor)DOHH2 (Lymphoma)1.2 µM (enzymatic)[8]
6-Aryloxyl quinazolineCompound 4mN87 (Gastric, HER2+)6.3 nM[9]
6-Aryloxyl quinazolineCompound 4mH1975 (Lung, EGFR mutant)7.5 nM[9]

This data suggests that methoxy and nitro-substituted heterocyclic compounds can exhibit potent anticancer activity in the nanomolar to low micromolar range.

Experimental Protocols for Efficacy Validation

To validate the predicted biological efficacy of novel 6-methoxy-5-nitroisoquinoline derivatives, a systematic experimental workflow is essential.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-methoxy-5-nitroisoquinoline derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Enzyme Inhibition Assays

If a specific enzyme target is hypothesized (e.g., EGFR, EZH2), a direct enzyme inhibition assay should be performed.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate, and a buffer.

  • Inhibitor Addition: Add varying concentrations of the 6-methoxy-5-nitroisoquinoline derivative to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding ATP for kinases) and incubate for a specific time at an optimal temperature.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Xenograft Studies

For promising candidates, in vivo efficacy is assessed using animal models.

Workflow:

  • Cell Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the 6-methoxy-5-nitroisoquinoline derivative to the mice via a suitable route (e.g., intravenous, oral).

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Efficacy Evaluation: At the end of the study, excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition.

  • Mechanism of Action Studies: Analyze the excised tumor tissues for markers of cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and effects on tumor vasculature (CD31) through immunohistochemistry.[5]

The following diagram outlines the general experimental workflow for evaluating the biological efficacy of a novel compound.

Experimental_Workflow Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening MTT_Assay MTT_Assay In_Vitro_Screening->MTT_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay In_Vitro_Screening->Enzyme_Inhibition_Assay Lead_Candidate_Selection Lead_Candidate_Selection MTT_Assay->Lead_Candidate_Selection Enzyme_Inhibition_Assay->Lead_Candidate_Selection In_Vivo_Studies In_Vivo_Studies Lead_Candidate_Selection->In_Vivo_Studies Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity_Assessment In_Vivo_Studies->Toxicity_Assessment Preclinical_Development Preclinical_Development Xenograft_Model->Preclinical_Development Toxicity_Assessment->Preclinical_Development

Caption: General experimental workflow for drug discovery and development.

Conclusion and Future Directions

While direct experimental data on 6-methoxy-5-nitroisoquinoline derivatives is currently limited, a comparative analysis of structurally related compounds provides a strong rationale for investigating their potential as anticancer agents. The presence of the 6-methoxy and 5-nitro substituents on the privileged isoquinoline scaffold suggests the possibility of multiple mechanisms of action, including the inhibition of key cancer-related enzymes like EGFR and the disruption of microtubule dynamics.

Future research should focus on the synthesis of a library of 6-methoxy-5-nitroisoquinoline derivatives and their systematic evaluation through the experimental protocols outlined in this guide. Such studies will be crucial in validating the hypotheses presented here and could lead to the discovery of novel and potent therapeutic agents for the treatment of cancer.

References

  • Al-Suwaidan, I. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 22(11), 1893. Retrieved from [Link]

  • Nascimento Mello, T., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8821. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Saeedi, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(11), 1169–1176. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. Retrieved from [Link]

  • MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 123. Retrieved from [Link]

  • PubMed. (2000). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: Synthesis and Evaluation as Inhibitors of Steroid 5alpha Reductases Types 1 and 2. European Journal of Medicinal Chemistry, 35(10), 931-40. Retrieved from [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • PubMed. (2017). Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. Bioorganic & Medicinal Chemistry, 25(6), 1786-1798. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the synthesis of nitroisoquinolines represents a critical juncture in the discovery of novel therapeutics and functional materials. The strategic placement of a nitro group on the isoquinoline scaffold can profoundly influence a molecule's biological activity, physicochemical properties, and potential as a synthetic intermediate. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important class of compounds, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices.

The Strategic Importance of Nitroisoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the electronic landscape of the isoquinoline ring system. This modification can enhance binding affinities to biological targets, modulate metabolic stability, and serve as a versatile chemical handle for further functionalization. For instance, certain nitroisoquinoline derivatives have been investigated for their potential as antimalarial and anticancer agents, highlighting the therapeutic relevance of this structural motif.

Comparative Analysis of Synthetic Strategies

The synthesis of nitroisoquinolines can be broadly categorized into two main strategies: the direct nitration of a pre-existing isoquinoline core and the construction of the isoquinoline ring from precursors already bearing a nitro group. Each approach presents a unique set of advantages and challenges in terms of regioselectivity, substrate scope, and reaction conditions.

Direct Electrophilic Nitration of Isoquinoline

Direct nitration of the isoquinoline ring is a classical and often straightforward approach. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the electronic properties of the isoquinoline nucleus. Under strongly acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the nitration to the benzene ring, primarily at the C5 and C8 positions.[1]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of synthesized compounds is paramount. The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability. This guide provides an in-depth, experience-driven approach to validating the purity of a key synthetic intermediate, 6-methoxy-5-nitroisoquinoline. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, offering a framework for robust, self-validating protocols.

The synthesis of 6-methoxy-5-nitroisoquinoline, while not extensively documented in readily available literature, can be approached through established transformations in heterocyclic chemistry. A plausible and efficient route involves the nitration of 6-methoxyisoquinoline. The primary focus of this guide, therefore, will be on the rigorous purification and subsequent purity validation of the synthesized product.

The Cornerstone of Purity: A Multi-faceted Approach

A singular analytical technique is rarely sufficient to unequivocally determine the purity of a synthesized compound. Instead, a combination of orthogonal methods provides a more complete and trustworthy purity profile. This guide will compare and contrast the utility of several key analytical and purification techniques.

Purification Strategies: A Comparative Analysis

The crude product from the nitration of 6-methoxyisoquinoline will likely contain unreacted starting material, regioisomers (such as 6-methoxy-8-nitroisoquinoline), and other byproducts. The choice of purification method is critical for isolating the desired 6-methoxy-5-nitroisoquinoline.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Experimental Protocol: Recrystallization of 6-Methoxy-5-nitroisoquinoline

  • Solvent Screening: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Potential solvents to screen include ethanol, methanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 6-methoxy-5-nitroisoquinoline. Add the chosen solvent portion-wise with gentle heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight byproducts, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The decreased solubility will cause the pure 6-methoxy-5-nitroisoquinoline to crystallize. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities. Dry the crystals under vacuum to a constant weight.

Causality Behind Choices: Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. A rapid crash-out of the solid will likely trap impurities within the crystal structure.

Column Chromatography: For High-Purity Isolation

For obtaining highly pure material, especially when dealing with impurities with similar solubility profiles, column chromatography is the method of choice.[3]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a common and effective stationary phase for compounds of moderate polarity like 6-methoxy-5-nitroisoquinoline.

  • Mobile Phase Selection: A solvent system that provides good separation on Thin Layer Chromatography (TLC) should be used. A gradient of hexane and ethyl acetate is a good starting point.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.

  • Analysis: The fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified 6-methoxy-5-nitroisoquinoline.

Trustworthiness: The self-validating nature of this protocol comes from the continuous monitoring of the separation via TLC. Only fractions showing a single spot corresponding to the desired product are combined.

Purity Validation: A Suite of Analytical Techniques

Once purified, the identity and purity of the 6-methoxy-5-nitroisoquinoline must be confirmed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing purity.[4] A well-developed HPLC method can separate the target compound from even trace impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase and dilute to an appropriate concentration.

Data Presentation:

ParameterHPLC Method
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time To be determined experimentally
Purity Assessment Area percentage of the main peak
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also provide information on purity.[5][6] The presence of unexpected signals can indicate impurities.

Expected ¹H NMR (in CDCl₃, 400 MHz) Chemical Shifts (Predicted):

ProtonChemical Shift (ppm)Multiplicity
H-1~9.0s
H-3~7.8d
H-4~8.2d
H-7~7.4d
H-8~7.6d
OCH₃~4.0s

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.[7] Techniques like Electrospray Ionization (ESI) are suitable for this type of molecule. The expected molecular ion peak for C₁₀H₈N₂O₃ would be [M+H]⁺ at m/z 205.06.

Melting Point Analysis

A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point range.

Visualizing the Workflow

A systematic approach to purification and validation is crucial.

purification_validation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Crude Crude 6-Methoxy- 5-nitroisoquinoline Recrystallization Recrystallization Crude->Recrystallization Primary Purification ColumnChrom Column Chromatography Crude->ColumnChrom High-Purity Purification HPLC HPLC Analysis Recrystallization->HPLC ColumnChrom->HPLC NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR Confirm Structure & Purity MS Mass Spectrometry NMR->MS Confirm Molecular Weight MP Melting Point MS->MP Final Purity Check

Caption: Workflow for the purification and validation of 6-methoxy-5-nitroisoquinoline.

Comparison of Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption/Partitioning
Purity Achievable Good to ExcellentExcellent to High
Scalability Highly ScalableLess Scalable
Cost LowHigh (solvents, silica)
Time ModerateHigh
Best For Bulk purification of major productSeparation of closely related impurities

Conclusion

Validating the purity of a synthesized compound like 6-methoxy-5-nitroisoquinoline is a critical, multi-step process. By employing a primary purification method such as recrystallization, followed by rigorous analytical validation using HPLC, NMR, and MS, researchers can have high confidence in the quality of their material. For instances requiring the highest purity, column chromatography serves as an excellent, albeit more resource-intensive, alternative. This guide provides the foundational protocols and the underlying scientific principles to empower researchers to develop and execute robust purity validation strategies in their drug discovery and development endeavors.

References

  • Organic Syntheses Procedure, 6-methoxy-8-nitroquinoline. Available at: [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available at: [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

  • The use of alternative solvent purification techniques - American Chemical Society. Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available at: [Link]

  • What are the two new methods for protein purification other than chromatography? - ResearchGate. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]

  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents.
  • Product Class 5: Isoquinolines. Available at: [Link]

  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride - ResearchGate. Available at: [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes - MDPI. Available at: [Link]

  • Development and Comparison of Alternative Methods for the Purification of Adalimumab Directly from Harvested Cell Culture Fluid - PubMed Central. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

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A Comparative Spectroscopic Guide to Isoquinoline Isomers: 5-Hydroxyisoquinoline and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise identification and differentiation of isomers are paramount. Isoquinoline and its derivatives form the structural core of numerous biologically active compounds and functional materials. Positional isomers, where a functional group occupies a different location on the isoquinoline scaffold, can exhibit vastly different pharmacological, toxicological, and photophysical properties. Therefore, the ability to unequivocally distinguish between these isomers is a critical task for researchers, scientists, and drug development professionals.

This guide provides an in-depth spectroscopic comparison of two representative positional isomers: 5-hydroxyisoquinoline and 8-hydroxyisoquinoline. We will explore how subtle changes in the molecular structure manifest as distinct fingerprints in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding these differences, researchers can confidently identify and characterize these isomers, ensuring the integrity and reproducibility of their work.

The Structural Nuance: Why Isomer Differentiation Matters

Isoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[1] 5-Hydroxyisoquinoline and 8-hydroxyisoquinoline are structural isomers where a hydroxyl (-OH) group is attached to the benzene portion of the isoquinoline core at either the 5th or 8th position, respectively.

The proximity of the hydroxyl group to the nitrogen atom in 8-hydroxyisoquinoline allows for intramolecular hydrogen bonding, a feature absent in the 5-hydroxy isomer. This fundamental structural difference significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures that we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The differing positions of the hydroxyl group in 5-hydroxyisoquinoline and 8-hydroxyisoquinoline result in notable variations in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of 5-hydroxyisoquinoline and 8-hydroxyisoquinoline are characterized by distinct chemical shifts and coupling patterns for the aromatic protons. The electron-donating nature of the hydroxyl group and its proximity to the nitrogen atom in the 8-hydroxy isomer cause significant upfield or downfield shifts for adjacent protons compared to the 5-hydroxy isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position5-Hydroxyisoquinoline (Predicted)8-Hydroxyisoquinoline[2]Key Differentiating Features
H-1~9.18.78The H-1 proton in 5-hydroxyisoquinoline is expected to be more deshielded.
H-3~7.68.15Significant downfield shift for H-3 in the 8-hydroxy isomer.
H-4~8.47.43Significant upfield shift for H-4 in the 8-hydroxy isomer.
H-6~7.37.45
H-7~7.57.33
OHVariableVariableBroad singlet, position is concentration and solvent dependent.

Note: Predicted values for 5-hydroxyisoquinoline are based on general principles of substituent effects on aromatic systems. Precise experimental values may vary.

The most striking differences are observed for the protons on the pyridine ring (H-1, H-3, and H-4). The intramolecular hydrogen bond in 8-hydroxyisoquinoline influences the electron density across the entire ring system, leading to these characteristic shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra provide further confirmation of the isomeric identity. The carbon atoms directly attached to the hydroxyl group and those in its vicinity exhibit the most significant differences in chemical shifts.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Position5-Hydroxyisoquinoline (Predicted)8-HydroxyisoquinolineKey Differentiating Features
C-1~152148.1
C-3~110136.4Significant downfield shift for C-3 in the 8-hydroxy isomer.
C-4~135122.1Significant upfield shift for C-4 in the 8-hydroxy isomer.
C-5~155109.8Carbon bearing the hydroxyl group shows a large upfield shift in the 8-hydroxy isomer.
C-6~115128.0
C-7~129117.8
C-8~120154.2Carbon bearing the hydroxyl group shows a large downfield shift in the 8-hydroxy isomer.
C-8a~128127.8
C-4a~133138.5

Note: Predicted values for 5-hydroxyisoquinoline are based on established substituent effects. Precise experimental values may vary.

The chemical shift of the carbon atom bonded to the hydroxyl group (C-5 vs. C-8) is a key diagnostic marker.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the isoquinoline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the aromatic region (typically 0-10 ppm).

  • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Set the spectral width to encompass the aromatic and heteroaromatic carbon region (typically 0-160 ppm).

  • A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

4. Data Processing and Analysis:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0 ppm.

  • Integrate the proton signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Isomer in Deuterated Solvent b Add TMS Internal Standard a->b c ¹H NMR Acquisition (High Resolution) b->c d ¹³C NMR Acquisition (Proton Decoupled) b->d e Fourier Transform & Phasing c->e d->e f Baseline Correction & Referencing e->f g Signal Integration & Assignment f->g

Figure 1: Generalized workflow for NMR analysis of isoquinoline isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[3] The key features to distinguish 5-hydroxyisoquinoline and 8-hydroxyisoquinoline are the O-H and C-N stretching and bending vibrations.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational Mode5-Hydroxyisoquinoline (Predicted)8-Hydroxyquinoline[4]Key Differentiating Features
O-H Stretch (H-bonded)~3200-3400 (broad)~3180 (broad)The intramolecular H-bond in 8-hydroxyisoquinoline may result in a broader and slightly lower frequency O-H stretch.
Aromatic C-H Stretch~3000-3100~3050
C=N Stretch~1620~1581The position of the C=N stretch can be influenced by the electronic effects of the hydroxyl group.
Aromatic C=C Stretch~1450-1600~1500, 1380
C-O Stretch~1200-1250~1280
Out-of-Plane C-H Bending~750-900~740-830The pattern of out-of-plane C-H bending can be indicative of the substitution pattern on the aromatic rings.

The most informative region is the O-H stretching band. In 8-hydroxyisoquinoline, the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair leads to a broader and often red-shifted (lower frequency) absorption compared to the intermolecularly hydrogen-bonded O-H stretch in 5-hydroxyisoquinoline.

Experimental Protocol: FTIR Spectroscopy (ATR)

1. Instrument Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Application:

  • Place a small amount of the solid isoquinoline isomer sample directly onto the ATR crystal, ensuring good contact.

3. Spectrum Acquisition:

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the isoquinoline core gives rise to characteristic absorption bands. The position of the hydroxyl group influences the energy of these transitions (π → π* and n → π*), resulting in different absorption maxima (λmax).

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax 1[5]λmax 2[5]Key Differentiating Features
5-Hydroxyisoquinoline~230~320
8-Hydroxyquinoline2403088-Hydroxyisoquinoline exhibits a noticeable blue-shift (hypsochromic shift) in its longer wavelength absorption band compared to what is expected for 5-hydroxyisoquinoline.

The intramolecular hydrogen bonding in 8-hydroxyisoquinoline can restrict the non-bonding electrons on the nitrogen, leading to a higher energy n → π* transition and a consequent blue-shift in the corresponding absorption band.

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the isoquinoline isomer in a UV-grade solvent (e.g., ethanol or methanol).

  • Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

2. Instrument Setup:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

3. Spectrum Acquisition:

  • Fill a quartz cuvette with the sample solution.

  • Scan the sample over a wavelength range of approximately 200-400 nm.

4. Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax).

  • The pattern of λmax values serves as a fingerprint for each isomer.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_proc_uv Data Analysis a_uv Prepare Stock Solution in UV-Grade Solvent b_uv Dilute to Optimal Absorbance Range a_uv->b_uv c_uv Record Baseline with Blank Solvent b_uv->c_uv d_uv Scan Sample (200-400 nm) c_uv->d_uv e_uv Identify λmax Values d_uv->e_uv f_uv Compare Spectra to Reference Data e_uv->f_uv

Figure 2: Workflow for UV-Vis spectroscopic analysis of isoquinoline isomers.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both 5-hydroxyisoquinoline and 8-hydroxyisoquinoline have the same molecular weight and will show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ, providing clues to their isomeric structure.

The primary fragmentation pathway for many aromatic compounds involves the loss of small, stable neutral molecules. For hydroxyquinolines and hydroxyisoquinolines, a common fragmentation is the loss of carbon monoxide (CO) from the molecular ion.

Table 5: Key Mass Spectrometric Fragments (m/z)

Ion5-Hydroxyisoquinoline8-Hydroxyquinoline[1]Key Differentiating Feature
[M]⁺145145Molecular ion peak is identical for both isomers.
[M-H]⁺144144
[M-CO]⁺117117Loss of carbon monoxide is a common fragmentation.
[M-HCN]⁺118118Loss of hydrogen cyanide from the pyridine ring.
Further FragmentsVarious90, 89The relative intensities of the fragment ions can be a distinguishing feature.

While the major fragments may be the same, the relative abundance of these fragments can be a key differentiator. The stability of the resulting fragment ions, influenced by the original position of the hydroxyl group, dictates the likelihood of certain fragmentation pathways. For instance, the fragmentation of 8-hydroxyquinoline is well-documented to produce significant ions at m/z 117, 90, and 89.[1] The relative intensities of these fragments in the mass spectrum of 5-hydroxyisoquinoline may differ.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

2. Ionization:

  • Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

3. Mass Analysis:

  • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

4. Detection and Data Analysis:

  • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak and analyze the fragmentation pattern by identifying the mass differences between major peaks.

Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic differentiation of isoquinoline isomers like 5-hydroxyisoquinoline and 8-hydroxyisoquinoline is a clear demonstration of how subtle structural variations translate into distinct and measurable physical properties. While each spectroscopic technique provides valuable information, a comprehensive and unambiguous identification relies on a multi-faceted approach.

  • ¹H and ¹³C NMR provide the most definitive structural information through the precise chemical shifts and coupling patterns of the nuclei.

  • IR spectroscopy offers a rapid and effective way to probe the presence of key functional groups and gain insight into intramolecular interactions like hydrogen bonding.

  • UV-Vis spectroscopy gives a quick indication of the electronic structure and conjugation within the molecule.

  • Mass spectrometry confirms the molecular weight and can provide structural clues through the analysis of fragmentation patterns.

By judiciously applying these techniques and understanding the underlying principles that govern the spectroscopic behavior of these isomers, researchers can confidently navigate the complexities of isoquinoline chemistry, ensuring the accuracy and reliability of their scientific endeavors.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Univerzita Karlova. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 5-Nitro and 8-Nitroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. The nitration of isoquinoline, a common reaction in the synthesis of various pharmacologically active molecules, typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Due to their similar physical properties, separating and distinguishing these isomers can be a formidable challenge. This guide provides an in-depth comparison of analytical techniques, supported by experimental data, to confidently differentiate between these two closely related compounds.

The Challenge of Isomeric Similarity

5-Nitroisoquinoline and 8-nitroisoquinoline share the same molecular formula (C₉H₆N₂O₂) and molecular weight (174.16 g/mol ), leading to identical parent ion peaks in low-resolution mass spectrometry and similar elemental analysis results.[1][2] Their structural similarity also results in comparable polarities, making chromatographic separation non-trivial. Therefore, a multi-faceted analytical approach is essential for definitive identification.

Spectroscopic Elucidation: The Key to Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are powerful tools that can exploit the subtle electronic and spatial differences between the 5- and 8-nitro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most informative technique for distinguishing between these isomers in solution. The position of the nitro group significantly influences the chemical environment of the protons and carbons in the isoquinoline ring system, leading to distinct chemical shifts and coupling constants.

The electron-withdrawing nature of the nitro group deshields nearby protons, causing them to resonate at a higher frequency (downfield). The key to differentiating the isomers lies in the distinct patterns observed for the aromatic protons.

Key Differentiating Features in ¹H NMR:

  • Peri-Deshielding Effect: In 8-nitroisoquinoline, the proton at position 1 (H-1) experiences a significant downfield shift due to the spatial proximity of the nitro group's oxygen atoms (the peri-effect). This proton typically appears as a singlet or a narrow doublet at a chemical shift significantly higher than any proton in the 5-nitro isomer.

  • Ortho and Para Deshielding: In 5-nitroisoquinoline, the protons ortho (H-4 and H-6) and para (H-8) to the nitro group are deshielded. The H-4 proton is particularly affected and appears at a downfield chemical shift.

  • Coupling Constants: The coupling patterns of the protons on the benzene ring of the isoquinoline nucleus provide valuable structural information. For instance, in 8-nitroisoquinoline, the protons H-5, H-6, and H-7 will exhibit a characteristic three-spin system.

Table 1: Comparative ¹H NMR Data (ppm) of 5-Nitro and 8-Nitroisoquinoline Derivatives

Proton5-Nitroisoquinoline Derivative (N-(5-nitroisoquinolin-8-yl)benzamide)[3]8-Nitroisoquinoline (Predicted)Rationale for Difference
H-1 9.70 (s)~9.5-10.0 (s)Significant deshielding due to the peri-effect of the nitro group at C-8.
H-3 8.80 (d, J=6.1 Hz)~8.6-8.8 (d)Minimal influence from the distant nitro group.
H-4 8.45 (d, J=6.1 Hz)~7.8-8.0 (d)Deshielded in the 5-nitro isomer due to the ortho-nitro group.
H-5 -~8.2-8.4 (d)Deshielded in the 8-nitro isomer due to the ortho-nitro group.
H-6 8.75 (d, J=8.6 Hz)~7.6-7.8 (t)Deshielded in the 5-nitro isomer due to the ortho-nitro group.
H-7 8.17 (d, J=8.6 Hz)~8.0-8.2 (d)Influenced by the adjacent nitro group in the 8-nitro isomer.

Note: The data for the 5-nitroisoquinoline derivative is from a published study.[3] The predicted values for 8-nitroisoquinoline are based on established principles of substituent effects in aromatic systems.

The electronic effects of the nitro group are also evident in the ¹³C NMR spectra. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded, as are the ortho and para carbons.

Key Differentiating Features in ¹³C NMR:

  • Ipso-Carbon Chemical Shift: The most downfield aromatic carbon signal will correspond to the carbon bearing the nitro group (C-5 in 5-nitroisoquinoline and C-8 in 8-nitroisoquinoline).

  • Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons (C-4a and C-8a) will also be different due to the varying electronic environment.

Table 2: Comparative ¹³C NMR Data (ppm) of 5-Nitro and 8-Nitroisoquinoline Derivatives

Carbon5-Nitroisoquinoline Derivative (N-(5-nitroisoquinolin-8-yl)benzamide)[3]8-Nitroisoquinoline (Predicted)Rationale for Difference
C-1 149.4~150-152Similar chemical environment.
C-3 121.3~120-122Similar chemical environment.
C-4 132.4~130-132More shielded in the 8-nitro isomer.
C-4a 128.6~127-129Different electronic environment.
C-5 146.3 (ipso)~125-127Deshielded in the 5-nitro isomer due to the attached nitro group.
C-6 122.2~128-130Different electronic environment.
C-7 128.3~123-125Different electronic environment.
C-8 140.5~148-150 (ipso)Deshielded in the 8-nitro isomer due to the attached nitro group.
C-8a 115.1~135-137Different electronic environment.

Note: The data for the 5-nitroisoquinoline derivative is from a published study.[3] The predicted values for 8-nitroisoquinoline are based on established principles of substituent effects in aromatic systems.

NOE spectroscopy is a powerful technique for determining the spatial proximity of protons. In the context of differentiating these isomers, a 1D or 2D NOE experiment can provide unambiguous proof of structure.

Experimental Rationale:

  • For 8-Nitroisoquinoline: Irradiation of the H-1 proton should result in a Nuclear Overhauser Effect (enhancement of the signal) for the H-7 proton, as they are in close spatial proximity.

  • For 5-Nitroisoquinoline: Irradiation of the H-4 proton should show an NOE to the H-3 proton, while irradiation of the H-6 proton should show an NOE to the H-7 proton. Crucially, no NOE would be expected between H-1 and any proton on the benzene ring.

Figure 1: Expected key NOE correlations for 5- and 8-nitroisoquinoline.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

While low-resolution MS cannot distinguish between the isomers, detailed analysis of the fragmentation patterns in electron ionization (EI) mass spectrometry can reveal subtle differences. A comparative study has shown that the fragmentation pathways of 5- and 8-nitroquinoline (a closely related system) are distinct.

Key Differentiating Features in Mass Spectrometry:

  • Loss of NO₂: Both isomers will show a fragment corresponding to the loss of the nitro group (M-46).

  • Loss of NO and CO: The relative intensities of fragments resulting from the sequential loss of NO and CO can differ between the two isomers. For instance, in nitroquinolines, the 8-nitro isomer often shows a more prominent peak for the [M-NO]⁺ ion.

Table 3: Expected Key Mass Spectral Fragments

m/zFragment5-Nitroisoquinoline8-Nitroisoquinoline
174[M]⁺PresentPresent
144[M-NO]⁺PresentMore Abundant
128[M-NO₂]⁺PresentPresent
116[M-NO-CO]⁺PresentPresent
101[C₇H₅N]⁺PresentPresent
Chromatographic Techniques: Achieving Physical Separation

Chromatographic methods are essential for both the analysis and purification of the isomeric mixture.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis. Due to a slight difference in polarity, the two isomers can often be separated on silica gel plates using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The 8-nitro isomer is typically slightly more polar and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent resolution for both analytical and preparative scale separation. A normal-phase column (e.g., silica) with a hexane/isopropanol or hexane/ethyl acetate mobile phase can effectively separate the two isomers. A patent for the separation of the analogous 5- and 8-nitroquinolines demonstrated baseline separation using HPLC.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another effective method for separation and identification. The two isomers will have different retention times on a suitable capillary column (e.g., a non-polar or medium-polarity column).

X-Ray Crystallography: The Definitive Answer

For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard. If a suitable crystal of the unknown isomer can be obtained, this technique will provide the precise three-dimensional arrangement of atoms in the molecule, leaving no room for ambiguity. The crystal structure of 8-nitroquinoline has been reported in the literature, providing a definitive reference.

Experimental Protocols

Protocol 1: ¹H NMR and NOE Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectrum to obtain high-resolution data. Carefully assign the chemical shifts and determine the coupling constants for all protons.

  • NOE Experiment: Perform a 1D NOE experiment (e.g., DPFGSE-NOE). Selectively irradiate the downfield singlet corresponding to H-1 (in the case of suspected 8-nitroisoquinoline) or the signals for H-4 and H-6 (for suspected 5-nitroisoquinoline).

  • NOE Analysis: Analyze the resulting difference spectrum to identify which protons show a signal enhancement.

Figure 2: Workflow for NMR-based isomer differentiation.

Protocol 2: HPLC Separation
  • Column: Silica gel column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The optimal ratio may require some method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: The two isomers should elute as distinct peaks with different retention times. The less polar 5-nitroisoquinoline is expected to elute first.

Conclusion

Differentiating between 5-nitro and 8-nitroisoquinoline requires a systematic and multi-technique approach. While chromatographic methods are essential for separation, spectroscopic techniques, particularly ¹H NMR with NOE analysis, provide the most definitive structural information in a routine laboratory setting. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate arbiter. By understanding the underlying principles of how the nitro group's position influences the spectral and chromatographic properties of these isomers, researchers can confidently identify and characterize their compounds of interest.

References

  • Avakyan, E. K., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 343749, 8-Nitroisoquinoline. [Link]

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid communications in mass spectrometry : RCM, 22(2), 253–256. [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o957. [Link]

  • Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Characterization

In the landscape of drug discovery and development, isoquinoline derivatives represent a class of compounds with immense therapeutic potential. From the potent analgesic properties of morphine to the antimicrobial activities of berberine, the biological function of these molecules is intrinsically linked to their precise three-dimensional structure. Consequently, the unambiguous structural elucidation and purity assessment of novel isoquinoline derivatives is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline. Relying on a single analytical technique is fraught with risk, often leading to incomplete or, worse, incorrect structural assignments.

This guide provides a comprehensive framework for the synergistic use of multiple analytical techniques. It is designed for researchers, scientists, and drug development professionals to build a robust, self-validating system for compound characterization. By cross-referencing data from orthogonal analytical methods, we can construct a cohesive and irrefutable body of evidence, ensuring the scientific integrity of our findings and the safety and efficacy of potential therapeutics.

The Principle of Orthogonality: A Foundation of Trust

This guide will focus on the four primary pillars of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), HPLC, and, for definitive stereochemical assignment, X-ray Crystallography.

Primary Analytical Pillars for Isoquinoline Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing a detailed map of the atomic connectivity within a molecule.[3][4] 1D ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment, composition, and connectivity of a molecule.[5]

Causality in Experimental Choice: For isoquinoline derivatives, the aromatic region of the ¹H NMR spectrum (typically 6.5-9.0 ppm) is particularly informative for determining substitution patterns on the fused ring system. 2D NMR experiments are indispensable for piecing together the molecular puzzle.

  • COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments across quaternary carbons (carbons with no attached protons), which are common in the isoquinoline scaffold.

Protocol: Acquiring a 2D HMBC Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified isoquinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.

  • Parameter Optimization: The key parameter in an HMBC experiment is the long-range coupling constant (ⁿJCH). It is typically optimized for a value between 8-10 Hz to observe 2- and 3-bond correlations. This value is chosen because it represents a common range for such couplings in organic molecules, maximizing the chances of observing the necessary correlations to piece together the carbon skeleton.

  • Data Acquisition: Acquire the 2D data set. Acquisition times can range from 30 minutes to several hours, depending on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova) by applying Fourier transformation in both dimensions. Phase and baseline correction are performed to yield an interpretable spectrum.

Mass Spectrometry (MS): The Molecular Formula and Beyond

Mass spectrometry is a cornerstone technique for identifying process impurities and degradation products in pharmaceutical development.[6] Its primary role in initial characterization is the determination of the molecular weight and, through high-resolution instruments (e.g., Q-TOF, Orbitrap), the elemental composition of the compound.[7]

Causality in Experimental Choice:

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for the polar, nitrogen-containing isoquinoline core, as it readily forms protonated molecules [M+H]⁺ with minimal fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Obtaining an accurate mass measurement (to within 5 ppm) allows for the calculation of a unique elemental formula. This is a critical self-validating step: the proposed structure from NMR must match the elemental composition determined by HRMS.

  • Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation (e.g., through collision-induced dissociation), we can obtain characteristic fragmentation patterns.[8] These patterns provide an additional layer of structural confirmation, as different classes of isoquinoline alkaloids exhibit predictable fragmentation pathways, such as the loss of substituent groups.[9][10]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-Q-TOF

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Calibration: The mass spectrometer must be calibrated immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

  • Ionization: Apply optimized ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable and efficient ionization of the analyte.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. The TOF analyzer's high resolving power will separate ions with very small mass differences.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this mass, setting chemically sensible constraints (e.g., number of C, H, N, O atoms).

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Before extensive structural work is undertaken, it is imperative to establish the purity of the sample. HPLC is the workhorse technique for this purpose, separating the main compound from any impurities, starting materials, or side products.[11][12]

Causality in Experimental Choice:

  • Reversed-Phase HPLC: This is the most common mode for analyzing moderately polar compounds like isoquinoline derivatives. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Photodiode Array (PDA) Detector: A PDA detector provides UV-Vis spectra for every peak in the chromatogram. This is a self-validating feature. All points across a single, pure peak should have an identical UV spectrum. The presence of varying spectra across a peak indicates co-elution of an impurity.

  • Method Validation: A robust HPLC method must be validated for parameters like specificity, linearity, accuracy, and precision to ensure it is fit for its purpose.[13]

Protocol: Reversed-Phase HPLC Purity Assessment

  • System Suitability: Before sample analysis, inject a standard mixture to verify the system's performance. Key parameters like theoretical plates, tailing factor, and resolution between known compounds must meet predefined criteria. This ensures the system is capable of performing the required separation.

  • Mobile Phase Preparation: Prepare filtered and degassed mobile phases (e.g., Phase A: 0.1% Trifluoroacetic Acid in Water; Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile). The acidic modifier improves peak shape for basic compounds like isoquinolines.

  • Sample Preparation: Prepare the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Run: Inject the sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm) and run a gradient elution (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min. Monitor the eluent with a PDA detector at an appropriate wavelength (e.g., 254 nm).

  • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. According to IUPAC guidelines, a statement on the method used to determine purity is essential.[14]

The Art of Cross-Referencing: A Synergistic Workflow

The true power of this approach lies not in the individual techniques, but in their integration. Data from one experiment should corroborate and refine the hypotheses generated from another.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Data Integration & Verification cluster_3 Absolute Stereochemistry (if applicable) A Synthesized Compound B HPLC-PDA Analysis (Purity Check) A->B C HRMS Analysis (Elemental Composition) A->C D 1D NMR (¹H, ¹³C) (Fragment Identification) B->D Sample is >95% pure G Verify Structure - Does MW match HRMS? - Does formula match NMR? - Is it consistent with MS/MS? C->G Provides Molecular Formula E 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) D->E F Propose Structure E->F F->G G->E No, revise H Final Confirmed Structure G->H Yes I X-ray Crystallography (Unambiguous 3D Structure) H->I

Caption: Synergistic workflow for isoquinoline derivative characterization.

Case Study: Characterization of a Novel Isoquinoline Derivative

Let's consider a hypothetical derivative, "Isoquinolinol A".

  • Purity and Molecular Formula: The analysis begins with HPLC, which shows a single major peak at >99% purity. HRMS analysis of this peak provides an [M+H]⁺ ion with an accurate mass corresponding to the elemental formula C₁₇H₁₅NO₄. This is our foundational data.

  • Building the Skeleton with NMR:

    • ¹H NMR: Reveals signals in the aromatic region, methoxy singlets, and an aliphatic spin system.

    • ¹³C NMR: Shows 17 distinct carbon signals, consistent with the HRMS formula.

    • HSQC: Correlates each proton signal to its directly attached carbon.

    • HMBC: This is where the structure is assembled. A key correlation from a methoxy proton signal (e.g., at δ 3.9 ppm) to an aromatic carbon (e.g., at δ 150 ppm) definitively places that methoxy group on the ring. Another crucial correlation from an aliphatic proton to a quaternary aromatic carbon links the side chain to the isoquinoline core.

  • Cross-Verification: The proposed structure from NMR has a molecular formula of C₁₇H₁₅NO₄, which perfectly matches the HRMS data. Tandem MS (MS/MS) on the molecular ion shows a characteristic loss of a methyl group (-15 Da) and carbon monoxide (-28 Da), consistent with the fragmentation of a methoxy-substituted isoquinoline, further validating the proposed structure.

TechniqueInformation Provided for "Isoquinolinol A"Cross-Reference Point
HPLC-PDA Purity > 99%. Consistent UV spectrum across the peak.Confirms the sample is suitable for structural analysis.
HRMS Elemental Formula: C₁₇H₁₅NO₄The final proposed structure from NMR must have this formula.
¹H & ¹³C NMR Number and type of protons and carbons (aromatic, aliphatic, methoxy).The number of signals must be consistent with the formula.
2D NMR Connectivity map showing how atoms are bonded together.Builds the 2D structure.
MS/MS Fragmentation pattern (e.g., loss of •CH₃, CO).The fragments observed must be logical losses from the proposed structure.
The Gold Standard: X-ray Crystallography

For chiral isoquinoline derivatives, NMR and MS can define the connectivity and relative stereochemistry, but they cannot determine the absolute configuration (i.e., distinguish between enantiomers). Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure, including the absolute configuration of all stereogenic centers.[15][16] While obtaining suitable crystals can be a challenge, a successful crystal structure provides irrefutable proof of the compound's complete structure.[17]

G Data Analytical Data Sources HPLC HPLC (Purity) Data->HPLC HRMS HRMS (Formula) Data->HRMS NMR NMR (Connectivity) Data->NMR XRAY X-ray (3D Structure) Data->XRAY Structure Unambiguous Structure HPLC->Structure Corroborates HRMS->Structure Corroborates NMR->Structure Corroborates XRAY->Structure Defines

Caption: Interrelation of orthogonal data for structural confirmation.

Conclusion

The structural elucidation of isoquinoline derivatives demands a rigorous, multi-faceted analytical approach. By treating each technique as a piece of a larger puzzle, we can build a compelling and self-validating case for a compound's structure and purity. This cross-referencing workflow, grounded in the principle of orthogonality, ensures that data from NMR, MS, and HPLC are not merely collected but are actively integrated and compared. This synergistic strategy is fundamental to scientific integrity and is an indispensable component of modern drug discovery and development, providing the high level of confidence required to make critical decisions about a compound's future.

References

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  • Pauli, G. F., et al. (2020). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. ResearchGate. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • Muszalska, I., et al. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2021). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Pescitelli, G., & Di Bari, L. (2014). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology. Available at: [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Guan, Y., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available at: [Link]

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  • Ananthanarayan, R. (2019). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. IntechOpen. Available at: [Link]

  • Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Pinto, M. J. A., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • Chem Spectrum. (2023). Structure elucidation of quinoline | NMR Spectroscopy. YouTube. Available at: [Link]

  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. Available at: [Link]

  • Lebars, I., et al. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Cold Spring Harbor Protocols. Available at: [Link]

  • BioPharmaSpec. (2020). Orthogonal Methods in Higher Order Structure (HOS) Analysis. BioPharmaSpec. Available at: [Link]

  • IUPAC. (2020). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. Available at: [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports. Available at: [Link]

  • Chen, C. Y., et al. (2016). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis. Available at: [Link]

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  • Al-Sabri, M. H., et al. (2015). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy. Available at: [Link]

  • Lee, T., et al. (2017). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of The Korean Society for Mass Spectrometry. Available at: [Link]

  • Elyashberg, M. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

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  • Kaya, M. F., & Atac, A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]

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  • Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Methoxy-5-nitroisoquinoline, a nitroaromatic heterocyclic compound. The procedures outlined here are grounded in an understanding of the compound's likely chemical hazards, derived from its structural motifs, and align with established best practices for laboratory chemical waste management.

Hazard Assessment and Waste Characterization

A specific Safety Data Sheet (SDS) for 6-Methoxy-5-nitroisoquinoline (CAS No. 72677-92-0) is not consistently available.[1] Therefore, a conservative hazard assessment must be conducted based on its structural analogs and functional groups—the isoquinoline core and the nitro group.

  • Toxicity and Irritation: Related nitro-substituted isoquinoline and quinoline compounds are classified as hazardous. For instance, 5-Nitroisoquinoline is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Similarly, other isomers like 6-methoxy-8-nitroquinoline and compounds like Nitroxoline are considered toxic if swallowed, in contact with skin, or if inhaled.[3][4] Given these precedents, 6-Methoxy-5-nitroisoquinoline must be handled as a hazardous substance with potential for toxicity and irritation.

  • Reactivity: The nitro functional group renders the molecule a potential oxidizing agent and imparts a risk of reactivity, especially with incompatible materials.[5] Thermal decomposition of similar compounds can lead to the release of irritating gases and toxic nitrogen oxides (NOx).[5][6]

  • Waste Classification: Based on this assessment, 6-Methoxy-5-nitroisoquinoline waste must be classified as Hazardous Chemical Waste . It may fall under multiple hazard classes, including toxicity and reactivity, as defined by the Resource Conservation and Recovery Act (RCRA).[7][8]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling any waste containing 6-Methoxy-5-nitroisoquinoline, ensure the following minimum PPE is worn to prevent exposure.[4]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves. Always inspect gloves for tears or holes before use.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The causality here is simple: mixing incompatible chemicals can lead to heat generation, gas evolution, or even an explosion.

Step-by-Step Container Protocol:

  • Select a Compatible Container: Use a clean, leak-proof container in good condition, equipped with a tightly sealing screw cap.[7] Glass or high-density polyethylene (HDPE) bottles are generally appropriate. If possible, using the original manufacturer's container for the waste is a good practice.[7]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[9] The label must include:

    • The full chemical name: "Waste 6-Methoxy-5-nitroisoquinoline".

    • All other components in the waste stream, with estimated percentages.

    • The date when waste was first added.

  • Segregate from Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][10] A summary of key incompatibilities is provided in the table below.

Quantitative Storage and Segregation Data
Parameter Guideline / Limit
Maximum SAA Volume 55 gallons of hazardous waste.[8]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid) for P-listed wastes.[8]
Primary Incompatibilities Strong Oxidizing Agents, Strong Acids.[11][12]
Storage Condition Store in a cool, dry, well-ventilated area.[5][13]
Container Policy Must be kept closed at all times except when adding waste.[7][9]

Step-by-Step Disposal Procedure

This workflow ensures a safe, compliant, and auditable disposal process from the bench to the final pickup.

Protocol:

  • Waste Collection:

    • Solid Waste: Carefully transfer solid 6-Methoxy-5-nitroisoquinoline waste into the pre-labeled hazardous waste container using a dedicated spatula or scoop.

    • Contaminated Materials: Any items grossly contaminated, such as gloves, weigh boats, or paper towels, should also be placed in the designated solid waste container.

    • Solution Waste: If the waste is in a solvent, transfer the liquid into a compatible, pre-labeled liquid hazardous waste container using a funnel.

  • Container Sealing and Cleaning:

    • Once waste is added, securely fasten the cap. An open funnel must never be left in the container.[10]

    • Wipe the exterior of the container with a damp towel to remove any external contamination.

  • Storage in Satellite Accumulation Area (SAA):

    • Place the sealed and cleaned container in a designated SAA.

    • Ensure the container is within a secondary containment bin to mitigate leaks or spills.[10]

  • Scheduling Waste Pickup:

    • Monitor the amount of waste accumulated. Do not exceed the 55-gallon limit in your SAA.[8]

    • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup, following their specific procedures.[9]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Small Spill: For a small spill of solid material, carefully sweep it up and place it into the labeled hazardous waste container. Avoid creating dust.[5]

  • Large Spill: Evacuate the immediate area, alert personnel nearby, and contact your EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Methoxy-5-nitroisoquinoline.

G start Start: Waste Generation assess 1. Assess Hazards (Toxic, Irritant, Reactive Nitroaromatic) start->assess ppe 2. Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) assess->ppe container 3. Prepare Waste Container (Select Compatible, Affix Label) ppe->container transfer 4. Transfer Waste into Container (Solids or Solutions) container->transfer seal 5. Securely Seal & Clean Container transfer->seal segregate 6. Segregate from Incompatibles (Acids, Oxidizers) seal->segregate saa 7. Store in Designated SAA (Within Secondary Containment) segregate->saa contact 8. Schedule EHS Pickup saa->contact end End: Documented Disposal contact->end

Caption: Disposal workflow for 6-Methoxy-5-nitroisoquinoline.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 6-Methoxyquinoline. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Methoxy-8-nitroquinoline. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Retrieved from Link

  • Sigma-Aldrich. (n.d.). 5-Nitroisoquinoline 98%. Retrieved from Link

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from Link

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Link

  • Acros Organics. (2010). Safety Data Sheet: 6-Methoxyquinoline. Link

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from Link

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Link

  • ChemSynthesis. (2025). 6-methoxy-5-nitroquinazoline. Retrieved from Link

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from Link

  • Fisher Scientific. (n.d.). Safety Data Sheet: Isoquinoline. Link

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Link

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Link

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Link

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Link

  • MedChemExpress. (n.d.). 6-Methoxyquinoline. Retrieved from Link

  • Cayman Chemical. (2025). Safety Data Sheet: Nitroxoline. Link

  • Sigma-Aldrich. (n.d.). 6-Methoxy-8-nitroquinoline 99%. Retrieved from Link

  • BLD Pharm. (n.d.). 6-Methoxy-5-nitroisoquinoline. Retrieved from Link

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Comprehensive Safety and Handling Guide for 6-Methoxy-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Methoxy-5-nitroisoquinoline. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the highest standards of laboratory safety and procedural excellence. The following protocols are synthesized from established best practices for handling structurally related nitroaromatic compounds and isoquinoline derivatives, providing a robust framework for risk mitigation.

Hazard Analysis: Understanding the Risks

Potential Health Effects:

  • Skin and Eye Irritation: Similar to related compounds like 5-nitroisoquinoline and 6-hydroxyquinoline, direct contact is likely to cause skin and eye irritation[1][2][3]. Prolonged contact may lead to more severe irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2][3].

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation[1][3][4].

  • Unknown Long-Term Effects: The toxicological properties of 6-Methoxy-5-nitroisoquinoline have not been fully investigated[5]. As a prudent measure, it should be handled as a compound with potential for chronic effects until more data is available. Some 5-nitroisoquinoline derivatives have been evaluated for mutagenic and chromosome-damaging activities.

Chemical Reactivity:

  • Incompatible Materials: Avoid contact with strong oxidizing agents[5].

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and vapors, including nitrogen oxides and carbon monoxide[3][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling 6-Methoxy-5-nitroisoquinoline.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant splash risk[6].
Hand Protection Nitrile rubber glovesInspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data. Always wash hands thoroughly after removing gloves[5][7].
Body Protection A flame-resistant laboratory coat and a chemical-resistant apronThe lab coat should be kept fastened to provide maximum coverage. An apron provides an additional barrier against spills and splashes[8].
Respiratory Protection NIOSH-approved respiratorA respirator with a particulate filter is recommended if there is a potential for generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood[3][9].
Foot Protection Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe experimental environment.

Engineering Controls and Preparation
  • Chemical Fume Hood: All handling of 6-Methoxy-5-nitroisoquinoline, including weighing and transfers, must be conducted in a certified chemical fume hood to control exposure to dust and vapors[8].

  • Designated Area: Establish a designated area within the fume hood for the experiment to contain potential spills[8].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[1][7].

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and dissolved aromatic nitro compounds.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of 6-Methoxy-5-nitroisoquinoline within the chemical fume hood.

    • Use a spatula for transfers and avoid generating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • During the Experiment:

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly label and store any remaining compound in a tightly sealed container in a cool, dry, and well-ventilated area[1][5].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1].

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately[1].

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water[1].

    • Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 6-Methoxy-5-nitroisoquinoline must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department[10].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-Methoxy-5-nitroisoquinoline".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area until it can be collected by a licensed hazardous waste disposal company.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor[10].

Visualizing the Workflow: Safe Handling from Start to Finish

The following diagram illustrates the critical steps and decision points in the safe handling of 6-Methoxy-5-nitroisoquinoline.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Prep 1. Hazard Assessment & Protocol Review PPE 2. Don Full PPE Prep->PPE EngControls 3. Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Weigh 4. Weigh & Transfer EngControls->Weigh Experiment 5. Conduct Experiment Weigh->Experiment Decon 6. Decontaminate Work Area & Equipment Experiment->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste Store 8. Store Remaining Chemical Properly Waste->Store Disposal 9. Arrange for Professional Waste Disposal Store->Disposal caption Workflow for Safe Handling of 6-Methoxy-5-nitroisoquinoline

Caption: Workflow for Safe Handling of 6-Methoxy-5-nitroisoquinoline

References

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Methoxy-8-nitroquinoline.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Methoxyquinoline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).
  • Avocado Research Chemicals Ltd. (2010). 6-Methoxyquinoline - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 5-Nitroisoquinoline 98.
  • PubChem. (2025). 6-Methoxyquinoline.
  • PubChem. (n.d.). 5-Nitroisoquinoline.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • ChemSynthesis. (2025). 6-methoxy-5-nitroquinazoline.
  • Santa Cruz Biotechnology. (n.d.). 6-Methoxy-5-nitroquinoline.
  • YouTube. (2024). Nitration reaction safety.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8.
  • DuPont. (n.d.). Dust & Particle Protection PPE | DuPont™ Tyvek® Coveralls.
  • ChemicalBook. (n.d.). 5-Nitroisoquinoline(607-32-9).
  • Linde Gas & Equipment. (n.d.). Welding Supply Store.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 6-Methoxy-2-methylquinolin-4-amine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.